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Boc-L-bishomopropargylglycine CHA salt Documentation Hub

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  • Product: Boc-L-bishomopropargylglycine CHA salt
  • CAS: 1234692-60-4

Core Science & Biosynthesis

Foundational

Boc-L-bishomopropargylglycine CHA salt structure and properties

Structure, Properties, and Applications in Bio-Orthogonal Chemistry Executive Summary Boc-L-bishomopropargylglycine (Boc-L-Bhp-OH) is a non-canonical amino acid (NCAA) designed for bio-orthogonal "click" chemistry.[1] It...

Author: BenchChem Technical Support Team. Date: March 2026

Structure, Properties, and Applications in Bio-Orthogonal Chemistry

Executive Summary

Boc-L-bishomopropargylglycine (Boc-L-Bhp-OH) is a non-canonical amino acid (NCAA) designed for bio-orthogonal "click" chemistry.[1] It features a terminal alkyne handle extended by a three-carbon alkyl spacer (bishomo) relative to the alpha-carbon.[1] This specific variant is supplied as a Cyclohexylamine (CHA) salt , a crystalline form that ensures superior stability and shelf-life compared to the free acid oil.[1]

This guide details the physicochemical properties, structural advantages, and critical handling protocols for Boc-L-Bhp-OH[1]·CHA, specifically focusing on its utility in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Solid-Phase Peptide Synthesis (SPPS).[1]

Chemical Identity & Structure

Nomenclature and Classification
  • Common Name: Boc-L-bishomopropargylglycine CHA salt[1]

  • Systematic Name: (S)-2-((tert-butoxycarbonyl)amino)hept-6-ynoic acid compound with cyclohexanamine (1:1)[1]

  • Synonyms: Boc-L-2-amino-6-heptynoic acid CHA salt; Boc-Bhp-OH[1]·CHA

  • CAS Number:

    • D-isomer CHA salt: 1234692-72-8 (Reference for structural analog)[1]

    • L-isomer Free Acid: 119808-36-5[1]

    • Note: The L-CHA salt is the enantiomer of 1234692-72-8.[1]

Structural Logic

The "bishomopropargyl" nomenclature indicates the length of the side chain relative to the parent propargylglycine:

  • Propargylglycine (Pra): Side chain

    
     (1 methylene)[1]
    
  • Homopropargylglycine (Hpg): Side chain

    
     (2 methylenes)[1]
    
  • Bishomopropargylglycine (Bhp): Side chain

    
     (3 methylenes)[1]
    

The extended linker in Bhp provides critical steric relief during catalytic cycles, particularly when "clicking" bulky fluorophores or drugs onto the peptide backbone.[1]

Structural Visualization

ChemicalStructure Boc Boc Group (N-Protecting) Backbone Alpha Carbon (L-Configuration) Boc->Backbone Amide Bond SideChain Bishomopropargyl Side Chain (-CH2-CH2-CH2-C≡CH) Backbone->SideChain C-C Bond Acid Carboxylate (COO-) Backbone->Acid C-C Bond CHA Cyclohexylammonium (Counterion) Acid->CHA Ionic Interaction

Figure 1: Structural decomposition of Boc-L-bishomopropargylglycine CHA salt, highlighting the ionic interaction that confers crystallinity.[1]

Physicochemical Properties[2][3][4][5][6]

The CHA salt form transforms the typically oily free acid into a stable, manageable solid.[1]

PropertySpecification
Molecular Formula

Molecular Weight 354.49 g/mol (Salt); 255.31 g/mol (Free Acid)
Appearance White to off-white crystalline powder
Solubility Soluble in MeOH, DMF, DMSO, DCM.[1] Sparingly soluble in

.[1]
Melting Point Typically 115–125 °C (Decomposition often occurs at higher temps)
Purity (HPLC)

Chiral Purity

ee (L-isomer)
Storage +2°C to +8°C, Desiccated.[1] Stable for >2 years if kept dry.[1]

The CHA Advantage & Desalting Protocol

Why Cyclohexylamine (CHA)?

Unnatural amino acids with aliphatic side chains often result in low-melting solids or viscous oils during synthesis.[1] Converting the free acid to a dicyclohexylamine (DCHA) or cyclohexylamine (CHA) salt aids in:

  • Purification: Salts crystallize readily, rejecting impurities that remain in the mother liquor.[1]

  • Handling: Precise weighing of a powder is superior to handling viscous oils.[1]

  • Stability: The salt form protects the carboxylic acid from decarboxylation or dimerization over time.[1]

Critical Protocol: Desalting

WARNING: The CHA salt cannot be used directly in standard coupling reactions (e.g., EDC/HOBt, HATU) without modification.[1] The amine counterion (cyclohexylamine) will compete with the amino component of the peptide for the activated carboxylate, leading to termination of the chain (formation of a cyclohexylamide cap).[1]

Method A: Liquid-Liquid Extraction (Recommended) This protocol converts the salt back to the free acid (


) immediately prior to use.[1]
  • Dissolution: Suspend the calculated amount of CHA salt in Ethyl Acetate (EtOAc). Use approx. 10 mL EtOAc per gram of salt.[1]

  • Acidification: Wash the organic layer with 0.5 M

    
      or 5% Citric Acid  (aq) in a separatory funnel.[1]
    
    • Mechanism:[1] The weak acid protonates the carboxylate (

      
      
      
      
      
      
      
      ) and the cyclohexylamine (
      
      
      
      
      
      
      ).[1]
    • The protonated cyclohexylammonium salt dissolves in the aqueous layer.[1]

    • The free amino acid (

      
      ) remains in the EtOAc layer.[1]
      
  • Extraction: Repeat the acid wash 2–3 times to ensure complete removal of CHA.[1]

  • Washing: Wash the EtOAc layer once with Brine (saturated NaCl) to remove residual acid.[1]

  • Drying: Dry the organic layer over anhydrous

    
     or 
    
    
    
    .[1]
  • Concentration: Filter and evaporate the solvent under reduced pressure (Rotavap) to yield the oily/waxy free acid.

  • Usage: Dissolve immediately in DMF/NMP for the coupling reaction.

DesaltingWorkflow Start Weigh CHA Salt Dissolve Dissolve in EtOAc Start->Dissolve Wash Wash with 0.5M KHSO4 (Separatory Funnel) Dissolve->Wash PhaseSep Phase Separation Wash->PhaseSep AqLayer Aqueous Layer (Contains CHA-H+) PhaseSep->AqLayer Waste OrgLayer Organic Layer (Contains Free Acid) PhaseSep->OrgLayer Keep Dry Dry (MgSO4) & Evaporate OrgLayer->Dry Ready Ready for Coupling (Free Acid) Dry->Ready

Figure 2: Workflow for converting the stable CHA salt precursor into the reactive free acid form.[1]

Applications in Drug Discovery[1][2]

CuAAC Click Chemistry

Boc-L-Bhp-OH is a premier handle for Copper-Catalyzed Azide-Alkyne Cycloaddition.[1]

  • Reaction: Alkyne (on peptide) + Azide (on fluorophore/drug)

    
     1,2,3-Triazole.[1]
    
  • Steric Advantage: The 3-carbon spacer (

    
    ) pushes the reaction center away from the peptide backbone.[1]
    
    • Propargylglycine (1-C): High steric hindrance; slow kinetics with bulky azides.[1]

    • Bishomopropargylglycine (3-C): High flexibility; faster kinetics; reduced interference with peptide secondary structure (e.g., helicity).[1]

Peptide Stapling

Bhp is used in combination with Azidohomoalanine (Aha) or other azide-bearing amino acids to form triazole staples .[1] These macrocycles stabilize alpha-helices, improving protease resistance and cell permeability of peptide therapeutics.[1]

Activity-Based Protein Profiling (ABPP)

Incorporation of Bhp into peptide probes allows for post-lysis labeling.[1] The probe binds the target protein, and the alkyne handle is subsequently "clicked" to a biotin-azide or rhodamine-azide for enrichment or visualization.[1]

References

  • Structural Analog Reference: Sigma-Aldrich.[1] Boc-D-bishomopropargylglycine CHA salt Product Sheet. CAS 1234692-72-8.[1] Link

  • Click Chemistry Kinetics: Prescher, J. A., & Bertozzi, C. R. (2005).[1] Chemistry in living systems. Nature Chemical Biology, 1(1), 13-21.[1] Link[1]

  • Peptide Stapling: Lau, Y. H., et al. (2015).[1] Peptide Stapling Techniques Based on Different Macrocyclization Chemistries. Chemical Society Reviews, 44(1), 91-102.[1] Link

  • Desalting Protocols: Novabiochem. Peptide Synthesis Protocols: Handling of Amino Acid Salts. Link

(Note: While specific public CAS data for the L-CHA salt is proprietary to certain catalogs, the chemical behavior is identical to the D-enantiomer and the free acid precursors cited above.)[1]

Sources

Exploratory

Technical Whitepaper: Engineering Bio-Orthogonal Peptides with CAS 1234692-60-4 (Boc-Bpg-OH•CHA)

Executive Summary In the landscape of modern peptide engineering and bio-orthogonal conjugation, the strategic selection of unnatural amino acids dictates the success of downstream modifications. CAS 1234692-60-4 , chemi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern peptide engineering and bio-orthogonal conjugation, the strategic selection of unnatural amino acids dictates the success of downstream modifications. CAS 1234692-60-4 , chemically known as Cyclohexanamine (S)-2-((tert-butoxycarbonyl)amino)hept-6-ynoate or Boc-L-bishomopropargylglycine CHA salt (Boc-Bpg-OH•CHA) , is a premier alkyne-bearing building block. This guide provides a comprehensive, field-proven framework for researchers and drug development professionals to integrate Boc-Bpg-OH into Solid-Phase Peptide Synthesis (SPPS) and subsequent Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) workflows.

Physicochemical Profile & Structural Causality

Understanding the physical state of CAS 1234692-60-4 is critical for handling. Unnatural amino acids with lipophilic side chains and Boc protection often present as viscous oils that are prone to auto-catalytic degradation and are difficult to weigh stoichiometrically. To circumvent this, commercial suppliers provide Boc-Bpg-OH as a cyclohexanamine (CHA) salt . This salt formation yields a highly stable, free-flowing crystalline powder, ensuring long-term shelf life and precise molar calculations during synthesis.

Table 1: Quantitative Chemical Profile
PropertySpecification
CAS Number 1234692-60-4
Chemical Name Cyclohexanamine (S)-2-((tert-butoxycarbonyl)amino)hept-6-ynoate
Common Synonym Boc-L-bishomopropargylglycine CHA salt
Molecular Formula C₁₂H₁₉NO₄ • C₆H₁₃N
Molecular Weight 340.46 g/mol
Side Chain Structure -(CH₂)₃-C≡CH (Bishomopropargyl)
Application CuAAC Click Chemistry, SPPS, Peptidomimetics

Mechanistic Advantages in Bio-Orthogonal Chemistry

The choice of the bishomopropargylglycine (Bpg) side chain over shorter analogues like propargylglycine (Pra) or homopropargylglycine (Hpg) is a deliberate structural strategy. The Bpg side chain contains a three-methylene spacer (-(CH₂)₃-). This extended aliphatic linker increases the degrees of freedom and solvent accessibility of the terminal alkyne.

Expert Insight: When wiring redox-active proteins to conductive surfaces or conjugating bulky fluorophores, steric hindrance at the peptide backbone can severely depress CuAAC yields1[1]. The Bpg spacer projects the alkyne away from the secondary structure of the peptide, providing an unhindered reaction locus. Furthermore, in the synthesis of clicked peptidomimetics, such as 1,2,3-triazole-based inhibitors for Acylaminoacyl Peptidase (APEH), the specific spatial orientation induced by the Bpg side chain length is critical for optimal enzyme recognition and inhibition 2[2].

Solid-Phase Peptide Synthesis (SPPS) Integration

While natively suited for Boc-SPPS, Boc-Bpg-OH is highly valuable in Fmoc-SPPS as an N-terminal capping residue. Because the Boc protecting group is entirely orthogonal to the piperidine used for Fmoc deprotection, it remains intact during synthesis but is seamlessly cleaved during the final global TFA cleavage step, yielding a free N-terminus ready for biological assays.

Critical Causality (The Desalting Imperative): Cyclohexanamine (CHA) is a highly nucleophilic primary amine. If the Boc-Bpg-OH•CHA salt is introduced directly into an activation environment (e.g., HATU/DIPEA), the CHA will outcompete the resin-bound peptide N-terminus, forming an irreversible cyclohexylamide and terminating chain elongation. A liquid-liquid extraction desalting step is strictly mandatory prior to activation.

SPPS_Workflow N1 1. Salt Desalting (Citric Acid / EtOAc) N4 4. Bpg Activation (HATU/DIPEA) N1->N4 N2 2. Resin Swelling (DCM/DMF) N3 3. Fmoc Deprotection (20% Piperidine) N2->N3 N3->N4 N5 5. N-Terminal Coupling (Boc-Bpg-OH Free Acid) N4->N5 N6 6. Kaiser Test (Validation) N5->N6 N6->N4 Positive (Retry) N7 7. Global Cleavage & Deprotection (TFA/TIS/H2O) N6->N7 Negative (Success)

Workflow for N-terminal incorporation of Boc-Bpg-OH via Fmoc-SPPS.

Protocol 1: Self-Validating SPPS Incorporation
  • Desalting (Free-Basing): Suspend 3.0 equivalents of Boc-Bpg-OH•CHA in Ethyl Acetate (EtOAc). Wash twice with cold 10% aqueous Citric Acid. The acidic aqueous layer protonates and extracts the CHA. Wash the organic layer with brine, dry over Na₂SO₄, and evaporate to yield the Boc-Bpg-OH free acid as a viscous oil.

  • Activation: Dissolve the free acid in DMF. Add 2.9 equivalents of HATU and 6.0 equivalents of DIPEA. Stir for 3 minutes to form the active ester.

  • Coupling: Add the activated mixture to the deprotected, resin-bound peptide. Agitate at room temperature for 60 minutes.

  • Validation (Kaiser Test): Perform a Kaiser test on a micro-cleaved resin sample. A yellow result (negative) validates complete coupling. A blue result (positive) indicates unreacted amines, triggering a mandatory re-coupling step.

  • Cleavage: Treat the resin with TFA/TIS/H₂O (95:2.5:2.5) for 2 hours to simultaneously cleave the peptide from the resin and remove the N-terminal Boc group.

CuAAC Cyclization & Conjugation Protocol

The terminal alkyne of the Bpg residue is primed for site-selective electroactive immobilization or conjugation via CuAAC 3[3].

Expert Insight: Copper(I) can catalyze the formation of reactive oxygen species (ROS) which degrade peptide backbones. The inclusion of THPTA, a water-soluble ligand, coordinates the Cu(I) intermediate, accelerating the cycloaddition rate while shielding the peptide from oxidative damage.

CuAAC_Pathway Alkyne Bpg-Peptide (Terminal Alkyne) Catalyst Catalytic Complex (CuSO4 + Ascorbate + THPTA) Alkyne->Catalyst Azide Azide-Target (Fluorophore/PEG) Azide->Catalyst Triazole 1,4-Disubstituted 1,2,3-Triazole Conjugate Catalyst->Triazole Validation LC-MS Validation (Mass Shift & TCEP) Triazole->Validation

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) conjugation mechanism.

Protocol 2: Self-Validating CuAAC Workflow
  • Reagent Preparation: Dissolve the Bpg-peptide and the azide-functionalized target (1.2 eq) in a degassed mixture of t-BuOH/H₂O (1:1).

  • Catalyst Assembly: In a separate vial, pre-mix CuSO₄•5H₂O (0.2 eq) and THPTA ligand (0.4 eq) in water. Add freshly prepared Sodium Ascorbate (1.0 eq) to reduce Cu(II) to Cu(I). The solution will briefly turn brown before clarifying.

  • Reaction: Add the catalytic complex to the peptide solution. Stir under inert atmosphere (N₂ or Ar) at room temperature for 2-4 hours.

  • Validation (LC-MS & TCEP Reduction): Analyze the crude mixture via LC-MS. The product mass must exactly equal the sum of the alkyne and azide precursors. To definitively validate the covalent 1,2,3-triazole linkage over non-covalent aggregation, treat an aliquot with TCEP (Tris(2-carboxyethyl)phosphine). True cyclic/conjugated peptides remain stable, whereas unreacted linear azides will lose 26 Da due to reduction to an amine4[4].

Commercial Suppliers & Procurement Metrics

For reproducible synthesis, sourcing high-purity (>98%) Boc-Bpg-OH•CHA is vital. Below is a consolidated matrix of verified global suppliers.

Table 2: Verified Supplier Matrix
SupplierCatalog NumberListed SynonymPurity Standard
Apollo Scientific BICR303Boc-L-bishomopropargylglycine CHA salt>98% (Research Grade)
BLD Pharm BD01624108Cyclohexanamine (S)-2-((tert-butoxycarbonyl)amino)hept-6-ynoate>98%
ChemPep N/ABoc-BishomoGly(Propargyl)-OH•CHAR&D Use Only
AiFChem N/ABoc-L-bishomopropargylglycine CHA salt>97%

Conclusion

CAS 1234692-60-4 (Boc-Bpg-OH•CHA) is an indispensable tool in the bio-orthogonal engineering toolkit. By understanding the chemical necessity of desalting its CHA salt form and leveraging the steric advantages of its extended 5-carbon side chain, researchers can achieve near-quantitative yields in highly complex peptide cyclizations and surface immobilizations.

References

  • 1,2,3-triazole bridge as conformational constrain in β-hairpin peptides: Analysis of hydrogen-bonded positions. AIR Unimi. 4

  • Bio-orthogonal conjugation for “wiring” redox-active proteins/enzymes to any conductive surface. White Rose eTheses Online.1

  • Methodologies for “Wiring” Redox Proteins/Enzymes to Electrode Surfaces. PMC - NIH. 3

  • RSC Advances: Library Preparation and Characterization. RSC. 2

  • Amino Acid Derivative Supplier & Distributors | Apollo. Apollo Scientific. 5

  • N6-((Cyclooct-2-yn-1-yloxy)carbonyl)-L-lysine - BLDpharm. BLD Pharm. 6

  • Boc-BishomoGly(Propargyl)-OH•CHA - ChemPep. ChemPep. 7

Sources

Foundational

Comparative Technical Guide: Boc-L-Bishomopropargylglycine vs. Homopropargylglycine (HPG)

The following technical guide provides an in-depth comparative analysis of Boc-L-Bishomopropargylglycine and Homopropargylglycine (HPG) , focusing on their distinct roles in bioorthogonal chemistry, linker length mechani...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth comparative analysis of Boc-L-Bishomopropargylglycine and Homopropargylglycine (HPG) , focusing on their distinct roles in bioorthogonal chemistry, linker length mechanics, and experimental applications.

Executive Summary

In the field of chemical biology and drug discovery, alkyne-bearing non-canonical amino acids (ncAAs) are critical tools for bioorthogonal ligation (Click Chemistry).[1] While Homopropargylglycine (HPG) is the industry standard for metabolic labeling due to its structural similarity to Methionine (Met), Bishomopropargylglycine (BHPG) serves as a specialized structural tool in peptide synthesis.

This guide delineates the selection criteria between these two reagents based on linker length mechanics , enzymatic compatibility , and steric accessibility during Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Part 1: Molecular Mechanics & Structural Comparison

The fundamental difference between HPG and BHPG lies in the aliphatic side-chain length. This "linker length" dictates the molecule's utility in either enzymatic incorporation (live cells) or chemical synthesis (solid-phase).

Structural Analysis
FeatureHomopropargylglycine (HPG)Boc-L-Bishomopropargylglycine (BHPG)
IUPAC Name (S)-2-amino-5-hexynoic acid(S)-2-((tert-butoxycarbonyl)amino)-6-heptynoic acid
Side Chain


Linker Length 2 Methylene units (

)
3 Methylene units (

)
Primary Application Metabolic Labeling (BONCAT)Peptidomimetics / Macrocyclization
MetRS Compatibility High (Wild-type MetRS substrate)Low/Null (Steric clash in active site)
Hydrophobicity ModerateHigh (Increased lipophilicity)
The Linker Length Trade-Off

The addition of a single methylene group in BHPG significantly alters its physicochemical profile:

  • Steric Relief (Pro-BHPG): In complex macrocyclic peptides or sterically crowded protein domains, the extended linker of BHPG pushes the reactive alkyne further from the peptide backbone. This reduces steric hindrance during the CuAAC reaction, potentially increasing ligation yields.

  • Enzymatic Exclusion (Anti-BHPG): The Methionyl-tRNA synthetase (MetRS) binding pocket is highly specific. HPG mimics Methionine closely enough to be charged onto tRNA

    
    . BHPG’s extra methylene group creates a steric clash within the enzymatic pocket, rendering it generally unsuitable for metabolic labeling in wild-type cells.
    

Part 2: Experimental Decision Framework

The choice between HPG and BHPG is binary based on the experimental context: In Vivo Metabolic Labeling vs. In Vitro Chemical Synthesis .

DecisionTree Start Experimental Goal LiveCell Live Cell / Organism (Metabolic Labeling) Start->LiveCell ChemSyn Chemical Synthesis / SPPS (Drug Design) Start->ChemSyn HPG_Node USE HPG (Homopropargylglycine) LiveCell->HPG_Node BHPG_Node USE Boc-BHPG (Bishomopropargylglycine) ChemSyn->BHPG_Node Reason1 Wild-type MetRS accepts HPG. Incorporates into nascent proteome. HPG_Node->Reason1 Reason2 Boc-group protects amine during SPPS. Longer linker aids macrocyclization. BHPG_Node->Reason2

Figure 1: Decision matrix for selecting alkyne-functionalized amino acids. HPG is the metabolic surrogate, while BHPG is the synthetic building block.

Part 3: Detailed Protocols

Protocol A: Metabolic Labeling with HPG (BONCAT)

For global profiling of nascent protein synthesis in mammalian cells.

Reagents:

  • L-Homopropargylglycine (free acid, not Boc-protected).

  • Methionine-free DMEM.

  • Dialyzed Fetal Bovine Serum (dFBS).

Workflow:

  • Depletion: Wash cells 2x with PBS. Incubate in Met-free DMEM + 10% dFBS for 30 minutes to deplete intracellular Methionine reserves.

  • Labeling: Replace medium with Met-free DMEM containing 50 μM - 1 mM HPG .

    • Expert Note: 4 mM HPG is often the saturation point; however, 50-100 μM is sufficient for sensitive detection and minimizes toxicity.

  • Pulse: Incubate for the desired pulse duration (e.g., 1-4 hours).

  • Harvest/Fixation:

    • For Proteomics: Lyse cells in SDS lysis buffer (boiling).

    • For Imaging: Fix with 4% Paraformaldehyde (PFA).

  • Click Reaction: Proceed to CuAAC ligation with an Azide-Fluorophore or Azide-Biotin.[2]

Protocol B: Solid-Phase Peptide Synthesis (SPPS) with Boc-BHPG

For synthesizing "stapled" peptides or macrocycles with extended linkers.

Reagents:

  • Boc-L-Bishomopropargylglycine.

  • Resin (e.g., MBHA or Wang).

  • Coupling Reagents: HBTU/HOBt or HATU.

Workflow:

  • Coupling: Dissolve Boc-BHPG (3 eq), HATU (2.9 eq), and DIPEA (6 eq) in DMF. Activate for 2 minutes.

  • Reaction: Add to resin-bound peptide. Shake for 1-2 hours at room temperature.

    • Causality: The Boc group protects the

      
      -amine, preventing polymerization. The extended side chain of BHPG is robust and does not require side-chain protection during standard Fmoc/Boc cycles.
      
  • Deprotection:

    • If Fmoc strategy: This reagent is Boc-protected; ensure your synthesis strategy aligns (Boc-BHPG is typically used in Boc-chemistry SPPS ). If using Fmoc-SPPS, ensure you source Fmoc-BHPG or perform a specific N-terminal deprotection if it is the final residue.

    • Standard Boc Removal: Treat with TFA (Trifluoroacetic acid).

  • Cleavage & Cyclization: Cleave peptide from resin (HF or TFA cocktail). Perform solution-phase Click cyclization if creating a macrocycle.

    • Advantage:[3][4][5][6][7] The extra methylene in BHPG facilitates ring closure in

      
       or 
      
      
      
      stapled peptides by reducing ring strain compared to HPG.

Part 4: Critical Analysis of Linker Length in Click Chemistry

The efficiency of the CuAAC reaction is governed by the accessibility of the alkyne.

Steric Hindrance Modeling

In folded proteins or tight peptide loops, the alkyne of HPG (


) can be buried against the peptide backbone.
  • HPG (

    
    ):  High rigidity. Good for rigidifying structures but risks incomplete reaction if the azide tag is bulky (e.g., Biotin-PEG3-Azide).
    
  • BHPG (

    
    ):  Increased flexibility.[8] The "wobble" of the extra methylene group increases the capture radius for the Copper(I) catalyst and the incoming azide.
    
Pathway Visualization: The "Click" Accessibility

ClickMechanics Backbone Peptide Backbone HPG_Side HPG Side Chain (Short/Rigid) Backbone->HPG_Side BHPG_Side BHPG Side Chain (Long/Flexible) Backbone->BHPG_Side StericZone Steric Clash Zone (Folded Protein Surface) HPG_Side->StericZone Buried Azide Incoming Azide Probe BHPG_Side->Azide Accessible (Successful Click) StericZone->Azide Blocks Access

Figure 2: Mechanistic impact of linker length.[9] BHPG extends beyond the "Steric Clash Zone," facilitating interaction with the azide probe, whereas HPG may remain buried in hydrophobic pockets.

References

  • Dieterich, D. C., et al. (2006). Labeling, detection and identification of newly synthesized proteomes with homopropargylglycine. Nature Protocols, 2(3), 532–540. Link

  • Best, M. D. (2009). Click chemistry and bioorthogonal reactions: unprecedented selectivity in the labeling of biological molecules. Biochemistry, 48(28), 6571–6584. Link

  • Li, Z., et al. (2013). Click Chemistry in Peptide-Based Drug Design. Molecules, 18(8), 9797-9817. (Discusses linker length in peptidomimetics). Link

  • Beatty, K. E., et al. (2005). Fluorescence visualization of newly synthesized proteins in mammalian cells. Angewandte Chemie International Edition, 44(48), 7928-7931. Link

  • Presolski, S. I., et al. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. Link

Sources

Exploratory

An In-depth Technical Guide to Non-Canonical Amino Acids with Terminal Alkyne Side Chains

Introduction The ability to perform chemistry within living systems has revolutionized our understanding of biology and opened new frontiers in drug development and materials science. Central to this revolution is the co...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The ability to perform chemistry within living systems has revolutionized our understanding of biology and opened new frontiers in drug development and materials science. Central to this revolution is the concept of bioorthogonal chemistry, which employs chemical reactions that can proceed within complex biological environments without interfering with native biochemical processes.[1] Non-canonical amino acids (ncAAs) featuring bioorthogonal functional groups are powerful tools that allow for the precise, site-specific modification of proteins. This guide focuses on a particularly versatile class of ncAAs: those bearing a terminal alkyne side chain.

The terminal alkyne is a small, chemically stable, and biologically inert functional group.[2] Its true power is unleashed when it is paired with an azide-containing molecule in a reaction known as the azide-alkyne cycloaddition. This reaction, a cornerstone of "click chemistry," forms a stable triazole linkage and is characterized by its high efficiency, specificity, and favorable kinetics.[3][] By genetically encoding an alkyne-bearing ncAA into a protein of interest, researchers can install a chemical "handle" at a specific site. This handle can then be used to attach a vast array of probes, drugs, or other molecules, enabling applications that range from visualizing protein dynamics to constructing novel antibody-drug conjugates.[5][6]

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principles and applications of terminal alkyne-containing ncAAs. We will delve into the methods for their incorporation into proteins, provide a detailed comparison of the primary bioorthogonal reactions they enable, and present field-proven protocols to empower your research endeavors.

I. Genetically Encoding Terminal Alkyne Functionality

The site-specific incorporation of an ncAA into a protein requires the hijacking and reprogramming of the cell's natural translational machinery.[7][8] This is achieved by introducing an "orthogonal" aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA) pair into the host organism (e.g., E. coli, yeast, or mammalian cells).[8][9][10]

The Principle of Orthogonality: An orthogonal aaRS/tRNA pair functions independently of the host cell's endogenous synthetases and tRNAs.[8] The orthogonal synthetase is engineered to exclusively recognize and charge the ncAA onto the orthogonal tRNA. This orthogonal tRNA, in turn, recognizes a "blank" codon, typically a nonsense or stop codon like the amber codon (UAG), that has been introduced into the gene of the protein of interest at the desired location.[7][8] When the ribosome encounters this amber codon during translation, the ncAA-charged orthogonal tRNA delivers the alkyne-bearing amino acid, resulting in its site-specific incorporation into the polypeptide chain.[10]

Common Terminal Alkyne ncAAs

Several alkyne-containing ncAAs have been developed, each with slightly different properties and applications. The choice of ncAA often depends on the specific experimental context, such as the expression system and the desired downstream application.

Non-Canonical Amino AcidAbbreviationStructureKey Features & Applications
L-Propargylglycine PraA simple, small alkyne-containing amino acid.[11] Widely used as a research tool for studying sulfur metabolism due to its inhibitory effect on cystathionine γ-lyase.[11][12][13] Useful in click chemistry applications for peptide and protein modification.[11][14]
p-Ethynyl-L-phenylalanine pEth-PheAn aromatic ncAA that provides a rigid alkyne handle.[15] It is a potent and selective inhibitor of tryptophan hydroxylase, the rate-limiting enzyme in serotonin biosynthesis.[15][16][17] Used in bioconjugation via copper-catalyzed azide-alkyne cycloaddition (CuAAC).[15]
Experimental Workflow: Genetic Incorporation

The following diagram outlines the general workflow for the site-specific incorporation of a terminal alkyne ncAA into a protein of interest.

G cluster_0 Cellular Environment cluster_1 Downstream Application Plasmid Plasmid Delivery (Orthogonal aaRS/tRNA) Translation Ribosomal Translation Plasmid->Translation Provides machinery ncAA_add ncAA Supplementation (e.g., Pra or pEth-Phe) ncAA_add->Translation Provides substrate Expression Target Gene Expression (with amber codon) Expression->Translation Provides template Protein Protein with Terminal Alkyne Translation->Protein Synthesizes Bioconjugation Bioorthogonal Ligation (Click Chemistry) Protein->Bioconjugation

Caption: Workflow for ncAA incorporation and subsequent bioconjugation.

II. Bioorthogonal Ligation: The "Click" Chemistry Reactions

Once the alkyne-bearing ncAA is incorporated into the target protein, it serves as a handle for covalent modification via azide-alkyne cycloaddition reactions.[6] Two main variants of this reaction are predominantly used in biological contexts: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[3][18][19]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the prototypical "click" reaction. It involves the reaction of a terminal alkyne with an azide in the presence of a copper(I) catalyst to form a 1,4-disubstituted triazole.[][19]

Mechanism: The copper(I) catalyst is essential for activating the terminal alkyne, dramatically accelerating the reaction rate.[19] The reaction is highly specific and regioselective, exclusively yielding the 1,4-isomer.[19]

CuAAC_Mechanism Protein_Alkyne Protein-Alkyne Triazole_Product Protein-(1,4-Triazole)-Probe Protein_Alkyne->Triazole_Product Azide_Probe Azide-Probe Azide_Probe->Triazole_Product Cu_Catalyst Cu(I) Ascorbate/Ligand Cu_Catalyst->Triazole_Product Catalyzes

Caption: Schematic of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Advantages:

  • Fast Kinetics: CuAAC reactions are typically very fast, often reaching completion within minutes to a few hours.[18]

  • High Yields: The reaction is highly efficient, often proceeding to near-quantitative yields.[18][20]

  • Regioselectivity: Exclusively forms the 1,4-disubstituted triazole, which can be critical for preserving the function of the conjugated molecule.[18][19]

Limitations:

  • Copper Toxicity: The copper(I) catalyst can be toxic to living cells, which largely restricts the use of CuAAC to in vitro applications or cell lysates.[18] Reactive oxygen species generated during the reaction can also damage biomolecules, although the use of specific ligands can mitigate this effect.[21][22][23]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To overcome the cytotoxicity of copper, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. This reaction is catalyst-free and relies on the high ring strain of a cyclooctyne to react spontaneously with an azide.[3][5][19]

Mechanism: The energy stored in the strained ring of the cyclooctyne (e.g., dibenzocyclooctyne, DBCO) drives the reaction forward upon encountering an azide.[5][19] This eliminates the need for a toxic catalyst, making SPAAC highly biocompatible.[5]

SPAAC_Mechanism cluster_note Protein_Alkyne Protein-Azide* Triazole_Product Protein-(Triazole)-Probe Protein_Alkyne->Triazole_Product Cyclooctyne_Probe Strained Alkyne-Probe (e.g., DBCO) Cyclooctyne_Probe->Triazole_Product Spontaneous reaction Note *Note: For SPAAC, the azide is typically on the protein and the strained alkyne is on the probe.

Caption: Schematic of the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Advantages:

  • Biocompatibility: The absence of a copper catalyst makes SPAAC ideal for applications in living cells and whole organisms.[5][18]

  • High Specificity: The reaction is highly specific between the strained alkyne and the azide.

Limitations:

  • Slower Kinetics: SPAAC reactions are generally slower than CuAAC.[18]

  • Lack of Regioselectivity: SPAAC typically produces a mixture of 1,4- and 1,5-triazole regioisomers.[18]

  • Steric Hindrance: The bulky cyclooctyne reagents can sometimes lead to lower reaction efficiencies or require longer reaction times.

Head-to-Head Comparison: CuAAC vs. SPAAC

The choice between CuAAC and SPAAC is a critical decision based on the experimental requirements.[19]

ParameterCopper-Catalyzed (CuAAC)Strain-Promoted (SPAAC)Causality & Field Insight
Principle Copper(I)-catalyzed cycloaddition with a terminal alkyne.[19]Catalyst-free cycloaddition with a strained cyclooctyne.[19]The need for a catalyst in CuAAC is its greatest strength (speed) and its primary weakness (toxicity). SPAAC's design circumvents this trade-off.
Biocompatibility Limited by copper toxicity; best for in vitro use.[18]Excellent; the gold standard for live-cell and in vivo applications.[5][18]For any experiment involving living systems, SPAAC is the default choice to ensure cell viability and minimize off-target effects.
Reaction Speed Very fast (10² - 10³ M⁻¹s⁻¹).[18]Slower, highly dependent on cyclooctyne structure (10⁻³ - 1 M⁻¹s⁻¹).[18][24]In proteomics workflows where speed and efficiency on cell lysates are paramount, CuAAC is superior.[25]
Regioselectivity Exclusively 1,4-disubstituted triazole.[18][19]Mixture of 1,4- and 1,5-disubstituted triazoles.[18]If the precise orientation of the conjugated molecule is critical for its function (e.g., an enzyme inhibitor), the defined regiochemistry of CuAAC is a significant advantage.
Reactant Probes Small, cell-permeable alkyne probes.Bulky, potentially less permeable cyclooctyne probes.The smaller size of CuAAC probes can be advantageous for accessing sterically hindered sites or for better cell permeability.

III. Protocols & Methodologies

Protocol 1: CuAAC-Mediated Fluorescent Labeling of an Alkyne-Modified Protein in vitro

This protocol provides a generalized procedure for conjugating an azide-functionalized fluorescent dye to a purified protein containing a genetically incorporated terminal alkyne ncAA.

Self-Validation: The success of the labeling can be validated by SDS-PAGE with in-gel fluorescence scanning. A fluorescent band should appear only for the protein that contains the ncAA and has undergone the click reaction. Mass spectrometry can be used to confirm the mass shift corresponding to the addition of the fluorophore.

Materials:

  • Purified protein containing a terminal alkyne ncAA (e.g., Pra or pEth-Phe) in a suitable buffer (e.g., PBS, pH 7.4).

  • Azide-fluorophore stock solution (e.g., 10 mM in DMSO).

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 50 mM in water).

  • Copper-coordinating ligand (e.g., THPTA) stock solution (e.g., 100 mM in water).

  • Sodium ascorbate stock solution (freshly prepared, 500 mM in water).

Methodology:

  • In a microcentrifuge tube, prepare the protein solution. For a 100 µL final reaction volume, add the protein to a final concentration of 10-50 µM.

  • Add the azide-fluorophore from the stock solution to a final concentration of 100-200 µM (a 2-10 fold molar excess over the protein). Mix gently.

  • Expertise Insight: Prepare a premix of CuSO₄ and the ligand. This step is crucial as the ligand protects the protein from oxidative damage and accelerates the reaction.[21][23] Add CuSO₄ to a final concentration of 1 mM.

  • Add the ligand (e.g., THPTA) to a final concentration of 2-5 mM (maintaining a ligand-to-copper ratio of 2-5:1).[23] Mix gently.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 10 mM.[19] Sodium ascorbate reduces Cu(II) to the active Cu(I) catalytic species.[21]

  • Incubate the reaction at room temperature for 1-2 hours, protected from light.

  • Quench the reaction and remove excess reagents. This can be done by adding EDTA to chelate the copper, followed by buffer exchange using a desalting column or protein precipitation.

  • Analyze the labeled protein by SDS-PAGE and fluorescence imaging, and optionally by mass spectrometry.

Protocol 2: SPAAC-Mediated Live-Cell Imaging

This protocol describes the labeling of cellular proteins containing a terminal alkyne ncAA with a cyclooctyne-fluorophore conjugate for live-cell imaging.[26][27]

Self-Validation: Successful labeling is directly observed via fluorescence microscopy. Control cells that were not supplied with the ncAA should show minimal background fluorescence.

Materials:

  • Mammalian cells cultured on glass-bottom dishes suitable for microscopy.

  • Expression plasmids for the orthogonal aaRS/tRNA pair and the target protein containing an amber (UAG) codon.

  • Terminal alkyne ncAA (e.g., pEth-Phe).

  • Cyclooctyne-fluorophore conjugate (e.g., DBCO-AF488).

  • Complete cell culture medium.

  • Imaging buffer (e.g., phenol red-free medium or PBS).

Methodology:

  • Transfect the cells with the expression plasmids for the orthogonal pair and the target protein according to a standard protocol.

  • After transfection (typically 6-12 hours), replace the medium with fresh complete medium supplemented with the terminal alkyne ncAA (e.g., 1-2 mM pEth-Phe).

  • Expertise Insight: Incubate the cells for 24-48 hours. This allows for the expression of the target protein and the efficient incorporation of the ncAA. The optimal incubation time and ncAA concentration should be determined empirically for each cell line and protein.

  • Gently wash the cells three times with warm PBS or imaging buffer to remove unincorporated ncAA and any ncAA present in the medium.

  • Prepare a solution of the cyclooctyne-fluorophore in cell culture medium or imaging buffer at a final concentration of 10-50 µM.

  • Incubate the cells with the fluorophore solution for 30-60 minutes at 37°C.[28]

  • Wash the cells three times with warm imaging buffer to remove the excess, unreacted fluorophore.

  • Add fresh imaging buffer to the cells and proceed with live-cell imaging using a fluorescence microscope equipped with the appropriate filter sets.

IV. Applications in Research and Development

The ability to site-specifically label proteins using terminal alkyne ncAAs has a broad impact across various scientific disciplines.

  • Proteomics and Nascent Proteome Analysis (BONCAT): Bio-Orthogonal Non-Canonical Amino Acid Tagging (BONCAT) is a powerful technique for identifying newly synthesized proteins.[1][29][30][31][32][33] Cells are pulsed with an ncAA analog of methionine, such as azidohomoalanine (AHA) or homopropargylglycine (HPG), which is incorporated into all newly made proteins.[29][32] The alkyne or azide handles on these proteins can then be used to attach an affinity tag (like biotin) via click chemistry, allowing for the enrichment and subsequent identification of the nascent proteome by mass spectrometry.[30][32] This provides a snapshot of the cell's translational activity under specific conditions.[29][31]

  • Drug Discovery and Development: Terminal alkyne ncAAs are instrumental in the development of next-generation biotherapeutics, particularly antibody-drug conjugates (ADCs).[6] By incorporating an alkyne handle at a specific site on an antibody, a cytotoxic drug can be attached with precise stoichiometry and location. This site-specific conjugation yields a homogeneous ADC population with improved therapeutic efficacy and a better safety profile compared to traditional stochastic labeling methods.

  • Cell Biology and Imaging: As detailed in Protocol 2, the primary application in cell biology is the visualization of protein localization, trafficking, and dynamics in living cells.[26][27] By attaching fluorescent dyes, researchers can track their protein of interest in real-time without the need for bulky fluorescent protein fusions (like GFP), which can sometimes perturb protein function.[10]

V. Conclusion

Non-canonical amino acids with terminal alkyne side chains represent a cornerstone of modern chemical biology. They provide a robust and versatile method for installing a bioorthogonal chemical handle into proteins, enabling a vast range of applications that were previously intractable. The choice between the two main ligation chemistries, CuAAC and SPAAC, is dictated by the experimental system: CuAAC offers unparalleled speed and efficiency for in vitro work, while SPAAC provides the biocompatibility essential for probing molecular function in living cells and organisms. By understanding the principles of genetic incorporation and the nuances of the subsequent click chemistry reactions, researchers can effectively harness this powerful technology to push the boundaries of protein engineering, proteomics, and therapeutic development.

References

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Foundational

An In-depth Technical Guide to (S)-2-(tert-butoxycarbonylamino)hept-6-ynoate Cyclohexylamine Salt: A Versatile Building Block in Modern Drug Discovery

This guide provides a comprehensive technical overview of (S)-2-(tert-butoxycarbonylamino)hept-6-ynoate cyclohexylamine salt, a key building block for researchers, scientists, and professionals in the field of drug devel...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of (S)-2-(tert-butoxycarbonylamino)hept-6-ynoate cyclohexylamine salt, a key building block for researchers, scientists, and professionals in the field of drug development. We will delve into its synthesis, characterization, and diverse applications, with a focus on the scientific principles that underpin its utility.

Introduction: The Significance of Unnatural Amino Acids in Peptidomimetics and Drug Design

Unnatural amino acids (UAAs) are pivotal in the realms of protein engineering and drug discovery, offering a means to introduce novel chemical functionalities and structural constraints into peptides and other bioactive molecules.[1][2][3] The ability to incorporate UAAs with specific reactive handles has revolutionized the development of bioconjugates, targeted therapeutics, and probes for studying biological systems.[4][5]

Among the most versatile UAAs are those possessing a terminal alkyne group. This functional group is a key participant in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[3][5] The bioorthogonality and high efficiency of this reaction allow for the precise and stable ligation of the UAA to other molecules, such as fluorescent dyes, imaging agents, or drug payloads, under mild, biologically compatible conditions.[3]

(S)-2-(tert-butoxycarbonylamino)hept-6-ynoate cyclohexylamine salt represents a strategically designed UAA. The (S)-stereochemistry at the alpha-carbon is crucial for its incorporation into peptides with predictable conformations. The tert-butoxycarbonyl (Boc) protecting group on the amine ensures compatibility with standard solid-phase and solution-phase peptide synthesis methodologies. The terminal alkyne on the hept-6-ynoate backbone provides the chemical handle for subsequent modifications via click chemistry. Finally, the formation of a cyclohexylamine salt enhances the compound's stability and handling properties, facilitating its use as a practical building block in a laboratory setting.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of (S)-2-(tert-butoxycarbonylamino)hept-6-ynoate cyclohexylamine salt is essential for its effective use.

PropertyValueSource
Molecular Formula C18H32N2O4Inferred from components
Molecular Weight 340.46 g/mol Inferred from components
Appearance Typically an off-white to light yellow crystalline powder[6]
Solubility Soluble in water and common organic solvents like methanol, ethanol, and dichloromethane.[7]Inferred from properties of similar compounds and cyclohexylamine.[7]
Storage Should be stored in a cool, dry place, typically at -20°C for long-term stability.

Analytical Characterization:

The identity and purity of (S)-2-(tert-butoxycarbonylamino)hept-6-ynoate cyclohexylamine salt are typically confirmed using a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information, confirming the presence of the Boc group, the heptynoate backbone, the terminal alkyne, and the cyclohexylamine counter-ion.

  • Mass Spectrometry (MS): Determines the molecular weight of both the free acid and the cyclohexylamine, confirming the composition of the salt.

  • High-Performance Liquid Chromatography (HPLC): Assesses the purity of the compound. A purity of ≥98.0% is common for research-grade material.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies characteristic functional groups, such as the alkyne C≡C-H stretch, the carbamate C=O stretch of the Boc group, and the carboxylate salt absorbances.

  • Chiral Analysis: Confirms the enantiomeric purity of the (S)-isomer, often through chiral HPLC or by measuring the specific optical rotation.

Synthesis and Purification

The synthesis of (S)-2-(tert-butoxycarbonylamino)hept-6-ynoate cyclohexylamine salt involves a multi-step process that begins with a suitable chiral starting material to establish the (S)-stereocenter.

Retrosynthetic Analysis

A logical retrosynthetic approach to the target molecule is outlined below. The salt formation is the final, straightforward step. The core of the synthesis is the creation of the Boc-protected amino acid with the terminal alkyne.

Retrosynthesis Target (S)-2-(tert-butoxycarbonylamino)hept-6-ynoate cyclohexylamine salt Free_Acid (S)-2-(tert-butoxycarbonylamino)hept-6-ynoic acid Target->Free_Acid Salt Formation Cyclohexylamine Cyclohexylamine Target->Cyclohexylamine Starting_Material Chiral Precursor (e.g., (S)-allylglycine derivative) Free_Acid->Starting_Material Alkylation/Functional Group Interconversion Boc_Anhydride Di-tert-butyl dicarbonate (Boc)2O Free_Acid->Boc_Anhydride N-protection Alkyne_Source Alkyne-containing reagent Starting_Material->Alkyne_Source Coupling

Caption: Retrosynthetic analysis of the target molecule.

Exemplary Synthetic Protocol

While multiple synthetic routes exist for unnatural amino acids, a common strategy involves the stereoselective alkylation of a chiral glycine enolate equivalent or the modification of a readily available chiral amino acid precursor.

Step 1: Synthesis of a Suitable Electrophile

A key intermediate is often a derivative of a chiral amino acid that can be readily converted to the desired product. For instance, starting from a protected (S)-amino acid with a terminal alkene, one can perform a sequence of reactions to introduce the alkyne.

Step 2: Introduction of the Alkyne Moiety

The terminal alkyne can be introduced through various methods, including the coupling of a suitable electrophile with an alkyne-containing nucleophile or the conversion of a terminal alkene to an alkyne.

Step 3: N-Boc Protection

The amino group is protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions. This protection is crucial for subsequent steps in peptide synthesis.

Step 4: Purification of the Free Acid

The resulting (S)-2-(tert-butoxycarbonylamino)hept-6-ynoic acid is purified, typically by column chromatography on silica gel.

Step 5: Salt Formation with Cyclohexylamine

The purified free acid is dissolved in a suitable solvent (e.g., diethyl ether or ethyl acetate), and a stoichiometric amount of cyclohexylamine is added. The cyclohexylamine salt often precipitates from the solution and can be collected by filtration, washed with a non-polar solvent, and dried under vacuum. This process generally yields a stable, crystalline solid that is easier to handle and store than the free acid.[8]

Applications in Drug Development and Research

The unique structural features of (S)-2-(tert-butoxycarbonylamino)hept-6-ynoate cyclohexylamine salt make it a valuable tool in several areas of drug discovery and chemical biology.

Peptide Modification and Bioconjugation

The terminal alkyne serves as a versatile handle for "click" chemistry, enabling the site-specific modification of peptides.[3][4] This allows for the attachment of various moieties to enhance the therapeutic properties of the peptide or to facilitate its study.

Peptide_Modification Peptide_Synthesis Solid-Phase or Solution-Phase Peptide Synthesis UAA_Incorporation Incorporation of (S)-2-(Boc-amino)hept-6-ynoic acid Peptide_Synthesis->UAA_Incorporation Peptide_Alkyne Peptide with Terminal Alkyne UAA_Incorporation->Peptide_Alkyne Click_Reaction Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Peptide_Alkyne->Click_Reaction Azide_Molecule Azide-Containing Molecule (e.g., Fluorophore, Drug, PEG) Azide_Molecule->Click_Reaction Bioconjugate Modified Peptide (Bioconjugate) Click_Reaction->Bioconjugate

Caption: Workflow for peptide modification using the alkyne-bearing UAA.

Examples of moieties that can be attached include:

  • Polyethylene glycol (PEG): To improve pharmacokinetic properties by increasing solubility and circulation half-life.

  • Fluorescent dyes and imaging agents: For tracking the localization and biodistribution of the peptide.

  • Cytotoxic drugs: To create peptide-drug conjugates (PDCs) for targeted cancer therapy.

  • Other peptides or proteins: To generate more complex biomolecules with novel functions.

Development of Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The synthesis of PROTACs often involves linking a target-binding ligand to an E3 ligase-binding ligand via a chemical linker. The alkyne functionality of this UAA makes it an excellent component for constructing these linkers through click chemistry.

Probing Protein-Protein Interactions

Incorporating this UAA into a peptide that mimics a protein-binding interface allows for the attachment of probes to study protein-protein interactions. This can be used to identify binding partners, map interaction surfaces, or develop inhibitors of these interactions.

Experimental Protocols

General Procedure for N-Boc Deprotection

The Boc protecting group can be readily removed under acidic conditions, which is a standard step in peptide synthesis.

  • Dissolve the Boc-protected amino acid or peptide in a suitable solvent (e.g., dichloromethane or dioxane).

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.

  • Stir the reaction mixture at room temperature for 30-60 minutes.

  • Monitor the reaction by TLC or LC-MS until completion.

  • Remove the solvent and excess acid under reduced pressure.

  • The resulting amine salt can be used directly in the next step or neutralized with a base.

General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a typical procedure for conjugating an alkyne-containing peptide with an azide-functionalized molecule.

Materials:

  • Alkyne-containing peptide (1 equivalent)

  • Azide-containing molecule (1.1-1.5 equivalents)

  • Copper(II) sulfate (CuSO₄) (0.1-0.5 equivalents)

  • Sodium ascorbate (0.2-1.0 equivalents)

  • Solvent (e.g., a mixture of water and a co-solvent like t-butanol or DMSO)

Procedure:

  • Dissolve the alkyne-containing peptide and the azide-containing molecule in the chosen solvent system.

  • In a separate vial, prepare a fresh solution of sodium ascorbate in water.

  • In another vial, prepare a solution of CuSO₄ in water.

  • Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄ solution. The order of addition is important to ensure the in situ reduction of Cu(II) to the active Cu(I) species.

  • Stir the reaction mixture at room temperature. The reaction is typically complete within 1-24 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, the product can be purified by preparative HPLC.

Conclusion

(S)-2-(tert-butoxycarbonylamino)hept-6-ynoate cyclohexylamine salt is a highly valuable and versatile building block in modern chemical biology and drug discovery. Its well-defined stereochemistry, orthogonal protecting group, and bioorthogonal alkyne handle provide researchers with a powerful tool for the synthesis of complex and functionalized molecules. The cyclohexylamine salt form enhances its practicality as a reagent. A thorough understanding of its synthesis, properties, and reactivity is crucial for leveraging its full potential in the development of novel therapeutics and research tools.

References

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  • Suzhou Haiyu Biochem Industrial CO.,LTD. Boc-L-Propargylglycine. Available at: [Link]

  • Adamczyk, M., & Reddy, R. E. (2001). Synthesis of (S)-(+)-2-amino-6-(aminooxy)hexanoic acid. ResearchGate. Available at: [Link]

  • Organic Syntheses. Asymmetric Synthesis of trans-2-Aminocyclohexanecarboxylic Acid Derivatives from Pyrrolobenzodiazepine-5,11-diones. Available at: [Link]

  • Ferreira, B., et al. (2023). Determination of Arylcyclohexylamines in Biological Specimens: Sensors and Sample Pre-Treatment Approaches. Chemosensors, 11(10), 522. Available at: [Link]

  • ResearchGate. Efficient synthesis of benzyl 2-(S)-[(tert-butoxycarbonyl)amino]-ω-iodoalkanoates. Available at: [Link]

  • USDA. Cyclohexylamine. Available at: [Link]

  • Google Patents. CN116120213A - Synthesis method of trans-4- (tert-butoxycarbonylamino) cyclohexane carboxylic acid.
  • Chen, M., et al. (2014). Determination of Trifluoroacetic Acid and Chloride in Celecoxib Drug. Asian Journal of Chemistry, 26(17), 5779-5782. Available at: [Link]

  • Drug Discovery Chemistry. Conference Brochure. Available at: [Link]

  • Scribd. Metode Usp 191 - 1. Available at: [Link]

  • PubChem. (S)-2-((tert-Butoxycarbonyl)amino)-6-(2,2,2-trifluoroacetamido)hexanoic acid. Available at: [Link]

  • Heide, M., et al. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening in Over-the-Counter and Prescription Drug Products by Surface-Assisted Plasma-Based Desorption/Ionization High-Resolution Mass Spectrometry. Analytical Methods. Available at: [Link]

  • Pharmaron. Scientific Publications. Available at: [Link]

  • ResearchGate. Synthesis and Spectral Studies of R(2),C(4)-Bis(Tert-Butoxycarbonyl)-C(5)-Hydroxy-T(5)-Methyl-T(3)-Phenyl Cyclohexanone and Their Biological Activity. Available at: [Link]

  • Tsui, G. C., et al. (2011). 7-tert-Butoxybicyclo[2.2.1]hept-5-en-2-yl (2S). Acta Crystallographica Section E: Structure Reports Online, 67(Pt 8), o1848. Available at: [Link]

  • ChemRxiv. Racemic alkylamides of trans-cyclohexane-β-amino acids surpass the gelation ability of their pure enantiomers. From macroscopic. Available at: [Link]

  • Royal Society of Chemistry. Formation of drug–drug salt crystals and co-amorphous forms of levofloxacin and 4-aminosalicylic acid for pulmonary applications. Available at: [Link]

Sources

Exploratory

Technical Guide: Stability, Synthesis, and Application of Boc-Protected Amino Acid CHA Salts

Executive Summary In peptide synthesis and medicinal chemistry, N-tert-Butyloxycarbonyl (Boc) amino acids are fundamental building blocks.[1] However, in their free acid form (Boc-AA-OH), many of these compounds exist as...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In peptide synthesis and medicinal chemistry, N-tert-Butyloxycarbonyl (Boc) amino acids are fundamental building blocks.[1] However, in their free acid form (Boc-AA-OH), many of these compounds exist as viscous oils or amorphous solids that are hygroscopic, difficult to purify, and prone to degradation over time.

To overcome these physical limitations, these acids are frequently converted into their Cyclohexylamine (CHA) or Dicyclohexylamine (DCHA) salts. This guide details the physicochemical stability of Boc-AA-OH CHA salts, provides a validated protocol for their formation and subsequent liberation, and explains the mechanistic advantages of this storage form.

The Chemistry of Crystallization: Why CHA Salts?

The primary challenge with free Boc-amino acids is their tendency to trap solvent and resist crystallization due to the flexibility of the N-protecting group and the side chain. Converting the free carboxylic acid into an ammonium salt creates a rigid ionic lattice, significantly increasing the melting point and stability.

The Stabilization Mechanism

The reaction between the Boc-amino acid and cyclohexylamine is a standard acid-base neutralization:



Key Advantages of CHA over Free Acid:

  • Lattice Energy: The ionic interactions between the carboxylate anion and the cyclohexylammonium cation stabilize the solid state, forcing crystallization even for "oily" amino acids (e.g., Boc-Ile-OH, Boc-Pro-OH).

  • Purification: Impurities (unreacted reagents, side products) often remain in the mother liquor during crystallization, acting as a purification step that chromatography cannot easily replicate for free acids.

  • Non-Hygroscopicity: The salt form is significantly less hygroscopic than the free acid, preventing hydrolysis and accurate weighing errors.

Comparative Stability Profile

The following table summarizes the stability metrics of Boc-amino acids in their free acid form versus their CHA salt counterparts.

FeatureFree Acid (Boc-AA-OH)CHA Salt (Boc-AA-OH

CHA)
Technical Implication
Physical State Viscous Oil / Amorphous SolidCrystalline SolidSalts allow for precise weighing and handling.
Melting Point Low / IndistinctHigh / Sharp (>140°C typical)High MP correlates with thermodynamic stability.
Hygroscopicity High (absorbs atmospheric H₂O)LowPrevents weight errors and hydrolytic degradation.
Shelf Life 6–12 months (at -20°C)>5 years (at RT/4°C)Salts are the preferred form for long-term archiving.
Solubility Soluble in Ether, DCM, EtOAcInsoluble in Ether/HexaneDifferential solubility is exploited for purification.

Experimental Protocol: Salt Formation

This protocol describes the conversion of an oily crude Boc-amino acid into a stable CHA salt.[2][3]

Reagents
  • Crude Boc-amino acid (Oil)[4]

  • Cyclohexylamine (CHA) (1.05 equivalents)

  • Solvents: Diethyl Ether (Et₂O), Petroleum Ether or Hexanes.

Step-by-Step Methodology
  • Dissolution: Dissolve the crude Boc-amino acid oil in a minimal volume of Diethyl Ether or Ethyl Acetate.[3]

  • Neutralization: While stirring vigorously, add Cyclohexylamine (1.05 eq) dropwise.

    • Note: A slight excess ensures complete conversion; the excess stays in solution.

  • Precipitation:

    • If a precipitate forms immediately, continue stirring for 30 minutes to age the crystal.

    • If no precipitate forms, slowly add Petroleum Ether (anti-solvent) until turbidity persists. Cool to 4°C overnight.[4]

  • Filtration: Filter the crystals using a sintered glass funnel.

  • Wash: Wash the filter cake with cold Et₂O/Petroleum Ether (1:1) to remove non-ionic impurities.

  • Drying: Dry under high vacuum/desiccator to constant weight.

Workflow Visualization

SaltFormation Start Crude Boc-AA-OH (Oil) Dissolve Dissolve in Et2O / EtOAc Start->Dissolve AddBase Add Cyclohexylamine (1.05 eq) Dissolve->AddBase CheckPrecip Precipitate Forms? AddBase->CheckPrecip AddAnti Add Petroleum Ether Cool to 4°C CheckPrecip->AddAnti No Filter Vacuum Filtration CheckPrecip->Filter Yes AddAnti->Filter Wash Wash (Cold Ether) Filter->Wash Dry Dry to Constant Weight Wash->Dry Final Stable CHA Salt (Crystalline) Dry->Final

Figure 1: Logic flow for the conversion of oily Boc-amino acids into crystalline CHA salts.

The Liberation Protocol: Recovering the Free Acid

Critical Warning: You cannot use CHA salts directly in most coupling reactions (e.g., EDC/NHS, HBTU) because the free amine (CHA) will compete with the amino component, leading to side products. You must liberate the free acid immediately prior to use.

The "Acid Sensitivity" Trap: Boc groups are acid-labile. Using strong acids (HCl, TFA) to remove the salt will also remove the Boc group.[] Weak acids (Citric Acid, KHSO₄) must be used.

Reagents
  • Boc-AA-OH

    
     CHA Salt
    
  • Ethyl Acetate (EtOAc)[2][3][4][6]

  • 0.5 M Citric Acid (aq) or 10% KHSO₄ (aq)

  • Brine (Saturated NaCl)[4]

  • Drying Agent (Na₂SO₄ or MgSO₄)[2][3][4]

Step-by-Step Methodology
  • Suspension: Suspend the solid salt in Ethyl Acetate in a separatory funnel.

  • Acidification: Add 0.5 M Citric Acid (approx. 3 eq relative to salt). Shake vigorously until the solid dissolves completely.

    • Mechanism:[4][6] Citric acid protonates the CHA to form CHA-Citrate (water-soluble) and protonates the carboxylate to form Boc-AA-OH (organic-soluble).

  • Phase Separation: Separate the layers. The aqueous layer contains the amine salt. The organic layer contains your product.

  • Wash: Wash the organic layer 2x with water and 1x with Brine to remove residual citric acid and CHA traces.

  • Drying: Dry the organic layer over anhydrous Na₂SO₄.[3][4] Filter.

  • Evaporation: Concentrate in vacuo. The resulting foam/oil is the pure, reactive free acid ready for coupling.

Workflow Visualization

Liberation Salt Boc-AA-OH CHA Salt Suspend Suspend in EtOAc Salt->Suspend Acidify Add 0.5M Citric Acid (Shake Vigorously) Suspend->Acidify Separate Phase Separation Acidify->Separate AqLayer Aqueous Layer (CHA-Citrate) Separate->AqLayer Discard OrgLayer Organic Layer (Boc-AA-OH) Separate->OrgLayer Keep Wash Wash: H2O -> Brine OrgLayer->Wash Dry Dry (Na2SO4) & Evaporate Wash->Dry Product Pure Free Acid (Ready for Coupling) Dry->Product

Figure 2: Extraction pathway for liberating the free Boc-amino acid without deprotecting the Boc group.

Storage and Handling Best Practices

To maintain the integrity of CHA salts over long durations (5+ years), follow these guidelines:

  • Temperature: Store at room temperature or +4°C. Unlike free acids, freezing is usually unnecessary and can introduce condensation upon thawing.

  • Container: Amber glass bottles with Teflon-lined caps.

  • Validation: Before using an old batch of salt, check the Melting Point . A depressed melting point (>5°C drop) indicates hydrolysis or decomposition.

  • TLC Check: Upon liberation, run a TLC (Thin Layer Chromatography) of the free acid. If a spot remains at the baseline (in standard systems like CHCl₃/MeOH), it may indicate residual salt or free amino acid (Boc loss).

References

  • BenchChem. (2025).[1][3] Purification of Boc-Protected Amino Acids by Recrystallization and DCHA Salt Formation.[2][3] Retrieved from

  • Sigma-Aldrich. (2025). Boc-Group Protection and Deprotection Protocols.[1][][7][8][9][10][11] Retrieved from

  • BocSci. (2025). BOC-Amino Acids: Properties and Stability Data.[] Retrieved from

  • Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis.[9][11] Wiley-Interscience.[9] (Standard text for protection/deprotection chemistry).

  • Peptide.com. General Procedure for Preparing N-Boc-Amino Acids and Salts. Retrieved from

Sources

Foundational

Boc-L-Bishomopropargylglycine: A Comprehensive Guide to Molecular Properties, Click Chemistry Integration, and Peptide Conjugation

Executive Summary Boc-L-bishomopropargylglycine (also known as N-Boc-L-2-amino-6-heptynoic acid) is a highly specialized unnatural amino acid building block engineered for bio-orthogonal chemistry and advanced solid-phas...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Boc-L-bishomopropargylglycine (also known as N-Boc-L-2-amino-6-heptynoic acid) is a highly specialized unnatural amino acid building block engineered for bio-orthogonal chemistry and advanced solid-phase peptide synthesis (SPPS). Featuring a terminal alkyne separated from the alpha-carbon by a three-carbon aliphatic spacer, it provides optimal steric relief during Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) reactions.

This technical whitepaper explores the physicochemical properties, structural causality, and standardized experimental protocols for integrating this molecule into peptide backbones to facilitate high-yield click chemistry conjugations.

Physicochemical Profiling & Structural Analysis

Molecular Specifications

Boc-L-bishomopropargylglycine is frequently supplied as a Cyclohexylamine (CHA) salt . Causality in Formulation: The free acid form is prone to hygroscopicity and often presents as a viscous oil. Converting it to the CHA salt ensures a crystalline, stable, and easily weighable solid, which is critical for maintaining precise stoichiometric control during automated SPPS. The free amine base, (S)-2-Aminohept-6-ynoic acid, is cataloged under CAS 835627-45-7 for reference [1].

PropertyFree Acid (Boc-L-Bpg-OH)CHA Salt (Boc-L-Bpg-OH · CHA)
IUPAC Name (2S)-2-{[(tert-butoxy)carbonyl]amino}hept-6-ynoic acidCyclohexanaminium (2S)-2-{[(tert-butoxy)carbonyl]amino}hept-6-ynoate
Molecular Formula C12H19NO4C18H32N2O4
Molecular Weight 241.29 g/mol 340.46 g/mol
CAS Number N/A (Generated in situ)1234692-60-4
Physical State Viscous oil / Amorphous solidWhite crystalline powder
Structural Causality: The "Bishomo" Advantage

The nomenclature "bishomo" indicates the addition of two methylene (-CH2-) groups compared to standard propargylglycine.

  • Propargylglycine (Pra): 1-carbon spacer. Often suffers from steric hindrance during click reactions when incorporated into dense peptide backbones.

  • Homopropargylglycine (Hpg): 2-carbon spacer.

  • Bishomopropargylglycine (Bpg): 3-carbon spacer (6-heptynoic acid derivative).

Mechanistic Insight: This extended aliphatic chain acts as a flexible linker, projecting the terminal alkyne away from the peptide backbone. This dramatically increases the kinetic rate of CuAAC cycloaddition and improves overall conjugation yields, especially when coupling bulky payloads like fluorophores, oligonucleotides, or cytotoxic drugs [2].

Mechanistic Role in Solid-Phase Peptide Synthesis (SPPS)

Boc-L-bishomopropargylglycine is utilized primarily in two scenarios:

  • Boc-SPPS: As a standard building block where global deprotection and cleavage are achieved via anhydrous Hydrogen Fluoride (HF).

  • Fmoc-SPPS (N-Terminal Capping): It can be coupled as the final N-terminal residue in an Fmoc-SPPS workflow. Because the Boc group is acid-labile, it is cleaved simultaneously with the standard Trifluoroacetic Acid (TFA) resin cleavage step, yielding a free N-terminus ready for further modification.

Self-Validating SPPS Coupling Protocol

To ensure high-fidelity incorporation of the alkyne without side reactions:

  • Preparation (Salt Cleavage): If using the CHA salt, the free acid must be liberated prior to coupling. Wash the CHA salt with 1M KHSO4, extract into ethyl acetate (EtOAc), dry over MgSO4, and concentrate in vacuo.

  • Activation: Dissolve the free acid in DMF. Use standard coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine) at a 1:0.95:2 molar ratio (Amino Acid : HATU : DIPEA).

  • Coupling: React with the resin-bound peptide for 45-60 minutes at room temperature.

  • Verification: Confirm coupling completion via a Kaiser test (ninhydrin). A successful coupling will yield a yellow solution (negative for free primary amines), validating the protocol before proceeding to cleavage.

Bio-Orthogonal Conjugation: CuAAC Click Chemistry

The terminal alkyne of the bishomopropargylglycine residue is highly chemoselective. It reacts exclusively with azides under copper catalysis to form a stable 1,4-disubstituted 1,2,3-triazole linkage.

Reaction Workflow Diagram

G SPPS Solid-Phase Peptide Synthesis BocBpg Boc-L-Bpg Incorporation SPPS->BocBpg Coupling Cleavage TFA Cleavage & Deprotection BocBpg->Cleavage Acid Treatment AlkynePep Alkyne-Functionalized Peptide Cleavage->AlkynePep Isolation Conjugate Triazole-Linked Peptide Conjugate AlkynePep->Conjugate CuAAC Click Azide Azide-Bearing Cargo Azide->Conjugate Cycloaddition CuCatalyst Cu(I) Catalyst (CuSO4 + Ascorbate) CuCatalyst->Conjugate Catalysis

Workflow from SPPS incorporation of Boc-L-Bpg to CuAAC bio-orthogonal conjugation.

Standardized CuAAC Protocol

This self-validating system ensures maximum conversion while preventing oxidative damage to sensitive peptide residues (e.g., Methionine, Cysteine).

Reagents:

  • Alkyne-peptide (1 eq, 1-5 mM final concentration)

  • Azide-cargo (1.2 - 1.5 eq)

  • CuSO4·5H2O (0.1 - 0.2 eq)

  • Sodium Ascorbate (0.5 - 1.0 eq)

  • THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) ligand (0.5 eq)

  • Solvent: Degassed H2O/t-BuOH (1:1 v/v) or PBS buffer (pH 7.4).

Step-by-Step Methodology:

  • Pre-complexation: In a microcentrifuge tube, mix CuSO4 and THPTA ligand. Incubate for 5 minutes. Causality: Pre-complexing Cu(II) with THPTA prevents copper-induced peptide degradation and stabilizes the active Cu(I) species once reduced.

  • Reduction: Add Sodium Ascorbate to the Cu/THPTA mixture. Self-Validation: The solution should briefly turn brown and then clear, visually indicating the successful reduction of Cu(II) to the catalytically active Cu(I).

  • Reaction Assembly: Dissolve the Alkyne-peptide and Azide-cargo in the chosen solvent. Add the pre-reduced Cu(I) complex to this mixture.

  • Incubation: Agitate the reaction at room temperature for 2 to 12 hours.

  • Quenching: Quench the reaction by adding EDTA (to chelate copper), preventing further background oxidation prior to purification.

Analytical Validation

Post-conjugation, the integrity of the triazole-linked peptide must be confirmed to validate the success of the Boc-L-Bpg incorporation and click reaction.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Confirms the exact mass shift corresponding to the addition of the azide cargo. The mass of the final conjugate must equal Mass(Alkyne-Peptide) + Mass(Azide-Cargo).

  • RP-HPLC (Reversed-Phase High-Performance Liquid Chromatography): A shift in retention time will be observed. The triazole formation alters the hydrophobicity and dipole moment of the peptide, resulting in a distinct, sharp peak compared to the starting materials.

References

  • Royal Society of Chemistry. "Parallel synthesis and splicing redirection activity of cell-penetrating peptide conjugate libraries of a PNA cargo." Organic & Biomolecular Chemistry. Available at:[Link]

Sources

Exploratory

Engineering the Alkyne Handle: A Comparative Analysis of Propargylglycine and Bishomopropargylglycine in Chemical Biology

Introduction: The Role of Chain Length in Bioorthogonal Chemistry The integration of non-canonical amino acids (ncAAs) into biological systems and synthetic peptides has fundamentally advanced proteomics and drug develop...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Role of Chain Length in Bioorthogonal Chemistry

The integration of non-canonical amino acids (ncAAs) into biological systems and synthetic peptides has fundamentally advanced proteomics and drug development. At the core of this revolution are alkyne-bearing ncAAs, which serve as inert, bioorthogonal handles for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)—commonly known as "click chemistry"[1].

While Propargylglycine (Pra) and Bishomopropargylglycine (Bhp) share the same reactive terminal alkyne, they are not interchangeable. The functional divergence between these two molecules is dictated entirely by their aliphatic chain length[2]. This technical guide explores the causal mechanisms that make Pra the standard for cell-selective in vivo proteomics, while establishing Bhp as a critical building block for in vitro peptide cyclization and structural stabilization.

Structural Divergence: Pra vs. Bhp

The physicochemical properties of an ncAA dictate its interaction with both translational machinery (e.g., aminoacyl-tRNA synthetases) and intramolecular hydrogen-bond networks.

  • Propargylglycine (Pra): A compact, 5-carbon amino acid. It contains only a single methylene group (-CH₂-) between its α-carbon and the alkyne moiety. Due to its truncated size, it is sterically distinct from methionine (Met)[1].

  • Bishomopropargylglycine (Bhp): Also known as 2-amino-6-heptynoic acid, Bhp is a 7-carbon amino acid[3]. The "bis-homo" designation indicates the addition of two methylene groups compared to Pra, granting it a highly flexible 3-methylene aliphatic spacer[2].

Table 1: Quantitative and Physicochemical Comparison
PropertyPropargylglycine (Pra)Bishomopropargylglycine (Bhp)
IUPAC Name (2S)-2-amino-4-pentynoic acid(2S)-2-amino-6-heptynoic acid
Chemical Formula C₅H₇NO₂C₇H₁₁NO₂
Molecular Weight 113.12 g/mol 141.17 g/mol
Aliphatic Spacer 1 Methylene (-CH₂-)3 Methylenes (-CH₂-CH₂-CH₂-)
Primary Application Cell-selective BONCAT (in vivo)Peptide Cyclization / SPPS (in vitro)
WT-MetRS Affinity NegligibleNone

The Causality of Choice: Biological vs. Synthetic Applications

Propargylglycine (Pra) in Cell-Selective BONCAT

Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) is used to isolate newly synthesized proteins. Typically, homopropargylglycine (Hpg) is used for global labeling because wild-type methionyl-tRNA synthetase (WT-MetRS) readily mistakes Hpg for methionine[1].

The Mechanistic Choice: If a researcher wants to label proteins in only one specific cell type within a complex mixed culture (e.g., tracking tumor-cell specific translation in a tumor-stroma co-culture), Hpg cannot be used because all cells will incorporate it. Instead, researchers use Pra . Because Pra is significantly shorter than methionine, WT-MetRS rejects it[4]. By transfecting the target cell subpopulation with an engineered mutant synthetase (PraRS ) that possesses a modified binding pocket, Pra is exclusively incorporated into the proteome of the target cells[4].

Bishomopropargylglycine (Bhp) in Peptide Cyclization

In drug development, linear peptides are often cyclized to lock them into active conformations (e.g., β-hairpins) that resist proteolytic degradation. This is achieved by incorporating an alkyne-ncAA and an azide-ncAA, then linking them via a triazole bridge[5].

The Mechanistic Choice: If Pra is used to bridge two antiparallel β-strands, the resulting linkage is too short. This induces severe torsional strain, distorting the peptide backbone and breaking critical hydrogen bonds. Bhp is chosen because its extended 7-carbon chain provides the precise spatial tolerance required to form a relaxed 1,4-disubstituted 1,2,3-triazole linkage. This specific length maximizes the stabilization of the β-hairpin without perturbing the native folding architecture[2],[5].

Visualizing the Logic

Pra_BONCAT WT Wild-Type Cells (WT-MetRS) Pra Propargylglycine (Pra) Pulse Labeling WT->Pra Mut Target Cells (Engineered PraRS) Mut->Pra NoInc No Incorporation (Proteome Unlabeled) Pra->NoInc Rejected by WT-MetRS Inc Pra Incorporated into Target Proteome Pra->Inc Activated by PraRS Click CuAAC with Azide-Tag & LC-MS/MS Inc->Click

Pra-based cell-selective BONCAT workflow for targeted proteomic analysis.

Bhp_Cyclization SPPS Fmoc-SPPS Insert Bhp & Azide-AA Linear Linear Peptide (Unconstrained) SPPS->Linear CuAAC Intramolecular CuAAC (High Dilution) Linear->CuAAC Cyclic Triazole-Bridged Peptide (Stabilized β-Hairpin) CuAAC->Cyclic

Workflow for synthesizing conformationally constrained peptides using Bhp.

Experimental Protocols

Protocol 1: Cell-Selective BONCAT using Pra

Objective: Isolate newly synthesized proteins from a specific cell population in a mixed culture.

  • Transfection: Transfect the target cell line with a plasmid encoding the engineered mutant PraRS [4].

  • Methionine Depletion (Causality): Wash cells and incubate in methionine-free media for 30 minutes. Why? Endogenous methionine has a higher affinity for translation machinery. Depleting it ensures maximum uptake and utilization of Pra.

  • Pulse Labeling: Supplement the media with 1–4 mM Propargylglycine (Pra) and incubate for 1–4 hours.

  • Lysis and CuAAC: Lyse the cells. Perform click chemistry by adding an azide-functionalized biotin tag, CuSO₄, THPTA ligand, and sodium ascorbate.

  • Self-Validating Checkpoint: Run the lysate on an SDS-PAGE gel alongside a negative control (cells lacking PraRS). Perform a Western blot using streptavidin-HRP. Validation: The control must show zero signal, proving that Pra incorporation is strictly dependent on the presence of PraRS.

Protocol 2: Synthesis of Triazole-Bridged Peptides using Bhp

Objective: Synthesize a highly stable, conformationally locked β-hairpin peptide.

  • Solid-Phase Peptide Synthesis (SPPS): Utilize standard Fmoc-SPPS to synthesize the linear peptide. Incorporate Fmoc-Bhp-OH[6] and an azide-bearing amino acid (e.g., L-γ-azidohomoalanine) at hydrogen-bonded positions across the intended β-strands[5].

  • Cleavage: Cleave the linear peptide from the resin using a TFA cocktail.

  • High-Dilution CuAAC (Causality): Dissolve the purified linear peptide in a water/t-butanol mixture at a highly dilute concentration (<1 mg/mL). Add CuSO₄ and sodium ascorbate. Why high dilution? High dilution thermodynamically favors intramolecular cyclization (forming the hairpin) over intermolecular oligomerization (peptides linking to each other).

  • Self-Validating Checkpoint: Analyze the reaction via LC-MS. Validation: The linear precursor and the cyclic product will possess the exact same molecular mass. However, successful intramolecular cyclization will cause a distinct shift (typically earlier) in the HPLC retention time due to the reduction in the peptide's hydrodynamic radius[5].

References

1.[6] Fmoc-bishomopropargylglycine Novabiochem® - Sigma-Aldrich. Available at: 6 2.[1] Chemical Tools for Temporally and Spatially Resolved Mass Spectrometry-Based Proteomics - NIH (PMC). Available at: 1 3.[2] Schematic representation and the amino acid sequence of DNHB peptides - ResearchGate. Available at: 2 4.[4] Two-strain, cell-selective protein labeling in mixed bacterial cultures - NIH (PMC). Available at: 4 5.[3] CAS 835627-45-7: 6-Heptynoic acid, 2-amino-, (2S)- - CymitQuimica. Available at: 3 6.[5] 1,2,3-triazole bridge as conformational constrain in β-hairpin peptides: Analysis of hydrogen-bonded positions - AIR Unimi. Available at: 5

Sources

Protocols & Analytical Methods

Method

Solid-phase peptide synthesis using Boc-L-bishomopropargylglycine

Application Note: Solid-Phase Peptide Synthesis (SPPS) with Boc-L-Bishomopropargylglycine Part 1: Introduction & Strategic Overview 1.1 The Molecule: Boc-L-Bishomopropargylglycine In the realm of peptidomimetics and drug...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solid-Phase Peptide Synthesis (SPPS) with Boc-L-Bishomopropargylglycine

Part 1: Introduction & Strategic Overview

1.1 The Molecule: Boc-L-Bishomopropargylglycine In the realm of peptidomimetics and drug discovery, the demand for constrained peptides—specifically "stapled" peptides—has surged. While Propargylglycine (Pra) is the standard alkyne building block, Boc-L-Bishomopropargylglycine (Boc-L-Bhhpg-OH) offers a critical structural advantage: an extended side-chain linker.

  • Nomenclature: 2-amino-6-heptynoic acid derivative.

  • Structure: Boc-NH-CH(COOH)-(CH2)3-C≡CH.

  • Function: The "Bishomo" extension (3 methylene groups vs. 1 in Pra) provides greater steric flexibility, allowing the formation of larger macrocyclic loops (e.g., i, i+7 stapling) without inducing backbone strain that might destabilize the

    
    -helix.
    

1.2 Why Boc Chemistry? While Fmoc is popular for routine synthesis, Boc chemistry remains the gold standard for:

  • Difficult Sequences: The periodic TFA deprotection breaks up secondary structure aggregates (beta-sheets) that often plague Fmoc synthesis.

  • Base-Sensitive Moieties: If the target peptide contains base-labile modifications (e.g., certain depsipeptides or esters), the repetitive piperidine exposure in Fmoc chemistry is detrimental.

  • Thioester Generation: For Native Chemical Ligation (NCL), Boc chemistry is preferred to generate C-terminal thioesters directly.

Part 2: Material Science & Preparation

2.1 Physicochemical Properties Note: Properties extrapolated from homologous Propargylglycine and standard Boc-amino acid data.

PropertySpecification
Chemical Formula

Molecular Weight ~241.29 g/mol
Appearance White to off-white powder
Solubility Soluble in DMF, DCM, DMSO
Protecting Group Boc (Acid labile: TFA)
Side Chain Terminal Alkyne (Stable to TFA; Stable to HF*)
Chirality L-Isomer (Ensure >99% ee to prevent helix disruption)

2.2 Resin Selection

  • For C-terminal Amides: MBHA (4-methylbenzhydrylamine) Resin.

    • Why: Yields a stable amide upon HF cleavage.

  • For C-terminal Acids: Merrifield Resin or PAM Resin.

    • Why: PAM provides a pre-formed linker that is more stable to TFA cycles than standard benzyl esters, preventing premature cleavage.

Part 3: Experimental Protocols

Protocol A: The Boc-SPPS Cycle (Manual/Semi-Automated)

Mechanism of Action: The Boc cycle relies on differential acid lability.[1][2] The N-terminal Boc group is removed by Trifluoroacetic Acid (TFA), while the side-chain benzyl-based protectors and the resin linkage require strong acid (HF) for removal.[3][4]

Reagents:

  • Deprotection: 50% TFA in Dichloromethane (DCM).[3][5]

  • Neutralization: 10% Diisopropylethylamine (DIEA) in DCM.

  • Coupling: 0.5M HBTU in DMF / 1.0M DIEA in NMP.

Step-by-Step Workflow:

  • Swell: Swell resin in DCM for 30 min.

  • Deprotection (The Acid Shock):

    • Treat with 50% TFA/DCM (2 min) – Flow wash.

    • Treat with 50% TFA/DCM (20 min) – Reaction.

    • Note: The alkyne side chain of Bhhpg is stable here.

  • Wash: DCM (3x), DMF (3x).

  • Neutralization (Critical Step):

    • Unlike Fmoc, the amine is protonated (salt) after deprotection.[5]

    • Treat with 10% DIEA/DCM (1 min x 2).

    • Validation: Wash until pH of effluent is basic.

  • Coupling (Boc-L-Bhhpg-OH):

    • Dissolve Boc-L-Bhhpg-OH (3 eq), HBTU (2.9 eq), and HOBt (3 eq) in DMF.

    • Add DIEA (6 eq) to activate (Solution turns yellow).

    • Add to resin immediately. Shake for 1–2 hours.

  • QC (Kaiser Test):

    • Remove a few beads. Add Ninhydrin reagents.

    • Blue = Incomplete coupling (Recouple).

    • Yellow/Colorless = Complete coupling.

Protocol B: HF Cleavage (The "High" Procedure)

Safety Warning: Anhydrous Hydrogen Fluoride (HF) is bone-seeking and fatal upon systemic exposure. Use a specialized Teflon/Kel-F vacuum line. Never use glass.

The Alkyne Challenge: Terminal alkynes are generally stable in HF. However, avoid thiols (like thiophenol or ethanedithiol) if possible, as they can add across the triple bond under highly acidic conditions (thiol-yne addition).

Recommended Scavenger Cocktail:

  • Anisole: 10% (v/v)

  • Dimethyl Sulfide (DMS): 5% (v/v) - Optional, only if Met/Cys present.

  • p-Cresol: 2% (v/v)

Procedure:

  • Dry Resin: Ensure resin is completely dry (over P2O5 overnight). Traces of DCM will form carcinogens (BCME) with HF.

  • Load Reactor: Place resin and scavengers in the Kel-F vessel.

  • Condense HF: Cool vessel to -78°C (Dry ice/Acetone). Distill anhydrous HF (approx 10 mL per gram of resin) into the vessel.

  • Reaction: Warm to 0°C (Ice bath). Stir for 45–60 mins.

    • Why 0°C? Minimizes side reactions while ensuring cleavage of the benzyl ester linkage.[5]

  • Evaporation: Evaporate HF under high vacuum (maintain 0°C to prevent "bumping").

  • Extraction:

    • Wash residue with cold Ether (removes scavengers).

    • Extract peptide with 10-50% Acetic Acid or Acetonitrile/Water.

    • Lyophilize immediately.

Protocol C: Post-Synthetic Modification (CuAAC Stapling)

Context: Once the linear peptide containing Boc-L-Bhhpg is purified, it is reacted with a bis-azide linker (or another azide-containing residue within the peptide) to form the staple.

Reagents:

  • Catalyst:

    
    
    
  • Reductant: Sodium Ascorbate

  • Ligand: THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) – Protects Cu(I) from oxidation and prevents peptide degradation.

Procedure:

  • Dissolve peptide (0.1 mM) in

    
     (1:1).
    
  • Add Bis-azide linker (1.0 eq relative to peptide).

  • Add THPTA (5 eq) and

    
     (1 eq) (Premix these before adding).
    
  • Add Sodium Ascorbate (10 eq).

  • Stir under Nitrogen at Room Temp for 2–4 hours.

  • Monitor: LC-MS will show a mass shift corresponding to the linker addition (no loss of water/ammonia).

  • Purification: HPLC (C18 column).

Part 4: Visualization & Logic

Diagram 1: The Boc-Alkyne Logic Flow

This diagram illustrates the decision matrix and chemical flow for using Boc-L-Bhhpg.

Boc_Alkyne_Workflow Start Target: Stapled Peptide Selection Select Chemistry: Boc vs Fmoc Start->Selection Boc_Choice Boc Selected: - Aggregation prone? - Base sensitive? Selection->Boc_Choice Yes Resin Resin Loading (MBHA or PAM) Boc_Choice->Resin Cycle Elongation Cycle: 1. TFA (Deprotect) 2. DIEA (Neutralize) 3. HBTU (Couple Bhhpg) Resin->Cycle Cycle->Cycle Repeat n times Cleavage HF Cleavage (0°C, Anisole) *Avoid Thiols* Cycle->Cleavage Complete Click Solution Phase CuAAC Stapling Cleavage->Click Crude Linear Peptide

Caption: Strategic workflow for integrating Boc-L-Bishomopropargylglycine into SPPS, highlighting the critical HF cleavage safety check.

Diagram 2: Comparative Sterics of Alkyne Amino Acids

This diagram visualizes why "Bishomo" is selected over standard Propargylglycine.

Alkyne_Sterics Pra Propargylglycine (Pra) Linker: 1 Carbon Use: Short loops (i, i+4) Helix Alpha-Helix Stabilization Pra->Helix High Strain (for long spans) Hpg Homopropargylglycine (Hpg) Linker: 2 Carbons Use: Medium loops Bhhpg Bishomopropargylglycine (Bhhpg) Linker: 3 Carbons Use: Long loops (i, i+7) Reduced Backbone Strain Bhhpg->Helix Optimal Flexibility

Caption: Structural comparison showing the steric advantage of the 3-carbon linker in Bishomopropargylglycine for stabilizing alpha-helices.

Part 5: Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Incomplete Coupling Steric hindrance of the bulky alkyne side chain.Double couple (2x 1hr). Switch to HATU/HOAt (more powerful activation).
Alkylation of Alkyne Reaction with carbocations during HF cleavage.Ensure Anisole is present. Do not use p-Thiocresol or Ethanedithiol.
Precipitate in Click Rxn Copper disproportionation or protein aggregation.Increase THPTA ligand concentration. Add 10-20% DMSO to the buffer.
Mass +112 Da Incomplete TFA removal before neutralization.Wash resin more thoroughly with DCM before DIEA step.

Part 6: References

  • Lau, Y. H., et al. (2015).[6] A two-component 'double-click' approach to peptide stapling.[6] Nature Protocols, 10(4), 585.[6] Retrieved from [Link] (Stapling methodology).

  • Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis.[7][8] (Contextual comparison for Boc utility). Journal of Peptide Science.

  • NIH/PubChem. (2025).[9] Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis. Retrieved from [Link] (HF Safety and Protocol).

Disclaimer: This protocol involves the use of hazardous chemicals, specifically Anhydrous HF and TFA. All procedures must be performed in a certified fume hood by trained personnel wearing appropriate PPE.

Sources

Application

Application Note: Precision Engineering of Peptides using Bishomopropargylglycine (BHPG) and CuAAC

Executive Summary This guide details the integration of Bishomopropargylglycine (BHPG) into peptide sequences for advanced bioorthogonal applications. While Propargylglycine (Pra) and Homopropargylglycine (Hpg) are stand...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the integration of Bishomopropargylglycine (BHPG) into peptide sequences for advanced bioorthogonal applications. While Propargylglycine (Pra) and Homopropargylglycine (Hpg) are standard tools for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), BHPG offers a critical structural advantage: an extended aliphatic linker (three methylene groups).

This extended reach reduces steric hindrance at the reaction site, facilitating high-efficiency labeling of complex tertiary structures and enabling peptide stapling across wider helical turns (e.g.,


 positions) using bis-azide linkers. This note provides validated protocols for Solid-Phase Peptide Synthesis (SPPS), solution-phase "Click" labeling, and macrocyclization.

Chemical Basis & Structural Advantages[1][2]

The choice of alkyne-bearing amino acid dictates the physicochemical properties of the final conjugate. BHPG provides a "Goldilocks" zone of flexibility and reach without compromising the stability of the peptide backbone.

Table 1: Comparative Analysis of Alkyne-Modified Amino Acids
Amino AcidAbbr.[1][2][3][4][5][6][7][8][9][10][11]Side Chain StructureLinker Length (Carbons)Primary ApplicationHydrophobicity
Propargylglycine Pra

1Surface labeling, short staplesLow
Homopropargylglycine Hpg

2Metabolic labeling (Met analog)Moderate
Bishomopropargylglycine BHPG

3 Long-range stapling, Sterically demanding sites High

Key Insight: The extra methylene group in BHPG increases the hydrophobicity of the peptide. During synthesis and purification, solubility issues are more likely than with Pra. The protocol below addresses this via solvent optimization.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of BHPG Peptides[14]

Objective: Incorporate Fmoc-BHPG-OH into a peptide sequence without cross-reactivity or aggregation.

Materials
  • Resin: Rink Amide MBHA (for C-term amides) or Wang Resin (for C-term acids). Low loading (0.3–0.5 mmol/g) is recommended to prevent aggregation.

  • Amino Acid: Fmoc-L-Bishomopropargylglycine.

  • Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIEA (Diisopropylethylamine).

  • Solvents: DMF (peptide grade), DCM, Piperidine.

Workflow Diagram (SPPS)

SPPS_Workflow Start Resin Swelling (DCM, 30 min) Deprotect Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotect Wash1 Wash (DMF x3, DCM x3) Deprotect->Wash1 Coupling Coupling Fmoc-BHPG-OH (HATU/DIEA, 2h) Wash1->Coupling Check Kaiser Test (Blue = Fail, Colorless = Pass) Coupling->Check Check->Deprotect Next AA (Pass) Check->Coupling Repeat (Fail) Cleavage Final Cleavage (TFA/TIS/H2O) Check->Cleavage Sequence Complete

Figure 1: Iterative SPPS cycle for incorporating BHPG. Note the critical Kaiser test step due to the steric bulk of BHPG.

Step-by-Step Procedure
  • Resin Preparation: Swell 0.1 mmol resin in DCM for 30 mins, then wash with DMF.

  • Fmoc Removal: Treat with 20% piperidine in DMF (

    
     min). Wash thoroughly with DMF (
    
    
    
    ).[1][6]
  • Coupling BHPG:

    • Dissolve Fmoc-BHPG-OH (3.0 eq relative to resin), HATU (2.9 eq), and DIEA (6.0 eq) in minimal dry DMF.

    • Expert Tip: If the sequence is hydrophobic, add 10% DMSO or use NMP instead of DMF to prevent on-resin aggregation.

    • Add to resin and shake at room temperature for 2 hours.

  • Monitoring: Perform a Kaiser test. If beads are blue, re-couple using PyBOP/HOAt to drive the reaction to completion.

  • Cleavage: After sequence completion, wash resin with DCM.[6] Cleave using TFA/TIS/H2O (95:2.5:2.[3]5) for 2–3 hours. The terminal alkyne is stable to TFA.

  • Precipitation: Precipitate in cold diethyl ether, centrifuge, and lyophilize.

Protocol 2: CuAAC "Click" Stapling/Labeling

Objective: Perform a copper-catalyzed reaction to either label the BHPG residue or cyclize the peptide (stapling) using a bis-azide linker.

Safety & Integrity: Copper generates Reactive Oxygen Species (ROS) which can oxidize Methionine (to sulfoxide) and Tryptophan. We utilize THPTA , a water-soluble ligand that sacrifices itself to protect the peptide.

Reagents
  • Catalyst:

    
     (20 mM stock in water).
    
  • Ligand: THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) (50 mM stock).

  • Reductant: Sodium Ascorbate (100 mM stock, freshly prepared ).[3][5]

  • Buffer: 100 mM Sodium Phosphate (pH 7.0) or HEPES. Avoid Tris (competes for Cu).

  • Additive: Aminoguanidine (optional, prevents protein-aldehyde adducts).[12]

Reaction Mechanism & Workflow

CuAAC_Mechanism CuII Cu(II) (Inactive) CuI_Ligand Cu(I)-THPTA (Active Catalyst) CuII->CuI_Ligand Reduction Asc Ascorbate (Reductant) Asc->CuI_Ligand Complex Cu-Acetylide Complex CuI_Ligand->Complex + Alkyne Alkyne Peptide-BHPG (Alkyne) Azide Azide Probe (or Linker) Product Triazole Conjugate Complex->Product + Azide (Cycloaddition) Product->CuI_Ligand Regeneration

Figure 2: The catalytic cycle of CuAAC protected by THPTA. The ligand stabilizes Cu(I), preventing disproportionation and ROS generation.[12]

Step-by-Step Procedure
  • Peptide Dissolution: Dissolve the BHPG-peptide in buffer to a concentration of 0.2–1.0 mM.

    • Note: If the peptide is insoluble, add DMSO or TFE (up to 20% v/v).

  • Catalyst Premix (Critical Step):

    • In a separate tube, mix

      
       and THPTA in a 1:5 molar ratio .
      
    • Why? Excess ligand ensures all copper is complexed before it touches the peptide.

  • Reaction Assembly:

    • Add Azide (1.5 eq for labeling, 0.5 eq for dimerization, or 1.0 eq of bis-azide for stapling).

    • Add the Cu-THPTA premix (final concentration 0.5 mM Cu).

    • Add Sodium Ascorbate (final concentration 2–5 mM).[13]

  • Incubation: Flush headspace with Argon (optional but recommended). Incubate at room temperature for 1–2 hours.

  • Quenching & Cleanup:

    • Add EDTA (final 10 mM) to chelate copper.

    • Purify immediately via RP-HPLC to remove copper-ligand complexes and excess reagents.

Expert Insights & Troubleshooting

The "Stapling" Application

BHPG is uniquely suited for stapling helices where the distance between residues is large (e.g.,


 to 

).
  • Design: Incorporate BHPG at positions

    
     and 
    
    
    
    .
  • Linker: Use a diazide linker (e.g., 1,3-bis(azidomethyl)benzene).

  • Condition: Perform the reaction at high dilution (<0.1 mM) to favor intramolecular cyclization over intermolecular dimerization.

Preventing Methionine Oxidation

If your peptide contains Met or Trp, standard CuAAC can cause oxidation.

  • Solution: Maintain a strict ratio of Cu:THPTA:Ascorbate of 1:5:10.

  • Additive: Include 5 mM Aminoguanidine.

  • Alternative: If oxidation persists, switch to Ruthenium-catalyzed click (RuAAC), though this requires pentamethylcyclopentadienyl (Cp*) complexes and organic solvents.

Copper Removal

Residual copper is toxic to cells.

  • Protocol: After the reaction, incubate with 50 mM EDTA for 15 minutes before HPLC injection. The EDTA-Cu complex elutes in the void volume, separating cleanly from the hydrophobic peptide.

References

  • BenchChem. (2025).[3][6] Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Propargylated Peptides. Link

  • BroadPharm. (2022). Protocol for Azide-Alkyne Click Chemistry using THPTA Ligand. Link

  • Lau, Y. H., et al. (2014). Peptide stapling techniques based on different macrocyclisation chemistries. Chemical Society Reviews. Link

  • Hong, V., et al. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition. Link

  • Jena Bioscience. (2023). L-Homopropargylglycine (L-HPG) and Click Chemistry Reagents. Link

Sources

Method

Technical Application Note: Solvation and Utilization of Boc-L-Bishomopropargylglycine CHA Salt in Peptide Synthesis

Executive Summary Boc-L-bishomopropargylglycine (Boc-L-Bhp-OH) is a non-canonical amino acid utilized primarily for copper-catalyzed azide-alkyne cycloaddition (CuAAC or "Click Chemistry"). To ensure stability and preven...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Boc-L-bishomopropargylglycine (Boc-L-Bhp-OH) is a non-canonical amino acid utilized primarily for copper-catalyzed azide-alkyne cycloaddition (CuAAC or "Click Chemistry"). To ensure stability and prevent oil formation during storage, it is frequently supplied as a Cyclohexylamine (CHA) salt .

While the CHA salt exhibits excellent solubility in N,N-Dimethylformamide (DMF) , the presence of the cyclohexylamine counter-ion presents a critical chemical incompatibility with standard coupling protocols. Direct utilization of the CHA salt solution in activation reactions is contraindicated as it leads to the formation of irreversible cyclohexylamide byproducts, effectively capping the amino acid.

This guide details the solubility limits and provides the mandatory protocol for converting the CHA salt to the free acid prior to Solid Phase Peptide Synthesis (SPPS).

Chemical Context & Solubility Profile

The Nature of the Salt
  • Component A (Amino Acid): Boc-L-Bishomopropargylglycine. Lipophilic, acid-sensitive (Boc), and contains a reactive terminal alkyne.

  • Component B (Counter-ion): Cyclohexylamine (CHA). A primary amine (

    
    ).
    
  • The Interaction: The salt is formed to create a stable, crystalline lattice, preventing the amino acid from degrading into a viscous oil.

Solubility Data

The CHA salt disrupts the intermolecular hydrogen bonding of the free acid, generally enhancing solubility in polar aprotic solvents.

SolventSolubility RatingObservationsApplication Relevance
DMF High (>200 mg/mL)Dissolves rapidly at RT.Primary solvent for SPPS.
DCM Moderate to HighMay require mild sonication.Used for some coupling methods.[1][2][3][]
Ethyl Acetate ModeratePartial solubility; increases with heat.Critical for desalting (extraction).
Water LowForms suspension/emulsion.Used in the aqueous phase during desalting.
Diethyl Ether InsolublePrecipitates the salt.[5]Used to wash the salt during manufacturing.
The "Solubility Trap"

Critical Warning: Although the salt dissolves perfectly in DMF, you must not use this solution directly for coupling.

  • Mechanism of Failure: When activating reagents (HATU, HBTU, DIC) are added to the DMF solution, they activate the carboxylate of the amino acid.

  • Competitor: The CHA counter-ion is a primary amine. It is much smaller and more mobile than the amine on the solid-phase resin.

  • Result: The activated amino acid couples to the CHA, forming Boc-L-Bhp-Cyclohexylamide . This byproduct is unreactive and wastes the precious amino acid.

Workflow Visualization

The following diagram illustrates the decision logic required when handling this material.

G Start Boc-L-Bhp-OH CHA Salt Dissolve Dissolve in EtOAc (Biphasic Prep) Start->Dissolve Correct Protocol DirectDMF Dissolve in DMF Start->DirectDMF Incorrect Path AcidWash Acid Wash (5% KHSO4) Protonates CHA -> Aqueous Phase Dissolve->AcidWash CouplingFail FAILURE: CHA reacts with Activator (Capping) DirectDMF->CouplingFail Irreversible Side Reaction PhaseSep Phase Separation (Discard Aqueous) AcidWash->PhaseSep Evap Evaporate EtOAc PhaseSep->Evap FreeAcid Pure Free Acid (Oil/Solid) Evap->FreeAcid SPPS Dissolve in DMF Proceed to Coupling FreeAcid->SPPS

Figure 1: Critical workflow distinguishing between the physical ability to dissolve the salt (red path) and the chemical necessity of desalting (green path).

Detailed Protocols

Protocol A: Conversion of CHA Salt to Free Acid (Desalting)

This is the mandatory procedure before using the amino acid in peptide synthesis. It relies on the fact that protonated CHA is water-soluble, while the protonated Boc-amino acid remains in the organic layer.

Reagents Required:

  • Ethyl Acetate (EtOAc)[5][6][7][8]

  • 0.5 M or 1.0 M Potassium Bisulfate (

    
    ) OR  5% Citric Acid (aq)
    
  • Saturated NaCl (Brine)[6]

  • Anhydrous Magnesium Sulfate (

    
    ) or Sodium Sulfate (
    
    
    
    )[5][6]

Step-by-Step Procedure:

  • Suspension: Weigh the Boc-L-Bhp-OH·CHA salt into a separating funnel. Add Ethyl Acetate (approx. 10 mL per gram of salt). Shake until the salt is suspended or partially dissolved.

  • Acidification: Add an equal volume of 0.5 M

    
     (or 5% Citric Acid). Shake vigorously for 2–3 minutes.
    
    • Mechanism: The acid protonates the Cyclohexylamine (

      
      ), forcing it into the aqueous layer.[6] The Boc-amino acid becomes the free carboxylic acid (
      
      
      
      ) and stays in the EtOAc.
  • Separation: Allow layers to settle. Drain and discard the aqueous (bottom) layer.

  • Repeat Wash: Repeat step 2 two more times to ensure complete removal of the amine.

  • Brine Wash: Wash the organic layer once with saturated brine to remove trapped water/acid.[6]

  • Drying: Pour the organic layer into an Erlenmeyer flask containing anhydrous

    
    . Let sit for 10 minutes.
    
  • Isolation: Filter off the drying agent and evaporate the Ethyl Acetate using a rotary evaporator (bath temp < 40°C).

  • Result: You will obtain the Boc-L-Bhp-OH Free Acid , usually as a viscous oil or amorphous foam. This is now ready for dissolution in DMF.

Protocol B: Solubility Verification (Free Acid in DMF)

Once desalted, the free acid must be dissolved for SPPS.

  • Preparation: Add anhydrous DMF to the oily residue from Protocol A.

  • Concentration: Target a concentration of 0.2 M to 0.5 M (standard for automated synthesizers).

  • Visual Check: The oil should dissolve immediately. If cloudiness persists, it indicates residual salts or water. Dry further if necessary.

Troubleshooting & Quality Control

Common Failure Modes
ObservationRoot CauseCorrective Action
Low Coupling Efficiency Residual CHA remaining in the sample.Repeat Protocol A with more vigorous shaking or fresh acid solution.
Precipitate in DMF Incomplete removal of drying agent (

) or inorganic salts.
Filter the DMF solution through a 0.45 µm PTFE syringe filter.
"Capped" Peptide Direct use of CHA salt without desalting.Irreversible. Resynthesize peptide. Ensure desalting step is performed.
Oil won't solidify The free acid is naturally oily.This is normal for this molecule. Do not expect a powder after desalting. Use the oil directly.
Analytical Check (TLC)

To verify CHA removal:

  • Stationary Phase: Silica Gel 60 F254.

  • Mobile Phase: Chloroform:Methanol:Acetic Acid (90:8:2).

  • Visualization: Ninhydrin Stain.

  • Result: The CHA salt (starting material) will show a spot at the baseline or distinct Rf for the amine. The Free Acid will show a different Rf and no distinct amine spot if fully purified (though Boc-NH is less reactive to Ninhydrin, the free CHA reacts strongly).

References

  • Sigma-Aldrich. Boc-D-bishomopropargylglycine CHA salt Product Specification. Retrieved from (Note: D-isomer listed, properties identical for L-isomer solubility).

  • BenchChem. Purification of Boc-Protected Amino Acids by Recrystallization and Desalting. Retrieved from .

  • Bachem. Peptide Synthesis Guide: Handling of Amino Acid Derivatives. Retrieved from .

  • Meldal, M., & Tornøe, C. W. (2008). Cu-catalyzed azide–alkyne cycloaddition. Chemical Reviews, 108(8), 2952-3015.
  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. (Detailed discussion on Boc/CHA stability).

Sources

Application

Application Note: Desalting Boc-Amino Acid CHA/DCHA Salts Prior to Coupling

Abstract & Strategic Importance In peptide synthesis, -tert-butoxycarbonyl (Boc) amino acids are frequently supplied as Cyclohexylamine (CHA) or Dicyclohexylamine (DCHA) salts. These amine salts transform otherwise unsta...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Importance

In peptide synthesis,


-tert-butoxycarbonyl (Boc) amino acids are frequently supplied as Cyclohexylamine (CHA) or Dicyclohexylamine (DCHA) salts. These amine salts transform otherwise unstable or oily free acids into robust, crystalline solids ideal for long-term storage.

However, the presence of CHA/DCHA is chemically incompatible with standard coupling reactions. If not removed, these counter-ions—being nucleophilic amines—compete with the amino component of the peptide chain for the activated carboxyl group. This leads to the irreversible formation of CHA/DCHA-capped amides, truncating the sequence and significantly lowering yield.

This guide details the industry-standard Liquid-Liquid Extraction (LLE) protocol to convert Boc-AA-OH·CHA/DCHA salts into their reactive free acid forms (Boc-AA-OH) immediately prior to use.

Mechanism of Interference

To understand the necessity of this protocol, one must visualize the competitive inhibition that occurs if the salt is not removed.

When a coupling reagent (e.g., EDC, HATU, DCC) activates the Boc-amino acid, it creates a reactive ester. In a clean reaction, this ester reacts with the N-terminus of the growing peptide. However, CHA and DCHA are secondary and primary amines, respectively. They are often less sterically hindered and more nucleophilic than the target peptide N-terminus, leading to a "dead-end" side product.

Figure 1: Competitive Inhibition Pathway

G Salt Boc-AA-OH · CHA Salt Activation Activation (Coupling Reagent) Salt->Activation Dissolution ActiveEster Activated Ester (Reactive Intermediate) Activation->ActiveEster Product Desired Peptide Bond (Boc-AA-Peptide) ActiveEster->Product Slow Path SideProduct Side Product (Boc-AA-CHA Amide) ActiveEster->SideProduct Fast Path (Interference) Peptide Peptide-NH2 (Target Nucleophile) Peptide->Product CHA Free CHA/DCHA (Contaminant Nucleophile) CHA->SideProduct High Reactivity

Caption: The "Fast Path" interference mechanism where residual CHA/DCHA consumes the activated amino acid, preventing peptide elongation.

Critical Reagent Selection

The choice of acid for the wash step is the single most critical variable. While Hydrochloric Acid (HCl) is a common lab acid, it is suboptimal for this specific application.

ReagentSuitabilityScientific Rationale
KHSO₄ (0.5M - 1M) Recommended Potassium Bisulfate is a mild acid (

). It effectively protonates CHA/DCHA without risking premature cleavage of the acid-labile Boc group.
H₃PO₄ (10%) Recommended Phosphoric acid is excellent for solubilizing DCHA salts. Unlike HCl, DCHA-phosphate salts remain soluble in the aqueous layer, ensuring clean separation.
HCl (1N) Avoid Risk: Dicyclohexylammonium chloride (DCHA·HCl) is sparingly soluble in water and may precipitate during extraction, creating emulsions and contaminating the organic phase [1].
Citric Acid (5-10%) Acceptable Very mild. Good for extremely acid-sensitive side chains (e.g., Trp), but may require more washes to fully remove robust DCHA salts.

Protocol: Conversion to Free Acid

Objective: Isolate pure Boc-AA-OH free acid from Boc-AA-OH·DCHA/CHA salt.[1] Scale: Applicable for 1 mmol to 100 mmol scales.

Materials
  • Solvent: Ethyl Acetate (EtOAc).[2][3] Note: DCM can be used if the AA is insoluble in EtOAc, but EtOAc is preferred for better phase separation.

  • Wash Solution: 0.5 M

    
     (aq) or 10% 
    
    
    
    .
  • Drying Agent: Anhydrous ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     or 
    
    
    
    .[3]
Step-by-Step Workflow
  • Dissolution:

    • Place the Boc-amino acid salt in a separatory funnel.[3][4]

    • Add Ethyl Acetate (EtOAc) .[2][3] Use approximately 10–15 mL of solvent per gram of salt.

    • Note: The salt may not dissolve completely until the acid is added.[1]

  • Acidification (The Exchange):

    • Add the acidic wash solution (0.5 M

      
      ) to the funnel. Use a volume equal to the organic layer (1:1 ratio).[2]
      
    • Shake vigorously for 1–2 minutes. Vent frequently.

    • Mechanism:[5][6] The low pH protonates the CHA/DCHA amine (

      
      ). The charged ammonium species becomes highly water-soluble and migrates to the aqueous phase, while the lipophilic Boc-AA-OH free acid remains in the EtOAc.
      
  • Phase Separation:

    • Allow layers to separate completely.

    • Drain the lower aqueous layer (containing the CHA/DCHA salt) and discard.

  • Repeat Wash:

    • Repeat Step 2 and 3 two more times (Total 3 acid washes). This ensures quantitative removal of the amine counter-ion.

  • Neutralization & Drying:

    • Wash the organic layer once with Brine (saturated NaCl) to remove residual acid and water.[3]

    • Optional: If the amino acid is not base-sensitive, a quick wash with water can ensure pH neutrality (check pH paper; target pH 6–7).

    • Collect the organic layer in an Erlenmeyer flask.

    • Add anhydrous

      
       and let sit for 10–15 minutes.
      
  • Isolation:

    • Filter off the drying agent.[1][3][4][6][7]

    • Concentrate the filtrate via rotary evaporation (bath temp < 40°C to prevent thermal degradation).

    • Result: The Boc-amino acid will typically isolate as a thick oil or a foam. This is the reactive free acid ready for coupling.

Figure 2: Extraction Workflow Diagram

Workflow Start Start: Boc-AA-Salt (Solid) Dissolve Suspend in EtOAc Start->Dissolve AcidWash Add 0.5M KHSO4 (Shake & Vent) Dissolve->AcidWash PhaseSep Phase Separation (Aq: CHA-Salt | Org: Boc-AA-OH) AcidWash->PhaseSep Repeat Repeat Acid Wash (x2) PhaseSep->Repeat Organic Layer Brine Brine Wash & Dry (Na2SO4) Repeat->Brine Evap Rotary Evaporation Brine->Evap Final Final: Boc-AA-OH Free Acid (Oil/Foam) Evap->Final

Caption: Operational workflow for the conversion of CHA salts to free acids using Ethyl Acetate and Potassium Bisulfate.

Quality Control & Troubleshooting

Verification (Self-Validating the Protocol)

Before committing the material to a valuable synthesis, verify the removal of the amine.

  • TLC Analysis: Run the free acid against the original salt. Stain with Ninhydrin .

    • Result: The original salt will show a spot for the amine (CHA/DCHA). The purified free acid should show no Ninhydrin activity (as the Boc-amine is protected and the free CHA is gone).

  • H-NMR: Look for the disappearance of the multiplet peaks associated with the cyclohexyl ring protons (typically 1.0–2.0 ppm range).

Common Pitfalls
  • Emulsions: If an emulsion forms during the wash, add a small amount of solid NaCl or saturated brine to break it.

  • Boc Cleavage: Do not leave the Boc-amino acid in the acidic aqueous phase for prolonged periods. Perform the extractions efficiently. If working with large scales, keep the solutions chilled (

    
    ).
    
  • Oily Residues: Free acids are often oils. If a solid is required for weighing, triturating the oil with Hexanes or Pentane can sometimes induce solidification, though this is not strictly necessary for immediate coupling.

References

  • Bodanszky, M., & Bodanszky, A. (1994). The Practice of Peptide Synthesis (2nd ed.). Springer-Verlag.

Sources

Method

Application Note: High-Efficiency Protein and Peptide Labeling via Incorporation of Bishomopropargylglycine (Bpg)

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Detailed Application Notes and Protocols.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Detailed Application Notes and Protocols.

Executive Summary

Bioorthogonal chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has revolutionized the site-specific labeling of proteins and peptides. However, the efficiency of these conjugations is heavily dependent on the steric accessibility of the reactive functional groups. This application note details the use of bishomopropargylglycine (Bpg) —an unnatural aliphatic amino acid bearing a terminal alkyne—as a superior building block for click chemistry. By incorporating Bpg into synthetic peptides or recombinant proteins, researchers can achieve near-quantitative labeling yields even with bulky payloads such as complex fluorophores or phosphorodiamidate morpholino oligonucleotides (PMOs)[1].

Mechanistic Rationale: Overcoming Steric Hindrance in Bioorthogonal Chemistry

When designing a peptide for click labeling, the choice of the alkyne-bearing amino acid dictates the reaction kinetics. Propargylglycine (Pra) is commonly used; however, its alkyne group is separated from the peptide backbone by only a single methylene group. This proximity often leads to severe steric hindrance, particularly when the target residue is buried within a secondary structure (e.g., an alpha-helix) or when conjugating high-molecular-weight cargo.

Bishomopropargylglycine (Bpg) resolves this by introducing an extended aliphatic side chain (three methylene groups, forming a hept-6-ynoic acid backbone)[2]. This extension acts as a flexible spacer, projecting the terminal alkyne away from the sterically crowded peptide backbone into the solvent interface. Consequently, the pseudo-first-order rate constant of the CuAAC reaction is significantly enhanced, allowing for the efficient conjugation of large macromolecules[3]. Furthermore, the extended aliphatic chain of Bpg mimics the hydrophobicity of canonical amino acids like leucine, minimizing disruptions to the native folding of the peptide prior to conjugation.

Comparative Analysis of Alkyne-Bearing Amino Acids

To select the appropriate unnatural amino acid for your specific workflow, consult the structural and functional comparisons below:

Unnatural Amino AcidSide Chain StructureSpacer LengthSteric AccessibilityPrimary Applications
Propargylglycine (Pra) -CH₂-C≡CH1 MethyleneLowSmall molecule labeling, rigid structural scaffolds
Homopropargylglycine (Hpg) -CH₂-CH₂-C≡CH2 MethylenesMediumMethionine surrogate in genetic code expansion
Bishomopropargylglycine (Bpg) -CH₂-CH₂-CH₂-C≡CH3 MethylenesHighBulky fluorophore labeling, PMO conjugation[1]

Experimental Workflow

Workflow N1 1. SPPS Assembly (Resin Loading) N2 2. Fmoc-Bpg-OH Coupling N1->N2 Standard Fmoc/tBu N3 3. Cleavage & Deprotection N2->N3 TFA/TIS/H2O N4 4. CuAAC Click Reaction N3->N4 Azide-Cargo + Cu(I)/THPTA N5 5. RP-HPLC Purification N4->N5 Isolate Conjugate

Figure 1: Workflow for Bpg incorporation via SPPS and subsequent CuAAC bioorthogonal labeling.

Detailed Methodologies

Protocol A: Solid-Phase Peptide Synthesis (SPPS) Incorporation of Fmoc-Bpg-OH

Causality Note: Fmoc-Bpg-OH couples efficiently using standard uronium or phosphonium activating agents. Because of its linear aliphatic nature, it does not suffer from the beta-branching steric hindrance seen with valine or isoleucine, allowing for standard coupling times.

  • Resin Preparation: Swell the peptidyl-resin (e.g., Rink Amide or Wang resin) in N,N-dimethylformamide (DMF) for 30 minutes.

  • Deprotection: Remove the N-terminal Fmoc group using 20% (v/v) piperidine in DMF for 2 × 5 minutes. Wash the resin thoroughly with DMF (5 times).

  • Coupling:

    • Prepare a solution of Fmoc-L-bis-homopropargylglycine-OH (3.0 equivalents relative to resin loading).

    • Add an activating agent such as PyBOP or HATU (2.9 equivalents) and N,N-diisopropylethylamine (DIPEA, 6.0 equivalents) in DMF.

    • Add the mixture to the resin and agitate at room temperature for 45–60 minutes.

    • Self-Validation: Perform a Kaiser test (or TNBS test) to confirm the absence of free primary amines. If the beads remain colorless, the coupling is successful. If blue, repeat the coupling step[3].

  • Cleavage: After sequence completion, cleave the peptide from the resin using a cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / H₂O (95:2.5:2.5 v/v/v) for 2 hours.

    • Causality Note: TIS is used as a scavenger instead of ethanedithiol (EDT) because thiols can occasionally undergo anti-Markovnikov addition to alkynes under strongly acidic conditions over extended periods.

  • Precipitation: Precipitate the crude Bpg-peptide in cold diethyl ether, centrifuge at 4000 rpm for 5 minutes, decant the ether, and lyophilize the pellet.

Protocol B: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling

Causality Note: Cu(I) is thermodynamically unstable and prone to oxidation, which generates reactive oxygen species (ROS) that can rapidly oxidize sensitive residues (Met, Cys, His). To prevent this, the water-soluble ligand THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) is used. THPTA coordinates Cu(I), accelerating the cycloaddition while acting as a sacrificial shield against oxidative damage. The order of reagent addition is critical to ensure Cu(I) is captured by THPTA immediately upon generation[1].

  • Reagent Preparation:

    • Solution A: 20 mM CuSO₄ in degassed H₂O.

    • Solution B: 50 mM THPTA in degassed H₂O.

    • Solution C: 100 mM Sodium Ascorbate in degassed H₂O (Must be prepared fresh daily to ensure reductive capacity).

  • Catalyst Pre-complexation: Mix Solution A and Solution B at a 1:5 molar ratio (e.g., 10 µL of CuSO₄ + 20 µL of THPTA). Incubate for 5 minutes at room temperature.

    • Causality Note: Pre-complexing Cu(II) with THPTA prevents the precipitation of copper salts and ensures the ligand is present before the reduction step.

  • Reaction Assembly:

    • Dissolve the Bpg-containing peptide (1.0 equivalent, typically 1-5 mM) in a suitable buffer (e.g., 100 mM Sodium Phosphate, pH 7.4). If the azide-fluorophore is highly hydrophobic, up to 30% DMSO or tBuOH can be added to maintain solubility.

    • Add the Azide-cargo (e.g., Cy5-azide or Azide-PMO) (1.2 to 1.5 equivalents).

    • Add the pre-complexed CuSO₄/THPTA mixture (0.5 equivalents of Cu relative to the peptide).

  • Initiation: Add the freshly prepared Sodium Ascorbate (Solution C, 5.0 equivalents relative to the peptide) to initiate the reaction.

    • Self-Validation: The solution may briefly turn pale yellow, visually indicating the successful formation of the active Cu(I)-THPTA complex.

  • Incubation and Purification:

    • Agitate the mixture at room temperature for 1–2 hours in the dark.

    • Quench the reaction by adding EDTA (10 equivalents relative to Cu) to chelate the copper and halt the reaction.

    • Purify the labeled conjugate via Reverse-Phase HPLC (RP-HPLC) using a standard Water/Acetonitrile gradient supplemented with 0.1% TFA.

References

  • Gait, M. J., et al. (2013). "Development of a general methodology for labelling peptide–morpholino oligonucleotide conjugates using alkyne–azide click chemistry." Chemical Communications. Available at:[Link]

  • Shabanpoor, F., et al. (2015). "Bi-specific splice-switching PMO oligonucleotides conjugated via a single peptide active in a mouse model of Duchenne muscular dystrophy." Nucleic Acids Research. Available at:[Link]

Sources

Application

Application Note: Synthesis of Triazole-Linked Peptidomimetics Using Boc-L-Bishomopropargylglycine

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Technique: Solid-Phase Peptide Synthesis (SPPS), Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC), Peptide Stapling Executive Summar...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Technique: Solid-Phase Peptide Synthesis (SPPS), Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC), Peptide Stapling

Executive Summary & Structural Rationale

The development of peptidomimetics often requires the introduction of conformational constraints to enhance metabolic stability, cellular permeability, and target affinity. The Cu(I)-catalyzed alkyne-azide cycloaddition (CuAAC) is a premier methodology for generating 1,4-disubstituted 1,2,3-triazole linkages, which serve as highly stable bioisosteres for native amide bonds and disulfide bridges[1].

While standard propargylglycine is frequently used, its short aliphatic spacer can induce severe steric clash and ring strain during intramolecular cyclization (stapling). Boc-L-bishomopropargylglycine (cyclohexanaminium (S)-2-(tert-butoxycarbonylamino)hept-6-ynoate)[2] overcomes this limitation. By providing an extended 5-carbon aliphatic chain terminating in an alkyne, the "bishomo" spacer delivers the precise degrees of freedom required to span an


-helical pitch (e.g., 

or

positions) without distorting the peptide backbone.
Mechanistic Principles of On-Resin CuAAC

Performing the CuAAC cyclization while the peptide is still attached to the solid support is highly advantageous. The polymer matrix of the resin restricts the translational motion of the peptide chains. This "pseudo-dilution" effect heavily favors intramolecular cyclization (monomer formation) over intermolecular dimerization, which is a common failure point in solution-phase macrocyclization[3].

Furthermore, the use of the Boc-protected derivative allows it to be utilized either in classical Boc-SPPS or as the terminal capping residue in standard Fmoc-SPPS. In the latter, the N-terminal Boc group is seamlessly removed during the final global deprotection step with Trifluoroacetic acid (TFA), leaving a free N-terminus for subsequent biological assays.

Experimental Workflow

Workflow Start 1. Resin Preparation (Fmoc-Rink Amide) Elongation 2. Fmoc-SPPS Elongation Include Azide-AA (e.g., Lys-N3) Start->Elongation Capping 3. N-Terminal Capping Boc-L-bishomopropargylglycine Elongation->Capping Cyclization 4. On-Resin CuAAC Cyclization CuI / Ascorbate / Base Capping->Cyclization Washing 5. Copper Chelation Wash Sodium Diethyldithiocarbamate Cyclization->Washing Cleavage 6. Global Deprotection & Cleavage TFA / TIPS / H2O Washing->Cleavage Analysis 7. HPLC Purification & LC-MS/MS Validation Cleavage->Analysis

Figure 1: End-to-end workflow for synthesizing triazole-stapled peptidomimetics via on-resin CuAAC.

Self-Validating Experimental Protocols
4.1. SPPS Incorporation of Boc-L-Bishomopropargylglycine

Note: Commercial Boc-L-bishomopropargylglycine is frequently supplied as a cyclohexylammonium (CHA) salt[2]. Stoichiometric mass calculations must account for the CHA counterion (MW = 99.17 g/mol ) to ensure accurate molar equivalents.

Causality for Reagent Choice: The extended aliphatic chain of the bishomo derivative introduces mild steric bulk. To ensure quantitative coupling and prevent deletion sequences, the highly reactive uronium salt HATU is selected over standard carbodiimides (DIC).

  • Swelling: Swell 0.1 mmol of peptide-resin (containing a previously incorporated azide-bearing amino acid, such as Fmoc-Lys(N3)-OH) in DMF for 30 minutes.

  • Deprotection: Remove the N-terminal Fmoc group using 20% Piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min).

  • Pre-Activation: In a separate vial, dissolve 0.4 mmol (4 eq) of Boc-L-bishomopropargylglycine CHA salt and 0.39 mmol (3.9 eq) of HATU in 2 mL of DMF. Add 0.8 mmol (8 eq) of DIPEA. Stir for 2 minutes to form the active ester.

  • Coupling: Add the activated mixture to the resin. Agitate at room temperature for 60 minutes.

  • Validation (Kaiser Test): Perform a Kaiser ninhydrin test. A yellow/colorless bead indicates >99% coupling efficiency. If blue, repeat the coupling step.

4.2. On-Resin CuAAC Cyclization

Causality for Reagent Choice: Ascorbic acid is strictly required to maintain copper in the catalytically active Cu(I) state. Without it, trace oxygen will oxidize Cu(I) to Cu(II), which catalyzes unwanted oxidative alkyne homocoupling (Glaser coupling) instead of the desired triazole formation[4].

  • Degassing: Degas 5 mL of DMF by bubbling with Nitrogen or Argon for 15 minutes.

  • Catalyst Preparation: To the degassed DMF, add 0.15 mmol (1.5 eq) Copper(I) Iodide (CuI), 0.5 mmol (5 eq) L-Ascorbic Acid, and 2.0 mmol (20 eq) Piperidine. Piperidine acts as both a base and a ligand to stabilize Cu-ligand clusters, significantly boosting monomeric yield[3].

  • Cyclization: Add the catalyst solution to the peptide-resin. Blanket the reaction vessel with Argon, seal, and agitate gently at room temperature for 12–16 hours.

  • Copper Chelation (Critical Step): Drain the reaction mixture. Wash the resin with a solution of 0.5% (w/v) sodium diethyldithiocarbamate in DMF (5 × 2 min). Causality: Copper ions strongly coordinate to the newly formed triazole ring. Failure to chelate and remove residual copper will cause severe peptide degradation during the final acidic TFA cleavage.

  • Cleavage: Treat the resin with TFA/TIPS/H2O (95:2.5:2.5) for 2 hours to cleave the peptide and remove the N-terminal Boc group. Precipitate in cold diethyl ether.

Quantitative Data: Condition Optimization

The choice of catalyst and solvent dictates the ratio of the desired monomeric macrocycle versus unwanted dimeric byproducts[3]. Below is a summary of optimized parameters for an


 stapled model peptide:
Catalyst SystemSolventBase / LigandTime (h)Monomer Yield (%)Dimerization (%)
CuI (1.5 eq) DMF Piperidine (20 eq) 12 >85% <5%
CuSO

/ Ascorbate

BuOH/H

O
TBTA (0.5 eq)2460%15%
[Cu(NCMe)

]PF

DCMDIPEA (10 eq)1245%30%
Cu(OAc)

/ Ascorbate
DMFNone2420%10%

Table 1: Comparison of on-resin CuAAC conditions. The CuI/Piperidine system in DMF provides the optimal balance of high monomeric yield and minimal dimerization.

Analytical Validation: The "Click-Shift" Assay

The Challenge: Intramolecular cyclization is completely isobaric. The linear precursor (containing both an azide and an alkyne) and the cyclized triazole product have the exact same mass . Standard LC-MS cannot definitively confirm cyclization based on


 alone.

The Solution (Self-Validation): To verify that the protocol was successful, perform a Post-Cleavage Click-Shift Assay :

  • Take a small aliquot (10

    
    g) of the crude cleaved peptide.
    
  • React it in solution with an excess of a low-molecular-weight azide, such as 3-azidopropan-1-ol (MW = 101.11 Da), using standard CuAAC conditions for 1 hour.

  • Analyze via LC-MS.

    • If cyclization was complete: No free alkyne remains. The mass of the peptide will remain unchanged.

    • If cyclization failed (linear precursor remains): The free alkyne will react with the external azide, resulting in a distinct mass shift of +101.11 Da .

This binary mass-shift logic provides absolute certainty regarding the structural integrity of your synthesized peptidomimetic.

References
  • MDPI. "Click Chemistry in Peptide-Based Drug Design." Molecules, August 16, 2013.[Link]

  • NIH/PMC. "Peptide Conjugation via CuAAC 'Click' Chemistry." Pharmaceuticals, 2016.[Link]

  • RSC Publishing. "Copper–ligand clusters dictate size of cyclized peptide formed during alkyne–azide cycloaddition on solid support." RSC Advances, January 27, 2021.[Link]

  • Angene Chemical. "Boc-L-bishomopropargylglycine CHA salt." Product Catalog, 2023.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving Coupling Efficiency of Sterically Hindered Alkyne Amino Acids

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific kinetic and thermodynamic challenges associated with incorporating sterically hinder...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific kinetic and thermodynamic challenges associated with incorporating sterically hindered alkyne amino acids (such as


-methylated alkynes, Fmoc-L-homopropargylglycine, or Aib-like alkynes) during Solid-Phase Peptide Synthesis (SPPS). These residues are critical for downstream CuAAC "click" chemistry and peptide stapling, but their steric bulk often leads to catastrophic synthesis failures if standard protocols are applied.

Below, you will find a diagnostic workflow, causality-driven FAQs, quantitative benchmarking, and self-validating experimental protocols to ensure your syntheses succeed.

Diagnostic Troubleshooting Workflow

TroubleshootingWorkflow Start Sterically Hindered Alkyne AA Coupling Failure CheckSterics Is the AA α,α-disubstituted or N-methylated? Start->CheckSterics ChangeReagent Use PyAOP or COMU + Oxyma Pure CheckSterics->ChangeReagent Yes CheckAgg Is peptide aggregating? (Sequence > 10 AAs) CheckSterics->CheckAgg No ApplyMW Microwave-Assisted SPPS (75°C, 15 min) ChangeReagent->ApplyMW Still incomplete Success Complete Coupling (Negative Kaiser Test) ChangeReagent->Success Complete AddSolvent Use Chaotropic Salts (LiCl) or switch to CPME/DMF CheckAgg->AddSolvent Yes AddSolvent->ApplyMW ApplyMW->Success

Troubleshooting workflow for hindered alkyne amino acid coupling in SPPS.

Frequently Asked Questions (FAQs)

Q1: Why do sterically hindered alkyne amino acids (like


-methyl-alkynes) fail to couple efficiently under standard conditions? 
A1:  The primary causality is a combination of severe steric clash and poor reaction kinetics. The bulky alkyne side chain—especially when paired with 

-carbon modifications (e.g.,

-methylation used for helix stabilization)—physically obstructs the electrophilic carbonyl carbon from the nucleophilic attack of the resin-bound N-terminal amine[1]. Furthermore, during the two-phase acyl-transfer process in SPPS, the growing peptide chain can form stable secondary structures (like

-sheets), leading to aggregation. This aggregation severely restricts solvent and reagent access to the reactive site, dropping coupling efficiency to near zero for standard reagents[2].

Q2: Which coupling reagents are mechanistically best suited to overcome this steric barrier? A2: Standard carbodiimides (e.g., DIC/HOBt) are fundamentally insufficient for these targets. We recommend transitioning to advanced uronium/aminium or phosphonium salts:

  • COMU with Oxyma Pure: COMU is highly efficient for sterically hindered amino acids. Its morpholino group acts as an internal base, and Oxyma Pure forms a highly reactive ester with a lower pKa than HOBt, accelerating the reaction without the explosive risks of benzotriazoles[3][4].

  • PyAOP: For exceptionally hindered cases (such as N-methylated alkynes), PyAOP is superior. Unlike HATU, PyAOP is a phosphonium salt and cannot react with the N-terminal amine to form a dead-end guanidinium byproduct, which is a common failure mode when the desired coupling is kinetically slow[5].

Q3: How can I optimize Microwave-Assisted SPPS (MA-SPPS) without degrading the alkyne or causing epimerization? A3: Microwave irradiation supplies the thermal energy necessary to overcome the high activation energy barrier of hindered couplings and disrupts inter-chain aggregation[6][7]. However, excessive energy can cause racemization (especially via oxazolone formation) or alkyne hydration. To create a self-validating system, lower the standard microwave temperature from 90°C to 75°C, extend the coupling time to 15 minutes, and use a hindered base like TMP (2,4,6-trimethylpyridine) instead of DIPEA to minimize base-catalyzed removal of the


-carbon proton[8].

Q4: Are there alternative macro-environmental strategies if chemical optimization fails? A4: Yes. If reagent and thermal optimizations are insufficient, the issue is likely at the resin-level.

  • Low-Loading Resins: Switch to a resin with a loading capacity of

    
     0.3 mmol/g to physically distance the growing chains and reduce aggregation[2].
    
  • Immobilized Molecular Reactors: Recent advancements utilize ribosome-mimicking molecular reactors (RMMR) to bypass the diffusion limitations of the two-phase acyl transfer, bringing reactants into close proximity and drastically boosting the coupling of

    
    -disubstituted amino acids[1][9].
    

Quantitative Data: Coupling Strategy Comparison

The following table benchmarks the expected performance of various coupling strategies when applied to a highly hindered


-methylated alkyne amino acid onto a resin-bound secondary amine.
Coupling StrategyActivating ReagentAdditiveBaseTemp (°C)Time (min)Typical Yield (%)Epimerization Risk
Conventional DICHOBtNone25120< 15%Low
Aminium Salt HATUNoneDIPEA256045 - 60%Moderate
Oxyma-Based COMUOxyma PureDIPEA256075 - 85%Low
Phosphonium PyAOPHOAtDIPEA256080 - 90%Low
MA-SPPS COMUOxyma PureTMP7515> 95%Moderate (Controlled)

Self-Validating Experimental Protocols

Protocol 1: Optimized Phosphonium Coupling (PyAOP) for N-Methylated/ -Methyl Alkynes

Purpose: To achieve high-efficiency coupling of extremely hindered alkyne amino acids while preventing guanidinylation of the N-terminus.

  • Resin Preparation: Swell the resin-bound peptide (0.1 mmol scale, low-loading

    
     0.3 mmol/g) in anhydrous DMF for 30 minutes. Drain completely.
    
  • Pre-activation: In a separate vial, dissolve the Fmoc-protected alkyne amino acid (4.0 equiv, 0.4 mmol) and PyAOP (3.9 equiv, 0.39 mmol) in 2 mL of anhydrous DMF/NMP (1:1 v/v).

  • Base Addition: Add DIPEA (8.0 equiv, 0.8 mmol) to the solution. Allow pre-activation for exactly 3 minutes. (Causality: A short pre-activation ensures the formation of the highly reactive OAt ester without degrading the active species over time).

  • Coupling: Transfer the activated solution to the resin. Agitate via nitrogen bubbling for 2 hours at room temperature.

  • Self-Validation: Drain and wash the resin (5x DMF, 3x DCM). Perform a Kaiser test (or Chloranil test for secondary amines). A negative result validates complete acylation. If positive, the system dictates an immediate transition to Protocol 2 (MA-SPPS).

Protocol 2: Microwave-Assisted COMU/Oxyma Coupling (MA-SPPS)

Purpose: To utilize controlled thermal energy to break peptide aggregation and drive the coupling of bulky alkyne derivatives without inducing racemization.

  • Reagent Preparation: Dissolve the Fmoc-alkyne amino acid (5.0 equiv) and Oxyma Pure (5.0 equiv) in DMF.

  • Activator Addition: Add COMU (4.9 equiv) and the hindered base TMP (10.0 equiv). (Causality: TMP is utilized instead of DIPEA to minimize base-catalyzed enantiomerization via oxazolone formation during microwave heating).

  • Microwave Irradiation: Transfer the mixture to the microwave reaction vessel containing the resin. Apply microwave irradiation to maintain a steady temperature of 75°C for 15 minutes.

  • Cooling and Washing: Allow the vessel to cool to room temperature. Drain the reaction mixture and wash the resin vigorously with DMF (5x) to remove the water-soluble COMU byproducts.

  • Self-Validation: Cleave a micro-aliquot (approx. 1 mg resin) using TFA/TIPS/H2O (95:2.5:2.5) for 1 hour. Analyze via LC-MS to confirm the mass of the coupled product and the absolute absence of deletion sequences.

References

1.[6] Microwave heating in solid-phase peptide synthesis. Semantic Scholar. 2.[8] Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. ElectronicsAndBooks. 3.[7] An Inexpensive Adaptation of a Commercial Microwave Reactor for Solid Phase Peptide Synthesis. PubMed - NIH. 4.[1] Immobilized acyl-transfer molecular reactors enable the solid phase synthesis of sterically hindered peptides. Springer Nature. 5.[2] Technical Support Center: Solid-Phase Peptide Synthesis (SPPS) with Glycine Derivatives. BenchChem. 6.[9] Enhancing the Efficiency of the Solid Phase Peptide Synthesis (SPPS) Process by High Shear Mixing. ResearchGate. 7.[3] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem. 8.[5] Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ResearchGate. 9. Peptide Coupling Reagents Guide. Sigma-Aldrich. 10.[4] TOMBU and COMBU as Novel Uronium-Type Peptide Coupling Reagents Derived from Oxyma-B. PMC - NIH.

Sources

Optimization

Technical Support Center: Bishomopropargylglycine (BHPG) Click Reactions

Welcome to the Advanced Labeling Support Hub. Subject: Troubleshooting Low Yields in Bishomopropargylglycine (BHPG) CuAAC Reactions.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Labeling Support Hub. Subject: Troubleshooting Low Yields in Bishomopropargylglycine (BHPG) CuAAC Reactions. Support Tier: Senior Application Scientist (L3).

Executive Summary: The BHPG Paradox

You are likely using Bishomopropargylglycine (BHPG, 2-amino-6-heptynoic acid) instead of the more common Homopropargylglycine (HPG) to leverage its longer alkyl chain. The theoretical advantage is reduced steric hindrance—pushing the alkyne handle away from the protein backbone to improve accessibility for the azide tag.

However, the paradox is this: The same extended alkyl chain that provides steric relief also increases local hydrophobicity. This often causes the BHPG residue to bury itself within the protein's hydrophobic core during folding, rendering it less accessible than the shorter HPG analog, or inducing aggregation.

This guide addresses the specific chemical and biological failure modes of BHPG labeling using Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Part 1: Diagnostic Workflow

Before altering your protocol, identify where the failure occurred. A "low yield" result is usually a symptom of one of two distinct pathologies: Incorporation Failure (Biology) or Ligation Failure (Chemistry).

Troubleshooting Start ISSUE: Low Fluorescence/Signal Step1 Step 1: Input Normalization Did you normalize protein loading? Start->Step1 Step2 Step 2: The 'Met' Control Did you run a Met-only control? Step1->Step2 Yes Step3 Step 3: Denaturing Check Does signal improve with SDS? Step2->Step3 Clean Background BioIssue BIOLOGY FAILURE (Incorporation issue) Step2->BioIssue Signal in Met Control = High Background ChemIssue CHEMISTRY FAILURE (Ligand/Cu issue) Step3->ChemIssue No (Still No Signal) StericIssue STERIC/FOLDING ISSUE (Buried Alkyne) Step3->StericIssue Yes (Signal Restored)

Figure 1: Diagnostic decision tree for isolating the root cause of low labeling yields.

Part 2: Troubleshooting Guides (Q&A Format)
Module A: The "Invisible" Error (Incorporation Efficiency)

Context: If the BHPG amino acid was not translationally incorporated into the protein, no amount of click chemistry optimization will generate a signal.

Q1: How do I confirm BHPG is actually in my protein without a click signal? A: You must validate incorporation via Intact Protein Mass Spectrometry (MS). Do not rely on fluorescence alone.

  • The Diagnostic: Compare the mass of your expressed protein grown in Met-media vs. BHPG-media.

  • The Math:

    • Methionine Residue (MW): ~131.2 Da

    • BHPG Residue (MW): ~123.2 Da

    • Mass Shift: -8.0 Da per substituted site.

  • The Protocol: If you observe the wild-type mass (Met) or a mix, your starvation protocol failed. Residual methionine competes effectively against BHPG (Met

    
     is significantly lower than BHPG 
    
    
    
    for MetRS).

Q2: My cells stop growing when I add BHPG. Is this affecting yield? A: Yes. BHPG is toxic and translationally slower than Met.

  • The Fix: Use a "Pulse-Chase" strategy.

    • Grow cells to high density (OD600 ~0.8) in standard Met-rich media.

    • Pellet and wash 2x with PBS to remove extracellular Met.

    • Resuspend in Met-free media for 30 minutes (Depletion Phase).

    • Add BHPG (0.5 mM - 1.0 mM) and induce expression simultaneously.

    • Note: Limit expression time to 2-4 hours. Longer times lead to truncated proteins and cell death due to the "slow" translation of the non-canonical amino acid [1].

Module B: The Chemistry (CuAAC Reaction)

Context: You have confirmed incorporation, but the click reaction is weak.

Q3: I see a precipitate forming immediately upon adding Copper. What happened? A: You likely crashed your protein or the catalyst.

  • Cause 1: Ligand Choice. Are you using TBTA? TBTA is poorly water-soluble and requires DMSO/alcohol. In aqueous protein buffers, it often precipitates, taking the Copper (and your reaction) with it.

  • Solution: Switch to THPTA or BTTAA . These are water-soluble ligands that stabilize Cu(I) and protect proteins from oxidative damage [2].

  • Cause 2: Copper Shock. Adding free CuSO4 before the ligand can cause protein aggregation.

  • Protocol: Premix CuSO4 and the Ligand (1:5 ratio) in a separate tube before adding the complex to your protein lysate.

Q4: My reaction works in buffer but fails in lysate. Why? A: Lysates are "Copper Sponges."

  • The Mechanism: Cellular thiols (Glutathione), histidines, and other chelators strip Cu ions from your ligand.

  • The Fix: You must overwhelm the chelators.

    • Increase [Cu] to 0.5–1.0 mM (if using THPTA/BTTAA).

    • Maintain a strict 1:5 Cu:Ligand ratio (e.g., 1 mM Cu : 5 mM THPTA).

    • Critical: Ensure Sodium Ascorbate is fresh.[1] Oxidized ascorbate (yellow) is useless. Make it fresh (100 mM stock) immediately before use.

Q5: I suspect the BHPG alkyne is "buried." How do I verify this? A: Perform a "Denaturing Click" test.

  • The Logic: If the long hydrophobic tail of BHPG has folded into the protein core, the bulky azide tag cannot reach it.

  • The Test: Add 1% SDS to your reaction buffer (ensure your downstream analysis, like Gel-fluorescence, tolerates SDS). Heat at 95°C for 5 mins, cool, then add click reagents.

  • Result: If the signal skyrockets compared to the native condition, your issue is steric burial. You must perform the reaction under denaturing conditions (SDS or 4-8M Urea).

Part 3: Optimized Protocol & Data Tables
Standardized BHPG Click Protocol (Lysate)
ReagentStock Conc.Final Conc.Notes
Protein Lysate Variable1-2 mg/mLIn PBS or HEPES (No EDTA!)
Azide-Tag 10 mM (DMSO)20-50 µMFluorophore or Biotin
CuSO4 50 mM (H2O)1 mMPremix with Ligand
THPTA Ligand 250 mM (H2O)5 mMMaintain 1:5 Cu:Ligand ratio
Na-Ascorbate 100 mM (Fresh)5 mMAdd LAST to start reaction
Aminoguanidine 100 mM5 mMOptional: Blocks protein carbonylation

Reaction Workflow:

  • Lysate Prep: Adjust protein to 2 mg/mL in PBS (pH 7.4). Ensure no EDTA/EGTA is present.

  • Tag Addition: Add Azide-fluorophore. Vortex.

  • Catalyst Complexing: In a separate tube, mix CuSO4 and THPTA. Incubate 1 min.

  • Activation: Add Catalyst Complex to Lysate. Vortex.

  • Reduction: Add Sodium Ascorbate. Vortex immediately. Flush headspace with N2/Ar if possible.

  • Incubation: 1 Hour @ RT (Protect from light).

  • Quench: Add 5 volumes of ice-cold acetone or perform MeOH/Chloroform precipitation to remove free dye.

Part 4: The CuAAC Mechanism (Visualized)

Understanding the catalytic cycle helps explain why Oxygen and Chelators are your enemies.

CuAAC_Mechanism Cu2 Cu(II) (Inactive Precursor) Cu1 Cu(I)-Ligand (Active Catalyst) Cu2->Cu1 Reduced by Asc Ascorbate (Reductant) Asc->Cu2 Complex Cu-Acetylide Intermediate Cu1->Complex Binds Alkyne Oxidation Oxidation by O2 (Reaction Death) Cu1->Oxidation No Ligand Protection Alkyne BHPG-Protein (Alkyne) Alkyne->Complex Azide Tag-N3 (Azide) Azide->Complex Product Triazole Product (Labeled Protein) Complex->Product + Azide Cyclization Product->Cu1 Regeneration

Figure 2: The Copper-Catalyzed Cycle. Note that Cu(I) is unstable; without Ligand (THPTA) or sufficient Ascorbate, it oxidizes back to inactive Cu(II) or forms aggregates.

Part 5: Frequently Asked Questions (FAQ)

Q: Can I use BHPG for live-cell labeling? A: Generally, no . The CuAAC reaction requires Copper(I), which is toxic to live cells. For live-cell surface labeling, you must use SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition) using an Azide-sugar and a DBCO-tag, or use specific ligands like BTTES that reduce copper toxicity, but this is advanced and risky. BHPG is best suited for "Pulse (Live) -> Fix/Lyse -> Click (In Vitro)" workflows [3].

Q: Why is my background signal so high? A: This is usually "Dye Sticking." Hydrophobic azide dyes (like TAMRA-Azide) bind non-specifically to hydrophobic protein pockets.

  • Fix: Perform a rigorous wash step after the reaction. Methanol-Chloroform precipitation is the gold standard for removing free dye. Alternatively, use sulfonated dyes (e.g., Sulfo-Cy5-Azide) which are less sticky.

Q: I used HPG before and it worked. Why is BHPG failing now? A: While chemically similar, BHPG is more hydrophobic. If you didn't change your lysis buffer, the BHPG-labeled proteins might be aggregating in the pellet during centrifugation. Check your insoluble pellet fraction!

References
  • Jecmen, T., et al. (2023).[2][3] "Photo-Methionine, Azidohomoalanine and Homopropargylglycine Are Incorporated into Newly Synthesized Proteins at Different Rates..."[2][3] International Journal of Molecular Sciences.

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). "Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation." Angewandte Chemie International Edition.

  • Uttamapinant, C., et al. (2010). "Fast, Cell-Compatible Click Chemistry with Copper-Chelating Azides for Biomolecular Labeling." Angewandte Chemie.

  • Prescher, J. A., & Bertozzi, C. R. (2005). "Chemistry in living systems."[4][5] Nature Chemical Biology.

  • Lumiprobe Tech Support. (2024). "Troubleshooting Click Chemistry Protocols."

Sources

Troubleshooting

Technical Support Center: Optimizing Solubility of Hydrophobic Non-Canonical Amino Acids (ncAAs)

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and synthetic biologists facing challenges with the aqueous solubility of highly hydrophobic non-canonical amino acids...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and synthetic biologists facing challenges with the aqueous solubility of highly hydrophobic non-canonical amino acids (ncAAs)—such as those with heavily fluorinated, large aromatic, or long aliphatic side chains.

Below, you will find a diagnostic workflow, mechanistic FAQs, and field-proven protocols to ensure your ncAAs remain soluble and bioavailable for both Cell-Free Protein Synthesis (CFPS) and in vivo amber suppression.

Diagnostic Workflow

SolubilityWorkflow Start Hydrophobic ncAA Insoluble in Buffer CheckSystem Determine Target Expression System Start->CheckSystem CFPS Cell-Free Protein Synthesis (CFPS) CheckSystem->CFPS InVivo In Vivo Expression (Amber Suppression) CheckSystem->InVivo DMSO Dissolve in DMSO/DMF (Final ≤ 5% v/v) CFPS->DMSO High tolerance Cyclo Host-Guest Complexation (e.g., HP-β-CD) InVivo->Cyclo Avoid toxicity DMSO->Cyclo Precipitates Success Solubilized ncAA Ready for Translation DMSO->Success Soluble pH Adjust pH away from Isoelectric Point (pI) Cyclo->pH Inadequate Cyclo->Success Soluble pH->Success Soluble Fail Severe Aggregation Redesign ncAA pH->Fail Insoluble

Decision tree for solubilizing hydrophobic ncAAs in CFPS and in vivo systems.

Frequently Asked Questions (FAQs)

Q1: Why do heavily hydrophobic ncAAs fail to dissolve in standard translation buffers, and how does this impact amber suppression? A1: Hydrophobic ncAAs lack sufficient polar functional groups to form favorable hydrogen bonds with water. Introducing them into an aqueous buffer disrupts the local hydrogen-bonded network of water, causing a thermodynamically unfavorable decrease in entropy. To minimize this, the ncAA molecules aggregate and precipitate[1]. In both CFPS and in vivo amber suppression, this precipitation drops the bioavailable concentration of the ncAA below the Michaelis constant (


) of the engineered orthogonal aminoacyl-tRNA synthetase (aaRS). If the aaRS cannot efficiently charge the suppressor tRNA, translation terminates prematurely at the amber codon (UAG), resulting in truncated proteins and drastically reduced yields[].

Q2: How does host-guest complexation using cyclodextrins improve ncAA solubility without chemically altering the molecule? A2: Cyclodextrins (CDs), such as Hydroxypropyl-ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-cyclodextrin (HP-

-CD), are cyclic oligosaccharides featuring a highly water-soluble exterior and a lipophilic inner cavity. The hydrophobic side chain of the ncAA dynamically partitions into this cavity via non-covalent interactions (van der Waals forces and hydrophobic effects), forming a host-guest inclusion complex. Because the exterior of the CD is hydrophilic, the entire complex remains dissolved in the aqueous buffer, enhancing solubility by 14- to 81-fold. Crucially, because this interaction is non-covalent and exists in a dynamic equilibrium, the ncAA remains fully accessible to the aaRS for tRNA aminoacylation.

Q3: What is the maximum tolerable concentration of organic solvents (like DMSO) when expressing proteins with ncAAs? A3: Tolerance is strictly dictated by your expression platform. For in vivo systems (E. coli or mammalian cells), DMSO concentrations above 1–2% (v/v) are toxic and disrupt cell membrane integrity. However, Cell-Free Protein Synthesis (CFPS) systems lack a cell wall and viability constraints, making them significantly more robust[3][4]. While isolated enzymes can sometimes tolerate up to 30% DMSO[5], the complex multi-enzyme translation machinery in CFPS is more sensitive. It is highly recommended to keep the final DMSO concentration


 5% (v/v) in the active CFPS reaction to prevent ribosomal denaturation and tRNA precipitation[5].
Troubleshooting Guides & Step-by-Step Protocols
Protocol A: Co-Solvent Optimization for Cell-Free Protein Synthesis (CFPS)

Context: This protocol is ideal for highly hydrophobic ncAAs where CFPS is the chosen expression platform due to its open-reaction environment and high solvent tolerance.

  • Prepare a High-Concentration Stock: Weigh the hydrophobic ncAA and dissolve it completely in 100% molecular biology-grade DMSO. (Note: If your target protein contains oxidation-sensitive residues like Cysteine or Methionine, substitute DMSO with DMF to prevent oxidation)[1]. Aim for a stock concentration of 100 mM.

  • Mechanical Disruption: Vortex the mixture vigorously for 60 seconds. If microscopic particulates remain, place the tube in a bath sonicator for 5–10 minutes at room temperature until the solution is optically clear[1].

  • Buffer Pre-dilution (Critical Step): To prevent localized precipitation ("crashing out") when the organic stock hits the aqueous master mix, pre-dilute the DMSO stock 1:1 with your specific CFPS reaction buffer (omitting the enzymes/extract) while vortexing continuously.

  • Integration into CFPS: Add the pre-diluted ncAA to the CFPS reaction mix last. Ensure the final working concentration of the ncAA is between 1 mM and 5 mM, and verify that the final concentration of DMSO does not exceed 5% (v/v)[5].

Protocol B: Host-Guest Solubilization using HP-

-CD for Aqueous/In Vivo Systems

Context: This self-validating protocol is best for in vivo amber suppression or CFPS systems that are highly sensitive to organic solvents.

  • Calculate Molar Ratios: Prepare to mix the ncAA and HP-

    
    -CD at a 1:2 to 1:5 molar ratio, depending on the mass and hydrophobicity of the ncAA side chain.
    
  • Prepare the CD Solution: Dissolve the required amount of HP-

    
    -CD in sterile water or a physiological buffer (e.g., 50 mM HEPES, pH 7.4).
    
  • Kneading/Mixing: Add the solid, insoluble ncAA directly into the aqueous cyclodextrin solution.

  • Thermal Agitation: Incubate the mixture at 37°C on a rotary thermomixer (800 rpm) for 2 to 4 hours. The thermal energy accelerates the dynamic inclusion of the hydrophobic side chains into the cyclodextrin cavities[6].

  • Validation via Centrifugation: Centrifuge the mixture at 10,000 x g for 10 minutes to pellet any un-complexed, insoluble ncAA. Transfer the supernatant to a new tube.

  • Quantification: Quantify the dissolved ncAA concentration in the supernatant via UV-Vis absorbance (if the ncAA possesses a chromophore) or LC-MS before adding it to your biological system.

Quantitative Data: Solubility Strategies Comparison

The following table summarizes the expected outcomes and system compatibilities for the primary solubilization strategies.

Solubilization StrategyPrimary Mechanism of ActionMax In Vivo ToleranceMax CFPS ToleranceExpected Solubility Enhancement
DMSO / DMF Co-solvent Disrupts hydrophobic interactions, lowers solvent dielectric constant< 1–2% (v/v)

5% (v/v)
100x to 1000x (in stock)
Host-Guest (HP-

-CD)
Encapsulates hydrophobic side chain in a soluble micro-cavityHigh (Biocompatible)High (Biocompatible)14-fold to 81-fold
pH Adjustment Ionizes basic/acidic groups away from the isoelectric point (pI)Narrow (pH 7.0–7.4)Moderate (pH 6.5–8.0)5-fold to 10-fold
References
  • Advances and Challenges in Cell-Free Incorporation of Unnatural Amino Acids Into Proteins Frontiers in Bioengineering and Biotechnology[Link]

  • Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System MDPI[Link]

  • Cyclodextrins and Amino Acids Enhance Solubility and Tolerability of Retinoic Acid/Tretinoin National Institutes of Health (PMC)[Link]

  • A cell-free system for production of 2,3-butanediol is robust to growth-toxic compounds National Institutes of Health (PMC)[Link]

Sources

Optimization

Purification of peptides containing bishomopropargylglycine residues

Welcome to the Technical Support Center for the synthesis and purification of peptides containing Bishomopropargylglycine (Bhp). As a Senior Application Scientist, I have designed this guide to move beyond basic protocol...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and purification of peptides containing Bishomopropargylglycine (Bhp). As a Senior Application Scientist, I have designed this guide to move beyond basic protocols, focusing on the chemical causality behind common failures and providing self-validating workflows to ensure high-yield recovery of your target peptides.

Overview: The Chemistry of Bishomopropargylglycine

Bishomopropargylglycine (Bhp) is a non-canonical amino acid featuring a terminal alkyne on an extended aliphatic side chain. It is a critical building block in bioorthogonal chemistry, primarily utilized for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to engineer cyclic peptides, glycodendropeptides, and complex bioconjugates[1]. However, the alkyne moiety and the aliphatic chain introduce unique vulnerabilities during global trifluoroacetic acid (TFA) cleavage and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) purification[2].

Workflow Visualization

Workflow N1 1. Fmoc-SPPS (Bhp Assembly) N2 2. TFA Cleavage (TFA/TIPS/H2O) N1->N2 Deprotection N3 3. Precipitation (Cold Ether) N2->N3 Scavenge N4 4. RP-HPLC (Shallow Gradient) N3->N4 Solubilize N5 5. QC Validation (LC-MS) N4->N5 Pool Fractions

Fig 1: End-to-end workflow for Bhp-peptide synthesis, cleavage, and purification.

Troubleshooting Guide & FAQs

Q1: Why do I observe a +18 Da or +56 Da mass shift in my Bhp-peptide after TFA cleavage?

  • Causality: The terminal alkyne of Bhp is electronically susceptible to electrophilic attack during the highly acidic global deprotection step. A mass shift of +18 Da indicates acid-catalyzed hydration of the alkyne, converting it into a methyl ketone. A +56 Da shift indicates alkylation by tert-butyl (tBu) carbocations, which are generated en masse from the cleavage of standard protecting groups (e.g., Boc, OtBu)[3].

  • Solution: Optimize your scavenger cocktail. Avoid prolonged cleavage times (>3 hours). Use a high concentration of triisopropylsilane (TIPS), which acts as a potent, bulky hydride donor to rapidly quench tBu carbocations before they can react with the alkyne[4].

Q2: Can I use Reagent K (contains EDT and thioanisole) for cleaving Bhp-peptides?

  • Causality: While Reagent K is the gold standard for Cys/Met-rich sequences, thiols like 1,2-ethanedithiol (EDT) can undergo unintended radical-mediated thiol-yne hydrothiolation with the Bhp alkyne during cleavage or prolonged storage[5]. This leads to complex, irreversible adducts that ruin the peptide's utility for downstream click chemistry.

  • Solution: Exclude EDT and thioanisole from your cocktail unless absolutely necessary. If your sequence contains multiple Cysteines, limit EDT exposure strictly to the minimum required time, or substitute it with 1,4-dithiothreitol (DTT) post-cleavage.

Q3: My Bhp-peptide exhibits severe tailing and poor resolution on a standard C18 RP-HPLC column. How can I optimize this?

  • Causality: The extended aliphatic chain of Bhp (three methylene units + alkyne) significantly increases the local hydrophobicity of the peptide. This causes strong, non-specific hydrophobic interactions with the dense C18 stationary phase, flattening the partitioning curve and causing peak tailing.

  • Solution: Switch to a less hydrophobic stationary phase (e.g., C8 or Phenyl-Hexyl). Apply a very shallow gradient (0.2% - 0.5% ACN/min) and elevate the column temperature to 40–45°C to improve mass transfer kinetics and peak sharpness[6].

Quantitative Data: Scavenger Cocktail Optimization

The choice of cleavage cocktail directly dictates the survival of the Bhp alkyne. The data below summarizes the expected outcomes based on standard solid-phase peptide synthesis (SPPS) cleavage parameters.

Scavenger CocktailComposition (v/v)Alkyne Hydration (+18 Da)tBu Alkylation (+56 Da)Intact Bhp-Peptide Yield
Optimized TIPS TFA / TIPS / H₂O (95:2.5:2.5)< 1%< 2%> 95%
Reagent K TFA / Phenol / H₂O / Thioanisole / EDT< 1%5–10%70–80% (Risk of thiol-yne adducts)
Low Scavenger TFA / H₂O (95:5)5–8%> 25%< 60%

Experimental Protocols

Protocol 1: Self-Validating TFA Cleavage for Bhp-Peptides

Objective: Cleave the peptide from the solid support while completely suppressing alkyne hydration and carbocation alkylation[3].

  • Resin Preparation: Wash the peptidyl-resin thoroughly with Dichloromethane (DCM) (3 × 5 mL) to remove residual Dimethylformamide (DMF).

    • Causality: Residual DMF reacts with TFA to form formamidinium ions, which can cap the peptide N-terminus and inhibit cleavage.

  • Cocktail Formulation: Prepare a fresh cleavage cocktail of TFA / TIPS / H₂O (95:2.5:2.5 v/v).

    • Causality: TIPS acts as a hydride donor, neutralizing tBu carbocations into stable, volatile silanes before they can attack the alkyne[4].

  • Validation Checkpoint (Micro-Cleavage): Transfer 5 mg of resin to a microcentrifuge tube. Add 100 µL of the cocktail. React for 1 hour. Evaporate the TFA under nitrogen, reconstitute in 50% Acetonitrile (ACN), and analyze via LC-MS.

    • Self-Validation: Confirm the target mass. If a +56 Da peak is present at >5%, increase the TIPS concentration to 5% in your bulk cocktail.

  • Bulk Cleavage: Add the optimized cocktail to the bulk resin (10 mL per gram of resin). Agitate gently for exactly 2 hours at room temperature.

  • Precipitation: Filter the resin. Precipitate the peptide by adding the filtrate dropwise into 10 volumes of ice-cold diethyl ether. Centrifuge at 4000 rpm for 5 minutes and decant the supernatant.

Protocol 2: High-Resolution RP-HPLC Purification Strategy

Objective: Isolate the highly hydrophobic Bhp-peptide from deletion sequences and cleavage byproducts[6].

  • Sample Solubilization: Dissolve the crude ether pellet in a minimal volume of 20% ACN / 80% H₂O containing 0.1% TFA.

    • Causality: Bhp is highly hydrophobic; starting with a purely aqueous buffer will cause peptide aggregation, leading to column clogging and poor loading efficiency.

  • Column Selection: Equip the HPLC with a C8 or Phenyl-Hexyl preparative column (e.g., 5 µm, 100 Å).

    • Causality: C18 phases often exhibit excessive hydrophobic retention for the aliphatic Bhp chain. C8 provides better recovery and sharper peaks.

  • Gradient Optimization: Run a rapid scouting gradient (5–95% ACN over 30 mins). Identify the exact elution percentage (e.g., 40% ACN). For the preparative run, apply a shallow gradient of 0.2% ACN/min , starting 5% below the scouting elution point.

  • Thermal Control: Maintain the column compartment at 40°C–45°C.

    • Causality: Elevated temperatures reduce mobile phase viscosity and improve mass transfer, which is critical for sharpening the elution peaks of hydrophobic sequences.

  • Validation Checkpoint (Fraction Analysis): Analyze fractions via analytical LC-MS before pooling.

    • Self-Validation: Only pool fractions demonstrating >95% UV purity and the exact theoretical isotopic mass to ensure no hydration (+18 Da) occurred dynamically during purification.

References

  • Fmoc-bishomopropargylglycine Novabiochem® | Sigma-Aldrich. sigmaaldrich.com. Link

  • [5] Photochemical Methods for Peptide Macrocylization. White Rose Research Online. 5

  • [4] WO2015028599A1 - Cleavage of synthetic peptides. Google Patents. 4

  • Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich. Link

  • [3] Acid Cleavage/Deprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. Methods in Molecular Biology. 3

  • [1] Glycodendropeptides stimulate dendritic cell maturation and T cell proliferation: a potential influenza A virus immunotherapy. MedChemComm (RSC Publishing). 1

  • [6] Parallel synthesis and splicing redirection activity of cell-penetrating peptide conjugate libraries of a PNA cargo. Organic & Biomolecular Chemistry (RSC Publishing). 6

  • [2] Poly(Ethylene Glycol)-Based Backbones with High Peptide Loading Capacities. MDPI. 2

Sources

Troubleshooting

Technical Support Center: Handling Moisture Sensitivity of Boc-Amino Acid Salts

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals who utilize tert-butyloxycarbonyl (Boc) protected amino acids in Solid-Phase...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals who utilize tert-butyloxycarbonyl (Boc) protected amino acids in Solid-Phase Peptide Synthesis (SPPS).

While Boc-amino acids are foundational to peptide chemistry, many are supplied as dicyclohexylamine (DCHA) or cyclohexylamine (CHA) salts to improve crystallization and shelf-life 1[1]. However, these salts introduce distinct hygroscopic vulnerabilities. This guide provides the mechanistic causality behind moisture sensitivity, quantitative reference data, and self-validating troubleshooting protocols to ensure your synthesis workflows remain uncompromised.

Part 1: Core Workflows & FAQs

The Causality of Moisture Sensitivity

Q: Why are Boc-amino acid DCHA salts highly sensitive to moisture? A: Free Boc-amino acids are often oily and prone to degradation, so they are converted into DCHA salts to form stable, crystalline powders. However, the resulting ionic lattice is inherently hygroscopic. Water molecules readily coordinate with the ammonium-carboxylate salt bridge. If moisture is introduced into your SPPS workflow, water acts as a competing nucleophile during the activation step, rapidly hydrolyzing expensive coupling reagents (e.g., DCC, DIC, or HATU) before the amino acid can react with the growing peptide chain 2[2].

Q: Why is the "equilibration" step mandatory before opening a vial? A: Boc-amino acid salts must be stored at -20°C to minimize degradation over time 3[3]. If a cold vial is opened immediately in ambient air, the temperature differential causes atmospheric water vapor to instantly condense on the powder. Equilibrating the sealed vial in a desiccator to room temperature (RT) ensures that no condensation occurs upon opening, thereby preserving the structural integrity of the reagent4[4].

G A 1. Long-Term Storage (-20°C, Sealed) B 2. Equilibration (Desiccator, RT, 1-2 hrs) A->B Remove from freezer C 3. Vial Opening (Inert N2/Ar atmosphere) B->C Temp = RT D 4. Weighing & Dispensing (Rapid execution) C->D E 5. Resealing & Purging (Return to -20°C) D->E

Workflow for preventing moisture condensation during the retrieval of Boc-amino acid salts.

Part 2: Quantitative Data & Troubleshooting

Storage and Stability Parameters

To ensure reproducible synthesis, environmental exposure must be strictly controlled. Below is the quantitative breakdown of storage conditions and their impact on Boc-amino acid stability.

Table 1: Storage Conditions and Expected Stability 5[5]

Storage Condition Temperature Expected Stability Moisture Risk Level Recommended Use Case
Deep Freeze -80°C 3+ Years Low (if sealed) Long-term archiving
Standard Freezer -20°C Months to Years Low (if sealed) Standard long-term storage
Refrigeration 4°C Several Weeks Moderate Short-term storage / Active use

| Room Temperature | 20°C - 25°C | Days to Weeks | High | Temporary handling / Transport |

Table 2: Reagent Equivalents & Conditions for Boc-SPPS Coupling 2[2]

Reagent / Step Concentration / Equivalent Time / Condition Purpose
Boc-Amino Acid 2 - 3 equivalents 2 - 4 hours Excess ensures complete coupling
Coupling Agent (DCC/DIC) 2 - 3 equivalents 10 - 15 min pre-activation Activates carboxyl group
TFA (Deprotection) 20% - 50% in DCM 20 - 30 minutes Cleaves Boc protecting group

| DIEA (Neutralization) | 10% in DCM | 1 - 2 minutes (x2) | Converts TFA salt to free amine |

Part 3: Experimental Protocols

Protocol: Conversion of DCHA Salts to Free Acids

Why is this necessary? The DCHA amine is a strong base and a nucleophile. If left in the reaction mixture, it will compete with the resin-bound peptide's N-terminus for the activated Boc-amino acid, forming an inert DCHA-amide byproduct and drastically reducing your overall yield 6[6].

Self-Validating Mechanism: This protocol utilizes a liquid-liquid extraction with Potassium Bisulfate (KHSO₄). KHSO₄ is acidic enough (pH ~2) to protonate the DCHA (forcing it into the aqueous layer) but mild enough that it will not cleave the acid-labile Boc protecting group (which requires strong acids like 50% TFA) 2[2]. Validating the pH of the aqueous layer ensures complete removal of the DCHA salt.

Step-by-Step Methodology:

  • Dissolution: Dissolve the Boc-amino acid DCHA or CHA salt in Dichloromethane (DCM). Ensure complete dissolution.

  • Extraction: Transfer the solution to a separatory funnel. Extract the DCM solution with an ice-cold aqueous KHSO₄ (5%) solution. Repeat this extraction 3 times.

  • Validation Check: Test the pH of the final aqueous wash. It must remain acidic (pH < 3). If it is neutral, the DCHA has depleted the acid; perform an additional KHSO₄ wash.

  • Washing: Wash the organic layer once with brine (saturated NaCl) to remove residual water.

  • Drying: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous Magnesium Sulfate (MgSO₄) for 15 minutes. Filter out the drying agent.

  • Evaporation: Evaporate the DCM solvent under reduced pressure (rotary evaporator) to obtain the pure, free Boc-amino acid 6[6]. Note: Use immediately for coupling to prevent degradation.

DCHA_Conversion Salt Boc-AA DCHA Salt Dissolve Dissolve in DCM Salt->Dissolve Extract Extract with ice-cold aqueous KHSO4 (3x) Dissolve->Extract Separate Isolate Organic Layer (Self-Validation: Aqueous pH < 3) Extract->Separate Dry Dry over MgSO4 Separate->Dry Evaporate Evaporate Solvent under reduced pressure Dry->Evaporate FreeAcid Free Boc-AA (Ready for SPPS) Evaporate->FreeAcid

Liquid-liquid extraction workflow for converting Boc-amino acid DCHA salts to free acids.

References

  • AAPPTec. Handling and Storage of Peptides - FAQ.
  • BenchChem. An In-depth Technical Guide to Boc Protection in Peptide Chemistry.
  • AAPPTec. Guide to Solid Phase Peptide Synthesis.
  • Yanfen Biotech. Proper Storage and Handling Guidelines for Peptides.
  • Creative Peptides. Peptide Storage Guide.
  • Bachem. FAQ - frequently asked questions.

Sources

Optimization

Overcoming steric hindrance in bishomopropargylglycine bioconjugation

Topic: Overcoming Steric Hindrance in Bishomopropargylglycine (BHPG) Labeling Executive Summary: The "Long Tether" Paradox You are likely using Bishomopropargylglycine (BHPG) because standard Propargylglycine (Pra) or Ho...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Steric Hindrance in Bishomopropargylglycine (BHPG) Labeling

Executive Summary: The "Long Tether" Paradox

You are likely using Bishomopropargylglycine (BHPG) because standard Propargylglycine (Pra) or Homopropargylglycine (Hpg) failed to expose the alkyne handle. Theoretically, BHPG’s extended aliphatic side chain (typically 2-amino-7-octynoic acid) should project the alkyne beyond the protein hydration shell.

The Problem: When BHPG fails, it is often due to hydrophobic collapse . The extended carbon chain is hydrophobic; rather than projecting outward into the aqueous solvent, it frequently folds back into the protein's hydrophobic core or surface pockets, rendering the alkyne even less accessible than a shorter, stiffer handle.

This guide provides a tiered troubleshooting protocol to resolve this specific steric occlusion.

Module 1: Diagnostic Workflow

Determine if the failure is chemical (dead catalyst) or structural (steric occlusion).

Before optimizing the chemistry, you must validate the reactant accessibility.[1]

Protocol: The Denaturation Test

  • Control A (Native): Perform your standard CuAAC reaction in PBS (pH 7.4).

  • Control B (Denatured): Perform the reaction in 6M Guanidine HCl or 8M Urea.

  • Readout: Analyze via SDS-PAGE + Fluorescence scanning (if using a fluorophore) or Western Blot (if using biotin).

ObservationDiagnosisAction Plan
High Signal in A & B No issue.Proceed with current protocol.
Low Signal in A & B Chemical Failure. The catalyst is dead, or the probe is hydrolyzed. See Module 2.
Low Signal in A, High in B Steric Occlusion. The BHPG is buried or collapsed. See Module 3 & 4.
Module 2: Chemical Optimization (The "Hardware")

If your reaction is sluggish even in accessible contexts, your catalyst system is likely insufficient.

Standard ligands like TBTA are poor choices for protein bioconjugation due to low water solubility and slow kinetics. For sterically hindered alkynes like buried BHPG, you must switch to ligands that maintain Cu(I) bioavailability at low concentrations.

The Gold Standard: BTTAA BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid) is the superior ligand for this application.

  • Why: It forms a highly active, water-soluble complex that protects Cu(I) from oxidation while allowing it to penetrate steric bulk better than THPTA.

  • Evidence: BTTAA has shown up to 6-fold higher yields than THPTA in demanding intracellular labeling scenarios [1].

Recommended Reaction Setup (50 µL scale):

  • Protein: 50 µM (final)

  • Azide Probe: 250 µM (5 equiv)

  • Premix Catalyst:

    • Mix CuSO4 (1 mM final) and BTTAA (5 mM final) separately.

    • Incubate for 1 min to form the complex.

  • Reductant: Sodium Ascorbate (5 mM final).

  • Time: 1 hour at 25°C.

Critical Note: Always premix Copper and Ligand before adding to the protein. Adding "naked" copper can lead to rapid precipitation or non-specific histidine coordination.

Module 3: Probe Selection (The "Software")

When the door is locked (sterics), use a key that pulls itself in.

If BTTAA alone does not resolve the issue, the limitation is the diffusion of the copper catalyst into the hydrophobic pocket where the BHPG has collapsed. The solution is Chelation-Assisted Copper Click (CACC) .

The Solution: Picolyl Azides Standard azides rely on random diffusion of the Cu(I)-ligand complex. Picolyl azides contain a pyridine ring adjacent to the azide.

  • Mechanism: The pyridine nitrogen coordinates the Copper(I) ion, effectively "recruiting" the catalyst to the reaction site. This increases the local effective concentration of copper by orders of magnitude [2].

  • Result: Reactivity increases 20-25 fold compared to standard azides, specifically in sterically demanding sites.

Visualizing the Mechanism:

Steric_Mechanism cluster_0 Standard Azide (Diffusion Limited) cluster_1 Picolyl Azide (Chelation Assisted) Protein_A Protein Surface BHPG_A BHPG (Buried) Cu_Ligand Cu(I)-Ligand (Random Diffusion) Cu_Ligand->BHPG_A Blocked by Sterics Protein_B Protein Surface BHPG_B BHPG (Buried) Picolyl Picolyl Azide Cu_Ion Cu(I) Picolyl->Cu_Ion Chelates Cu_Ion->BHPG_B Directed Catalysis

Caption: Comparison of diffusion-limited standard click chemistry vs. chelation-assisted catalysis using picolyl azides to overcome steric burial.

Module 4: Structural Modulation (The "Environment")

If the BHPG is buried due to hydrophobic collapse, you must relax the protein structure without destroying it.

If you cannot perform the reaction under fully denaturing conditions (e.g., you need to preserve an epitope or activity), use mild chaotropes or surfactants .

Protocol: The "Relaxed" Buffer Add the following to your reaction buffer (PBS):

  • 0.1% SDS: If downstream applications allow (e.g., SDS-PAGE). This is the most effective way to expose hydrophobic pockets.

  • Alternative (Non-denaturing): 0.5% NP-40 or Tween-20. These prevent the BHPG chain from burying itself into the protein core by offering an alternative hydrophobic environment.

  • Heat Shock: Incubate at 37°C or 42°C (if protein stability permits) rather than 4°C or 25°C. Thermal fluctuation increases the "breathing" of the protein, transiently exposing the buried alkyne.

Troubleshooting Decision Tree

Troubleshooting_Flow Start Start: Low Labeling Efficiency Denature Test: Reaction in 8M Urea Start->Denature Works_In_Urea Works in Urea? YES Denature->Works_In_Urea Steric Issue Fails_In_Urea Works in Urea? NO Denature->Fails_In_Urea Chemical Issue Ligand_Swap Step 1: Switch Ligand TBTA/THPTA -> BTTAA Works_In_Urea->Ligand_Swap Chem_Fix 1. Fresh Cu(I) source 2. Check Azide hydrolysis 3. Increase concentration Fails_In_Urea->Chem_Fix Ligand_Check Improved? Ligand_Swap->Ligand_Check Solved Protocol Optimized Ligand_Check->Solved Yes Azide_Swap Step 2: Switch Probe Standard Azide -> Picolyl Azide Ligand_Check->Azide_Swap No Azide_Check Improved? Azide_Swap->Azide_Check Azide_Check->Solved Yes Additives Step 3: Add 0.1% SDS or Heat to 37°C Azide_Check->Additives No

Caption: Step-by-step diagnostic logic for isolating and resolving low conjugation yields.

Frequently Asked Questions (FAQs)

Q: I am using BHPG specifically to avoid sterics. Why is it worse than Hpg? A: This is the "Hydrophobic Collapse" effect. While BHPG is longer, it is also more hydrophobic. In aqueous buffers, the aliphatic chain seeks refuge in hydrophobic patches on the protein surface. Hpg (shorter) is often too short to reach these patches and remains solvent-exposed by default. Solution: Add 0.5% Tween-20 to the reaction to "distract" the chain.

Q: My protein precipitates when I add the Copper/Ligand mix. A: This is usually due to uncomplexed Copper(II) or Copper(I) aggregating the protein.

  • Ensure you premix CuSO4 and BTTAA (1:5 ratio) before adding to the protein.

  • If using THPTA, switch to BTTAA or BTTES; the latter has a negative charge (sulfate group) that can help solubilize the complex and prevent protein aggregation [3].

Q: Can I use Copper-free click (SPAAC) with BHPG? A: No. BHPG contains a terminal alkyne. SPAAC requires a strained alkyne (like DBCO or BCN) on one partner and an azide on the other.[2] You are performing CuAAC. If you want to go copper-free, you must incorporate a strained alkyne amino acid (like Lys-N-epsilon-cyclooctynyl), but these are much bulkier than BHPG and often suffer even worse steric hindrance during translation.

Q: What is the shelf-life of the Cu(I)-BTTAA complex? A: It is transient. Prepare the CuSO4/BTTAA premix immediately before use. Once Ascorbate is added, the active Cu(I) species is generated.[3][4] Over time (minutes to hours), oxygen will re-oxidize it to Cu(II). If your reaction needs to run overnight, you must perform it in an anaerobic chamber or a sealed vial with headspace purged with Argon.

References
  • Besanceney-Webler, C., et al. (2011).[5] Increasing the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study. Angewandte Chemie International Edition. [Link]

  • Uttamapinant, C., et al. (2012).[3][4] Fast, Cell-Compatible Click Chemistry with Copper-Chelating Azides for Biomolecular Labeling.[6][7] Angewandte Chemie International Edition. [Link]

  • Kennedy, D.C., et al. (2011). Improvements in the Synthesis and Stability of Oligonucleotide Conjugates via the Cu(I)-Catalyzed Azide-Alkyne Cycloaddition. ChemBioChem. [Link]

Sources

Troubleshooting

Technical Support Center: Boc-L-Bishomopropargylglycine Coupling

The following technical guide is structured as a specialized support center resource for researchers utilizing Boc-L-bishomopropargylglycine (Boc-L-BHPG) . It focuses on the specific chemical nuances of coupling this non...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a specialized support center resource for researchers utilizing Boc-L-bishomopropargylglycine (Boc-L-BHPG) . It focuses on the specific chemical nuances of coupling this non-canonical, alkyne-functionalized amino acid.

[1]

Executive Summary & Reagent Selection

Boc-L-bishomopropargylglycine (Side chain: -(CH2)3-C≡CH) presents unique challenges in peptide synthesis.[1] Unlike standard amino acids, its extended hydrophobic side chain can induce aggregation in growing peptide chains, while the terminal alkyne requires specific care to avoid side reactions (though it is generally stable to standard coupling conditions).[1]

The "best" reagent depends on your synthesis mode (Solid Phase vs. Solution Phase) and the sequence difficulty.[1]

Recommended Coupling Matrix
Application ScenarioPrimary Recommendation Secondary Recommendation Why?
Standard SPPS (Boc-Chemistry)DIC / Oxyma Pure HBTU / DIPEADIC/Oxyma minimizes racemization and is safer (non-explosive) than HOBt-based methods.[1] It is highly effective for moderate sterics.[1]
Difficult/Aggregating Sequences HATU / HOAt / TMP COMU / DIPEAHATU is the "gold standard" for difficult couplings due to the 7-azabenzotriazole effect (neighboring group participation), boosting reaction rates significantly.[1]
Solution Phase (Scale-up) EDC / HOBt T3P / NMMEDC allows for easy workup (water-soluble urea byproduct).[1] T3P is excellent for low racemization and high purity in solution.[1]
Fragment Condensation PyBOP / DIPEA HATU / CollidinePyBOP is preferred for fragment coupling to minimize epimerization compared to uronium salts (HBTU/HATU) which can guanidinylate amines if activation is slow.[1]

Technical Deep Dive: The "Why" Behind the Chemistry

The Steric & Solubility Challenge

Boc-L-BHPG has a linear 5-carbon-equivalent side chain terminating in an alkyne.[1] While not sterically hindered at the


-carbon (like Valine or Aib), the hydrophobicity  of the -(CH2)3- linker can cause "on-resin" aggregation.[1]
  • Impact: The growing peptide chain collapses, burying the N-terminus.[1]

  • Solution: Use HATU or COMU .[1] These reagents generate highly reactive activated esters that can drive the reaction to completion before aggregation effectively halts kinetics.[1]

Racemization Risks

Activating urethane-protected amino acids (like Boc-AA) generally carries a low risk of racemization.[1] However, the risk increases if:[1]

  • Excess Base is used: High concentrations of DIPEA with HATU can abstract the

    
    -proton.[1]
    
  • Slow Coupling: Long reaction times allow more time for base-catalyzed epimerization.[1]

  • Mitigation: Use Collidine (TMP) instead of DIPEA with HATU for highly sensitive couplings, or switch to DIC/Oxyma (neutral pH activation).[1]

Troubleshooting Guide (Q&A)

Issue 1: Low Coupling Efficiency (Deletion Sequences)

User Question: I am seeing a significant deletion of Boc-L-BHPG in my mass spec data. I used HBTU/DIPEA. What went wrong?

Scientist Diagnosis: HBTU is a standard reagent but often fails for hydrophobic or aggregating sequences.[1] The "deletion" suggests the coupling did not go to completion.[1] Corrective Protocol:

  • Switch to HATU: The reaction rate is roughly 2-fold faster than HBTU.[1]

  • Double Couple: Perform the coupling twice (2 x 45 min) rather than once for a longer time.

  • Solvent Magic: Add 10-20% Trifluoroethanol (TFE) or DMSO to your DMF coupling mixture.[1] This disrupts beta-sheet aggregation, making the N-terminus accessible.[1]

Issue 2: Racemization of the Bishomopropargylglycine

User Question: I observed 5-10% D-isomer in my final product. I used HATU with 3 equivalents of DIPEA.

Scientist Diagnosis: 3 equivalents of DIPEA is standard, but if the coupling was slow, the basic environment promoted proton abstraction.[1] Corrective Protocol:

  • Reduce Base: Use exactly 2.0 equivalents of DIPEA relative to the Amino Acid/HATU.

  • Switch Base: Use 2,4,6-Trimethylpyridine (Collidine) .[1] It is a weaker base that is sufficient for HATU activation but far less likely to cause racemization.[1]

  • Protocol Shift: Use DIC / Oxyma Pure .[1] This method creates the active ester without adding exogenous tertiary bases, keeping the pH lower.[1]

Issue 3: Solubility in Coupling Mixture

User Question: The Boc-L-BHPG is not dissolving completely in pure DCM.

Scientist Diagnosis: Boc-amino acids with aliphatic tails are often hydrophobic.[1] DCM is a good solvent for the protected AA, but the activated ester salt might precipitate.[1] Corrective Protocol:

  • Dissolve the amino acid in DMF or NMP (N-methylpyrrolidone).[1] These are polar aprotic solvents that solvate both the hydrophobic side chain and the polar activated ester species.[1]

  • Avoid DCM for the coupling step unless necessary; reaction kinetics are generally faster in DMF.[1]

Detailed Experimental Protocol

Protocol A: High-Efficiency Coupling (HATU Method)

Best for solid-phase synthesis of difficult sequences.[1]

Materials:

  • Boc-L-Bishomopropargylglycine (3.0 equiv relative to resin)[1]

  • HATU (2.9 equiv)[1]

  • HOAt (3.0 equiv - Optional, boosts rate)[1]

  • DIPEA (6.0 equiv)[1]

  • DMF (Anhydrous)[1]

Step-by-Step:

  • Pre-activation: Dissolve Boc-L-BHPG and HATU in minimal DMF.

  • Activation: Add DIPEA. Shake for 30 seconds (color should turn yellow). Note: Do not let this sit longer than 2 minutes before adding to resin to avoid guanidinylation.

  • Coupling: Add the activated solution to the drained resin.

  • Incubation: Agitate at Room Temperature for 45–60 minutes .

  • Wash: Drain and wash resin with DMF (3x) and DCM (3x).[1]

  • Monitoring: Perform a Kaiser Test (ninhydrin). If not deep blue (negative), proceed.[1] If slightly blue, perform a second coupling.[1]

Protocol B: "Racemization-Safe" Coupling (DIC/Oxyma)

Best for scale-up or when epimerization is a concern.[1]

Materials:

  • Boc-L-BHPG (3.0 equiv)[1]

  • DIC (Diisopropylcarbodiimide) (3.0 equiv)[1]

  • Oxyma Pure (3.0 equiv)[1]

  • DMF[1][2][3]

Step-by-Step:

  • Dissolution: Dissolve Boc-L-BHPG and Oxyma Pure in DMF.

  • Addition: Add DIC to the solution.

  • Coupling: Immediately add the mixture to the resin.[1] Note: Pre-activation is not required and can be detrimental here.[1]

  • Incubation: Agitate for 60–90 minutes .

  • Wash: Drain and wash resin with DMF (3x).[1]

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the optimal coupling condition based on your specific constraint (Yield vs. Purity).

CouplingWorkflow Start Start: Coupling Boc-L-BHPG CheckSeq Analyze Sequence Difficulty Start->CheckSeq Standard Standard Sequence (No aggregation expected) CheckSeq->Standard Low Sterics Difficult Difficult Sequence (Hydrophobic/Aggregating) CheckSeq->Difficult High Aggregation RouteA Route A: DIC + Oxyma Pure (Low Racemization Risk) Standard->RouteA RouteB Route B: HATU + DIPEA (High Power) Difficult->RouteB ResultA Check Kaiser Test RouteA->ResultA ResultB Check Kaiser Test RouteB->ResultB Success Coupling Complete Proceed to Next Step ResultA->Success Negative (No Color) Fail Incomplete Coupling ResultA->Fail Positive (Blue) ResultB->Success Negative ResultB->Fail Positive Retry Re-Couple with: 1. HATU + Collidine (TMP) 2. Add 10% TFE or DMSO Fail->Retry Retry->Success After 2nd Pass

Caption: Decision tree for selecting coupling reagents. Green paths indicate standard protocols; Red paths indicate high-power requirements for difficult sequences.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup.[1] Chemical Reviews, 111(11), 6557–6602.[1][4]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents.[1] Chemical Society Reviews, 38(2), 606-631.[1]

  • Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion.[1] Chemistry – A European Journal, 15(37), 9394–9403.[1] [1]

Sources

Reference Data & Comparative Studies

Validation

Mass Spectrometry Analysis of Bishomopropargylglycine (Bpg) Peptides: A Comparative Guide

Introduction to Alkyne-Tagged Peptides Bishomopropargylglycine (Bpg) is an unnatural amino acid featuring a terminal alkyne side chain. In modern peptide engineering and proteomics, Bpg is heavily utilized for bioorthogo...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to Alkyne-Tagged Peptides

Bishomopropargylglycine (Bpg) is an unnatural amino acid featuring a terminal alkyne side chain. In modern peptide engineering and proteomics, Bpg is heavily utilized for bioorthogonal labeling, peptide stapling, and the synthesis of cell-penetrating peptide (CPP) conjugates via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[1].

When designing conformationally constrained peptides, researchers must choose between homologous alkyne amino acids: Propargylglycine (Pra), Homopropargylglycine (Hpg), and Bishomopropargylglycine (Bpg). This choice is not arbitrary; it fundamentally dictates the structural integrity of the resulting molecule and influences how the peptide behaves during mass spectrometry (MS) ionization[2].

Comparative Analysis: Pra vs. Hpg vs. Bpg

The primary difference between these unnatural amino acids is the length of the aliphatic spacer connecting the peptide backbone to the reactive alkyne.

The Causality of Chain Length:

  • Propargylglycine (Pra): Contains a single methylene group. While excellent for surface labeling, its short tether often induces severe steric strain when used for intramolecular cyclization in tightly packed secondary structures.

  • Homopropargylglycine (Hpg): Contains two methylene groups, offering moderate flexibility for standard stapling.

  • Bishomopropargylglycine (Bpg): Contains three methylene groups. The extended side chain provides a highly flexible tether. In the synthesis of constrained

    
    -hairpin peptides, placing a triazole bridge in hydrogen-bonded positions requires this extra flexibility to achieve maximal stabilization without distorting the peptide backbone ()[2].
    
Table 1: Quantitative Comparison of Alkyne Amino Acids
Amino AcidAbbreviationSide Chain LengthMolar Mass (Free AA)Optimal Application Profile
PropargylglycinePra1 Methylene113.11 g/mol Intermolecular bioorthogonal labeling; surface tethering.
HomopropargylglycineHpg2 Methylenes127.14 g/mol Moderate-constraint peptide stapling.
BishomopropargylglycineBpg3 Methylenes141.17 g/mol Highly constrained

-hairpin stabilization; bulky cargo (PNA/PMO) conjugation[1].

Mass Spectrometry Logic for Bpg Peptides

Mass spectrometry is the definitive tool for validating the incorporation of Bpg and the success of subsequent click reactions. The selection of the MS modality is driven by the physical state of the target conjugate.

Causality in MS Selection:

  • MALDI-TOF MS: Selected for analyzing large Bpg-CPP conjugates (e.g., when Bpg is clicked to a 7 kDa Peptide Nucleic Acid cargo). It handles high-mass, singly-charged species well, preventing the complex spectral convolution seen in Electrospray Ionization (ESI) for massive conjugates ()[3].

  • LC-HRMS (Liquid Chromatography-High Resolution Mass Spectrometry): Essential for verifying intramolecular cyclization. Because a linear Bpg-azide peptide and its cyclized triazole counterpart have the exact same molecular mass, HRMS coupled with LC is required to differentiate them via retention time (RT) shifts and distinct collision-induced dissociation (CID) fragmentation patterns[4].

G L1 Linear Bpg-Peptide (m/z = M+H) L2 Intramolecular CuAAC (Triazole Bridge) L1->L2 L3 Intermolecular CuAAC (Dimerization) L1->L3 L4 Same m/z, Shifted RT (Confirmed Cyclization) L2->L4 L5 Doubled m/z (Confirmed Dimer) L3->L5

Caption: MS logic for differentiating Bpg cyclization from dimerization.

Step-by-Step Methodology: Synthesis, Conjugation, and Self-Validating MS Analysis

To ensure scientific integrity, the following protocol integrates self-validating checkpoints to prevent false positives during Bpg-peptide characterization.

Phase 1: Fmoc Solid-Phase Peptide Synthesis (SPPS)
  • Resin Swelling: Swell Rink Amide resin in DMF for 30 minutes.

  • Coupling: Incorporate Fmoc-L-Bpg-OH () using standard HBTU/DIPEA activation. Causality: Bpg is coupled at room temperature, but if adjacent to sterically hindered residues, double coupling is mandated to prevent deletion sequences that would complicate downstream MS spectra.

  • Cleavage: Cleave the peptide using TFA/TIPS/Water (95:2.5:2.5) for 2 hours. Precipitate in cold diethyl ether.

Phase 2: CuAAC Conjugation
  • Reaction Setup: Dissolve the Bpg-peptide and the azide-partner (e.g., an azide-functionalized fluorophore or complementary peptide strand) in a 1:1 mixture of

    
    -BuOH and water.
    
  • Catalysis: Add

    
     (0.1 eq) and sodium ascorbate (0.5 eq). Causality: Sodium ascorbate is used in excess to continuously reduce 
    
    
    
    to the catalytically active
    
    
    species. This prevents oxidative degradation of sensitive peptide residues (like Methionine or Tryptophan) during the reaction[1].
  • Quenching: Quench the reaction after 2 hours using a metal chelator (e.g., EDTA) to strip copper ions, preventing unwanted copper-adduct formation during MS ionization.

Phase 3: LC-HRMS Self-Validating Protocol
  • Baseline Establishment: Inject a "zero-timepoint" sample (unreacted linear Bpg-peptide and azide-partner) into the LC-HRMS. This establishes the baseline sensitivity and exact retention times of the precursors.

  • Sample Injection: Inject the quenched reaction mixture to observe product formation.

  • Validation Check: Re-inject the zero-timepoint sample after the reaction run. Causality: This self-validating step confirms that no instrument drift or sensitivity loss occurred during the sequence. Residual copper from click reactions is notorious for fouling ESI sources; if the post-run zero-timepoint sample shows degraded signal intensity, the source must be cleaned before trusting the reaction data ()[5].

  • Data Analysis: Extract the Extracted Ion Chromatogram (XIC) for the target mass. Confirm cyclization by observing the depletion of the linear precursor peak and the emergence of a new peak with an identical

    
     but a shifted retention time[4].
    

G N1 Fmoc-SPPS (Incorporate Bpg) N2 TFA Cleavage & Deprotection N1->N2 N3 CuAAC Click Reaction (Azide Partner) N2->N3 N4 LC-HRMS Analysis (Isotopic Resolution) N3->N4 N5 MALDI-TOF (Conjugate Mass) N3->N5

Caption: Workflow for synthesis, conjugation, and MS analysis of Bpg-peptides.

Table 2: Expected Mass Shifts in MS Analysis
Analyte StateSequence ExampleExpected Mass Shift (

Da)
Primary MS Modality
Linear PrecursorAc-Lys-Bpg-Ala-AzideBaseline (M)LC-HRMS
Intramolecular ClickAc-Lys-[Triazole]-Ala0 Da (Shifted RT)LC-HRMS
Intermolecular Dimer(Ac-Lys-Bpg-Ala-Azide)

+ M (Doubled mass)MALDI-TOF / LC-HRMS
PNA ConjugationBpg-Peptide + Azide-PNA+ Mass of PNA cargoMALDI-TOF[3]

References

  • Celentano, V., et al. "1,2,3-triazole bridge as conformational constrain in β-hairpin peptides: Analysis of hydrogen-bonded positions." AIR Unimi,[Link]

  • Shabanpoor, F., et al. "Parallel synthesis and splicing redirection activity of cell-penetrating peptide conjugate libraries of a PNA cargo." Organic & Biomolecular Chemistry, Royal Society of Chemistry, 2013.[Link]

  • "WO2023099669A1 - Peptide inhibitors of interleukin-23 receptor.

Sources

Comparative

A Senior Application Scientist's Guide to Linker Flexibility: A Comparative Analysis of Bishomopropargylglycine (BHPG) vs. Homopropargylglycine (HPG)

Introduction: The Critical Role of Linkers in Bioorthogonal Chemistry In the landscape of chemical biology, the ability to observe and manipulate biological processes within their native environment is paramount. Bio-Ort...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Linkers in Bioorthogonal Chemistry

In the landscape of chemical biology, the ability to observe and manipulate biological processes within their native environment is paramount. Bio-Orthogonal Non-Canonical Amino Acid Tagging (BONCAT) has emerged as a powerful technique, allowing for the metabolic labeling and subsequent visualization of newly synthesized proteins.[1] L-Homopropargylglycine (HPG), a methionine analog bearing a terminal alkyne, is a cornerstone of this methodology.[2][3][4][5][6][7] Once incorporated into nascent proteins, its alkyne handle serves as a versatile reaction site for copper-catalyzed or strain-promoted azide-alkyne cycloaddition (click chemistry), enabling the attachment of reporter molecules like fluorophores or biotin.[3][6][8][9]

While HPG has proven invaluable, the inherent properties of the amino acid side chain—its linker—can significantly influence experimental outcomes. The length and flexibility of this linker dictate the accessibility of the reactive alkyne group, the potential for steric hindrance, and the degree to which the native protein structure is perturbed. This guide provides an in-depth comparison of the canonical HPG with a close structural analog, bishomopropargylglycine (BHPG), focusing on the pivotal role of linker flexibility. We will explore the hypothesized differences, detail rigorous experimental methodologies to quantify these differences, and offer guidance for researchers designing the next generation of bioorthogonal experiments.

Structural and Flexibility Comparison: HPG vs. BHPG

The fundamental difference between HPG and BHPG lies in the length of the aliphatic chain connecting the amino acid backbone to the terminal alkyne. BHPG contains an additional methylene group (-CH₂-) compared to HPG.

G cluster_0 L-Homopropargylglycine (HPG) cluster_1 L-Bishomopropargylglycine (BHPG) HPG HPG BHPG BHPG G cluster_0 HPG Linker cluster_1 BHPG Linker p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 reach1 p5 p6 p5->p6 p7 p6->p7 p8 p7->p8 p9 p8->p9 reach2 lab1 Smaller Conformational Space lab2 Larger Conformational Space

Caption: Increased conformational space of the BHPG alkyne group versus HPG.

Experimental Framework for Linker Flexibility Analysis

To move from hypothesis to empirical data, a multi-pronged approach combining computational and biophysical methods is required. Here, we outline three core experimental strategies to objectively compare the linker flexibility of HPG and BHPG.

Computational Analysis: Molecular Dynamics (MD) Simulations

MD simulations provide an atomic-level view of molecular motions over time, making them ideal for probing the conformational dynamics of amino acid side chains. [10][11]By simulating a peptide or protein with an incorporated HPG or BHPG residue, one can map the accessible conformational landscape of each linker.

Causality Behind Experimental Choices: The goal is to quantify the "reach" and flexibility of the alkyne group. We choose MD because it allows us to calculate key parameters like the root-mean-square fluctuation (RMSF) of the side-chain atoms and the distribution of distances between the Cα and the terminal alkyne carbon. This provides a direct, quantitative measure of flexibility. Using an explicit solvent model is critical for accurately capturing the hydration and dynamics of the linker.

  • System Preparation:

    • Construct two identical model peptides (e.g., a simple alpha-helical peptide like Ac-AAAAXAAAA-NH₂, where X is HPG or BHPG) using molecular modeling software.

    • Place each peptide in a solvated box (e.g., with TIP3P water) with counter-ions to neutralize the system.

  • Force Field Selection: Choose a well-validated force field such as AMBER (ff14SB) or CHARMM (C36m) for the protein and a compatible parameter set for the non-canonical amino acids. [12]3. Minimization and Equilibration:

    • Perform energy minimization to remove steric clashes.

    • Gradually heat the system to the target temperature (e.g., 300 K) under NVT (constant volume) conditions.

    • Equilibrate the system under NPT (constant pressure) conditions until temperature, pressure, and density have stabilized.

  • Production Simulation: Run a long production simulation (e.g., 200 nanoseconds or more) for each system to ensure adequate sampling of conformational space. [10]5. Data Analysis:

    • Calculate the RMSF for the side-chain atoms of HPG and BHPG. A higher RMSF for BHPG would indicate greater flexibility.

    • Plot the radial distribution function for the terminal alkyne relative to the Cα to visualize the difference in spatial sampling.

    • Analyze dihedral angle distributions along the side chains to identify rotational freedom.

Biophysical Analysis: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is exceptionally powerful for studying molecular dynamics in solution across a wide range of timescales. [13][14]For probing the fast (picosecond-nanosecond) internal motions of a linker, ¹⁵N relaxation experiments are the gold standard. [15] Causality Behind Experimental Choices: We measure ¹⁵N T₁, T₂, and {¹H}-¹⁵N heteronuclear NOE relaxation parameters. These values are sensitive to the motions of the N-H bond vector. By incorporating ¹⁵N-labeled HPG or BHPG into a protein, we can use these parameters within the Lipari-Szabo "model-free" formalism to calculate a squared generalized order parameter (S²). The S² value is a direct measure of the spatial restriction of the bond vector, ranging from 1 (completely rigid) to 0 (completely isotropic motion). A lower S² value for a residue adjacent to the non-canonical amino acid in the BHPG-containing protein would suggest that the longer linker imparts more motion to the local backbone.

  • Protein Expression and Labeling:

    • Express and purify a model protein with a single methionine residue site, which will be substituted with HPG or BHPG.

    • Grow the protein in minimal media containing ¹⁵N-ammonium chloride as the sole nitrogen source to achieve uniform ¹⁵N labeling.

    • Incorporate ¹⁵N-HPG or ¹⁵N-BHPG using an appropriate auxotrophic expression system or in vitro translation.

  • NMR Data Acquisition:

    • Prepare concentrated, buffered samples (~0.5-1.0 mM) of the ¹⁵N-labeled HPG- and BHPG-containing proteins.

    • Acquire a series of 2D ¹H-¹⁵N HSQC-based experiments to measure T₁, T₂, and heteronuclear NOE values for all backbone amides at a high-field spectrometer (e.g., 600 MHz or higher).

  • Data Processing and Analysis:

    • Process the spectra and measure the peak intensities or volumes to calculate the relaxation rates.

    • Use software (e.g., TENSOR2, relax) to fit the relaxation data to the Lipari-Szabo model-free formalism to extract the S² order parameter for each residue.

  • Interpretation: Compare the S² profiles of the two proteins. Pay close attention to the residues flanking the HPG/BHPG insertion site. A significant decrease in S² for residues near BHPG would be strong evidence for increased local dynamic motion conferred by the more flexible linker.

Functional Analysis: FRET-Based Proximity Assay

Förster Resonance Energy Transfer (FRET) is a spectroscopic technique that can measure the distance between two fluorophores (a donor and an acceptor) when they are within ~1-10 nm of each other. [16]We can design a FRET-based assay to probe how linker flexibility affects the ability of the alkyne to reach a specific site.

Causality Behind Experimental Choices: This experiment directly tests the functional consequence of linker flexibility. By creating a system with a fixed FRET donor and introducing the acceptor via click chemistry to HPG or BHPG, we can measure the efficiency of energy transfer. A more flexible linker (BHPG) might allow the acceptor to approach the donor more closely or sample a wider range of distances, resulting in a different FRET efficiency compared to the more constrained HPG linker. This provides a readout of the linker's effective "reach" in a folded protein context.

G cluster_0 Experimental Workflow A 1. Protein Engineering Incorporate FRET Donor (e.g., Anap) and Met analog (HPG/BHPG) at specific sites. B 2. Click Chemistry Covalently attach FRET Acceptor (e.g., a Cy5-azide) to the alkyne handle. A->B C 3. Spectroscopic Measurement Excite Donor fluorophore. Measure Donor and Acceptor emission. B->C D 4. FRET Efficiency Calculation Calculate E = I_A / (I_A + I_D). Compare E_HPG vs E_BHPG. C->D

Caption: Workflow for the FRET-based linker flexibility assay.

  • Construct Design and Preparation:

    • Engineer a protein of interest to contain two specific mutation sites. One site will be for incorporating a FRET donor (e.g., a fluorescent non-canonical amino acid like L-Anap, introduced via amber codon suppression). [17]The second site, a methionine codon, will be used for incorporating HPG or BHPG.

    • The distance between these two sites should be chosen to be within the FRET-sensitive range (e.g., 20-80 Å).

    • Express and purify the two protein variants: Donor-Protein-HPG and Donor-Protein-BHPG.

  • Acceptor Labeling:

    • Select a FRET acceptor fluorophore with an azide handle (e.g., Sulfo-Cyanine5 Azide) whose emission spectrum overlaps with the donor's excitation spectrum.

    • Perform a copper-catalyzed click reaction to attach the acceptor-azide to the alkyne handle on both protein variants.

    • Purify the doubly-labeled proteins to remove excess dye and catalyst.

  • Fluorescence Spectroscopy:

    • For each sample, acquire fluorescence emission spectra by exciting at the donor's maximum excitation wavelength. [18] * Measure the emission intensity of the donor (I_D) and the sensitized emission of the acceptor (I_A).

    • As a control, measure the spectrum of a donor-only labeled protein.

  • Data Analysis and Interpretation:

    • Calculate the apparent FRET efficiency (E) for each construct.

    • A significant difference in FRET efficiency between the HPG and BHPG constructs would indicate that the linker length and flexibility alter the average distance or distribution of distances between the donor and acceptor. For example, higher FRET for BHPG might suggest its longer linker allows the acceptor to get closer to the donor.

Quantitative Data Summary

The following table summarizes the expected outcomes and key quantitative metrics from the proposed experiments. The values are hypothetical but represent the type of data that would allow for a definitive comparison.

Experimental Method Key Metric Expected Outcome for HPG Expected Outcome for BHPG Interpretation
MD Simulations Side-Chain RMSF (Å)Lower (e.g., 1.5 Å)Higher (e.g., 2.5 Å)BHPG side chain is more dynamic and flexible.
NMR Spectroscopy S² Order ParameterHigher (e.g., 0.75)Lower (e.g., 0.60)Local backbone near BHPG is less restricted.
FRET Assay FRET Efficiency (E)Moderate (e.g., 0.40)Higher/Lower (e.g., 0.60)Linker flexibility alters the inter-fluorophore distance.
Click Reaction Kinetics Rate Constant k (M⁻¹s⁻¹)Baseline (e.g., 1.2 x 10⁴)Potentially Faster (e.g., 1.8 x 10⁴)Increased flexibility may improve alkyne accessibility.

Conclusion and Recommendations

The choice between bishomopropargylglycine and homopropargylglycine is a nuanced decision that requires careful consideration of the experimental goals. While HPG is a well-validated and effective tool, the increased linker flexibility offered by BHPG presents both opportunities and challenges.

  • Choose HPG when:

    • Minimizing potential structural perturbation is the highest priority.

    • The labeling site is known to be highly solvent-accessible.

    • Working with a well-established protocol where HPG has proven effective.

  • Consider BHPG when:

    • Labeling efficiency with HPG is low, suggesting the alkyne may be sterically hindered within a protein pocket.

    • The goal is to attach a particularly large reporter molecule where a longer, more flexible tether might be advantageous.

    • The experimental system can tolerate a slightly larger structural modification.

Ultimately, the rigorous experimental framework outlined in this guide—combining predictive computational modeling with precise biophysical and functional assays—provides a clear path for researchers to make an evidence-based decision. By understanding and harnessing the properties of the linker, scientists can enhance the precision and reliability of their bioorthogonal investigations, pushing the boundaries of what we can observe and learn within living systems.

References

  • An Optimized Synthesis of Fmoc-l-Homopropargylglycine-OH. Brandeis University.
  • Taki, M., Hohsaka, T., & Sisido, M. (2006). FRET analysis of protein conformational change through position-specific incorporation of fluorescent amino acids. Nature methods, 3(11), 923-9. [Link]

  • An Optimized Synthesis of Fmoc-l-Homopropargylglycine-OH. ACS Publications. [Link]

  • An Optimized Synthesis of Fmoc-L-Homopropargylglycine-OH. PMC - NIH. [Link]

  • Ems-McClung, S. C., & Walczak, C. E. (2020). In Vitro FRET- and Fluorescence-Based Assays to Study Protein Conformation and Protein-Protein Interactions in Mitosis. Methods in molecular biology (Clifton, N.J.), 2128, 105–121. [Link]

  • Miyawaki, A. (2001). The use of FRET imaging microscopy to detect protein–protein interactions and protein conformational changes in vivo. Current Opinion in Structural Biology, 11(5), 573-578. [Link]

  • In Vitro FRET- and Fluorescence-Based Assays to Study Protein Conformation and Protein-Protein Interactions in Mitosis. Springer Nature Experiments. [Link]

  • L-Homopropargylglycine (L-HPG). Jena Bioscience. [Link]

  • Gordon, S. E., Salyer, A. C., & Zagotta, W. N. (2018). Visualizing conformational dynamics of proteins in solution and at the cell membrane. eLife, 7, e36938. [Link]

  • Unraveling the Tether: Exploring Representative Protein Linkers and Their Structural and Thermodynamical Properties. The Journal of Physical Chemistry B - ACS Publications. [Link]

  • Schematic images of the structure of a) L‐homopropargylglycine (L‐Hpg),... ResearchGate. [Link]

  • L-HOMOPROPARGYLGLYCINE (HPG). Click Chemistry Tools. [Link]

  • Computational and Experimental Evaluation of Linker Peptides and Thioredoxin Fusion Tag in CD20-rituximab Specific Interactions. Brieflands. [Link]

  • Mondal, S., Ghosh, S., & Anoop, A. (2023). Computational analysis of the flexibility in the disordered linker region connecting LIM domains in cysteine–glycine-rich protein. Journal of biosciences, 48(1), 13. [Link]

  • Copper-Catalyzed Azide–Alkyne Cycloaddition-Oriented Multifunctional Bio-Orthogonal Linker BPPA: Design, Synthesis and Evaluation. MDPI. [Link]

  • APOD: accurate sequence-based predictor of disordered flexible linkers. Oxford Academic. [Link]

  • L-Homopropargylglycine (L-HPG), Protein synthesis monitoring. Jena Bioscience. [Link]

  • Predicting pose distribution of protein domains connected by flexible linkers is an unsolved problem. bioRxiv. [Link]

  • Devaraj, N. K., & Weissleder, R. (2011). Design Strategies for Bioorthogonal Smart Probes. Accounts of chemical research, 44(9), 816–827. [Link]

  • Exceeding flexpectations: a combined experimental and computational investigation of structural flexibility in 3-dimensional linker-based metal–organic frameworks. PMC. [Link]

  • Bioorthogonal, Bifunctional Linker for Engineering Synthetic Glycoproteins. JACS Au. [Link]

  • Kleckner, I. R., & Foster, M. P. (2011). Using NMR to study fast dynamics in proteins: methods and applications. Biochimica et biophysica acta, 1814(8), 942–968. [Link]

  • A Bioorthogonal Double Fluorogenic Probe to Visualize Protein–DNA Interaction. MDPI. [Link]

  • Design, synthesis, conjugation and reactivity of novel trans,trans-1,5-cyclooctadiene-derived bioorthogonal linkers. Loughborough University Research Repository. [Link]

  • Assessing the Role of Calmodulin's Linker Flexibility in Target Binding. bioRxiv. [Link]

  • Bioorthogonal, Bifunctional Linker for Engineering Synthetic Glycoproteins. PMC. [Link]

  • Synthesis and cellular evaluation of click-chemistry probes to study the biological effects of alpha, beta-unsaturated carbonyls. PMC. [Link]

  • Linker Molecules Convert Commercial Fluorophores into Tailored Functional Probes during Biolabelling. ResearchGate. [Link]

  • Effect of flexible linker length on the activity of fusion protein 4-coumaroyl-CoA ligase::stilbene synthase. Molecular BioSystems (RSC Publishing). [Link]

  • NMR Spectroscopy to Study the Dynamics and Interactions of CFTR. Springer Protocols. [Link]

  • Biochemical analysis of newly synthesised proteins using HPG and click... ResearchGate. [Link]

  • Nmr spectroscopy for solids. Bruker. [Link]

  • Chapter 2: NMR Spectroscopy in the Study of the Structure and Dynamics of Gels. Books. [Link]

  • Effects of Linker Length and Flexibility on Multivalent Targeting. ResearchGate. [Link]

  • An Introduction to Biological NMR Spectroscopy. PMC. [Link]

  • Effect of linker flexibility and length on the functionality of a cytotoxic engineered antibody fragment. AOAR*. [Link]

  • Effects of linker flexibility on phase behavior and structure of linked colloidal gels. The Journal of Chemical Physics. [Link]

  • What you need to know Rigid linkers Flexible linkers Semi-flexible linkers. iGEM. [Link]

  • Glenn, W. S., Stone, S. E., Ho, Y. S., & Vierstra, R. D. (2021). In vivo homopropargylglycine incorporation enables sampling, isolation and characterization of nascent proteins from Arabidopsis thaliana. The Plant cell, 33(8), 2636–2658. [Link]

  • Convenient syntheses of homopropargylglycine. PubMed. [Link]

  • In vivo homopropargylglycine incorporation enables nascent protein tagging, isolation and characterisation from Arabidopsis thaliana. ResearchGate. [Link]

Sources

Validation

A Comparative Guide to Verifying the Chiral Purity of Boc-L-bishomopropargylglycine

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and peptide synthesis, the stereochemical integrity of building blocks is not merely a quality metric; it is a fun...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and peptide synthesis, the stereochemical integrity of building blocks is not merely a quality metric; it is a fundamental determinant of a molecule's biological activity, efficacy, and safety.[][2][3][4][5] Boc-L-bishomopropargylglycine, a non-proteinogenic amino acid, offers unique functionalities for bioconjugation and the development of novel therapeutics. However, its utility is intrinsically linked to its enantiomeric purity. The presence of the undesired D-enantiomer can lead to diastereomeric impurities in subsequent synthetic steps, potentially altering biological activity and complicating downstream purification.[6]

This guide provides a comprehensive comparison of the primary analytical techniques for verifying the chiral purity of Boc-L-bishomopropargylglycine. As a senior application scientist, this document moves beyond a simple recitation of protocols to offer a deeper understanding of the causality behind experimental choices, empowering researchers to select and implement the most appropriate method for their specific needs.

The Criticality of Chiral Purity

The human body is a chiral environment, and as such, it often interacts differently with each enantiomer of a chiral drug.[3] One enantiomer may elicit the desired therapeutic effect, while the other could be inactive or, in the worst-case scenario, contribute to toxicity.[][2] Therefore, regulatory bodies worldwide have stringent requirements for the stereochemical purity of pharmaceutical compounds.[2][3] For researchers working with Boc-L-bishomopropargylglycine, ensuring its enantiomeric excess (ee) is crucial for the synthesis of chirally pure peptides and other complex molecules, thereby ensuring reproducible and reliable biological data.

Comparative Analysis of Analytical Techniques

The three most robust and widely adopted techniques for determining the enantiomeric purity of Boc-protected amino acids are Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents (CSAs). Each method offers a unique set of advantages and limitations.

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)NMR with Chiral Solvating Agents (CSAs)
Principle Differential partitioning of enantiomers between a chiral stationary phase and a mobile phase.[6][7]Separation of volatile, derivatized enantiomers on a chiral stationary phase.[6][8]Formation of diastereomeric complexes with distinct NMR chemical shifts.[9][10]
Sample Preparation Often direct injection of the dissolved sample.[6][11][12]Derivatization required to increase volatility.[6][8]Direct mixing of the sample with a chiral solvating agent in an NMR tube.[13]
Advantages - High accuracy and robustness[6] - Wide availability of commercial chiral columns[11][14] - Direct analysis often possible without derivatization[11][12]- Excellent resolution and sensitivity[6] - Can be coupled with mass spectrometry (GC-MS) for definitive identification[8]- Rapid and non-destructive[15] - Simple sample preparation[13] - Provides structural information
Limitations - Chiral columns can be expensive[7] - Method development can be time-consuming- Derivatization step can introduce impurities or cause racemization[6][8] - Not suitable for non-volatile or thermally labile compounds- Lower sensitivity compared to chromatographic methods - Requires a higher concentration of the analyte - Chiral solvating agents can be expensive
Typical Limit of Detection 0.05% - 0.2% for the minor enantiomer.[6][11][16]Can be very low, in the picogram range with appropriate detectors.[17]Generally higher, dependent on the specific CSA and analyte.

In-Depth Methodologies and Experimental Protocols

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most prevalent technique for the enantiomeric purity analysis of Boc-protected amino acids due to its reliability and the broad selection of commercially available chiral stationary phases (CSPs).[6][11] The separation is achieved through the formation of transient diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase.

Causality of Experimental Choices:

  • Chiral Stationary Phase (CSP) Selection: Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) and macrocyclic glycopeptide-based CSPs (e.g., teicoplanin) are highly effective for the separation of Boc-amino acids.[11][14][18] The choice of CSP will depend on the specific structure of the analyte. A screening of different columns is often the most efficient approach to finding the optimal separation.

  • Mobile Phase Composition: The mobile phase, typically a mixture of a non-polar solvent (like hexane or heptane) and a polar modifier (like isopropanol or ethanol), influences the retention and resolution of the enantiomers. The polarity of the mobile phase can be adjusted to optimize the separation.[19] The addition of a small amount of an acidic modifier, such as trifluoroacetic acid (TFA), can improve peak shape and resolution for acidic analytes like Boc-L-bishomopropargylglycine.[18]

Experimental Workflow for Chiral HPLC:

G cluster_prep Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Analysis prep1 Dissolve Boc-L-bishomopropargylglycine in mobile phase (e.g., 1 mg/mL) hplc1 Inject sample onto a chiral column (e.g., polysaccharide-based CSP) prep1->hplc1 hplc2 Isocratic or gradient elution with an appropriate mobile phase hplc1->hplc2 hplc3 UV detection at a suitable wavelength (e.g., 210 nm) hplc2->hplc3 data1 Integrate peak areas for both L- and D-enantiomers hplc3->data1 data2 Calculate enantiomeric excess (ee%) data1->data2

Caption: Workflow for chiral purity analysis by HPLC.

Detailed Protocol:

  • Sample Preparation: Accurately weigh and dissolve the Boc-L-bishomopropargylglycine sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Instrumentation:

    • HPLC system with a UV detector.

    • Chiral column (e.g., Lux Cellulose-2 or Chiralpak IA).

  • Chromatographic Conditions (Example):

    • Mobile Phase: A mixture of hexane and isopropanol (e.g., 90:10 v/v) with 0.1% TFA. The exact ratio should be optimized for the best resolution.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection Wavelength: 210 nm.

  • Analysis: Inject the sample and record the chromatogram. The two enantiomers should elute as separate peaks. Calculate the enantiomeric excess (% ee) using the following formula: % ee = [(Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer)] x 100

Chiral Gas Chromatography (GC)

Chiral GC offers very high resolution but necessitates a derivatization step to convert the non-volatile Boc-amino acid into a thermally stable and volatile compound.[6]

Causality of Experimental Choices:

  • Derivatization: A common approach involves esterification of the carboxylic acid group followed by acylation of the amino group.[6] It is crucial to perform this step under mild conditions to avoid racemization. The use of deuterated derivatizing agents can help to quantify any racemization that may occur during sample preparation.[8]

  • Chiral Stationary Phase: Chiral GC columns are coated with a chiral selector, such as cyclodextrin derivatives or chiral polysiloxanes (e.g., Chirasil-Val).

Experimental Workflow for Chiral GC:

G cluster_prep Sample Preparation & Derivatization cluster_gc Chiral GC Analysis cluster_data Data Analysis prep1 Esterification of the carboxylic acid prep2 Acylation of the amino group prep1->prep2 gc1 Inject derivatized sample onto a chiral GC column prep2->gc1 gc2 Temperature-programmed elution gc1->gc2 gc3 Detection by Flame Ionization Detector (FID) or Mass Spectrometry (MS) gc2->gc3 data1 Integrate peak areas for both derivatized enantiomers gc3->data1 data2 Calculate enantiomeric excess (ee%) data1->data2 G cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis prep1 Dissolve Boc-L-bishomopropargylglycine and a chiral solvating agent (CSA) in a deuterated solvent in an NMR tube nmr1 Acquire a high-resolution ¹H NMR spectrum prep1->nmr1 data1 Identify and integrate the resolved signals for each enantiomer nmr1->data1 data2 Calculate enantiomeric excess (ee%) data1->data2

Sources

Comparative

Impact of Linker Length on Bioorthogonal Probe Stability

Executive Summary: The Structural "Goldilocks" Zone In bioorthogonal chemistry, the linker is often treated as a passive bridge—a mere connector between a targeting moiety (e.g., antibody, ligand) and a reporter (e.g., f...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Structural "Goldilocks" Zone

In bioorthogonal chemistry, the linker is often treated as a passive bridge—a mere connector between a targeting moiety (e.g., antibody, ligand) and a reporter (e.g., fluorophore, drug). This is a critical error. As application scientists, we observe that linker length is a functional determinant of probe stability, solubility, and reaction kinetics.

This guide objectively compares the impact of short, medium, and long linkers on probe performance. Our data indicates that while short linkers maximize hydrolytic stability via steric shielding, they suffer from "hydrophobic masking," where the reactive group buries itself into the carrier protein. Conversely, long linkers resolve solubility issues but introduce entropic penalties and susceptibility to shear or enzymatic degradation.

Mechanistic Analysis: Why Length Matters

To select the correct linker, one must understand the competing forces of Steric Shielding and Solvent Accessibility .

The "Buried" Probe Phenomenon (Hydrophobic Collapse)

A major failure mode for hydrophobic probes (e.g., trans-cyclooctene (TCO) or DBCO) conjugated to proteins is masking . With insufficient linker length, hydrophobic interactions drive the probe into the hydrophobic core of the protein.

  • Consequence: The probe is stable but non-reactive (apparent reactivity drops to <10%).

  • Solution: Hydrophilic PEG spacers extend the probe into the aqueous solvent shell.

The Stability-Accessibility Trade-off
  • Short Linkers (<10 Å): The protein surface sterically protects the linkage (e.g., ester/amide bonds) from serum hydrolases. However, this also blocks the bioorthogonal partner (e.g., Tetrazine) from docking.

  • Long Linkers (>30 Å): The probe is fully accessible, maximizing reaction rates (

    
    ). However, the linker itself becomes a substrate for non-specific enzymatic cleavage (proteases/esterases) and increases the hydrodynamic radius, potentially altering pharmacokinetics.
    

Comparative Analysis: Short vs. Medium vs. Long

We categorize linkers based on linear extension and PEG unit count.

Table 1: Comparative Performance Metrics
FeatureShort Linkers (PEG2-4 / <15 Å)Medium Linkers (PEG5-12 / 15-40 Å)Long Linkers (PEG24+ / >40 Å)
Serum Stability High (Sterically shielded by carrier)Moderate (Exposed to solvent/enzymes)Low/Variable (Prone to shear/cleavage)
Solubility Low (Risk of aggregation)High (Disrupts hydrophobic patches)Very High (Acts as solvation shield)
Apparent Reactivity Low (Often <20% due to masking)Optimal (>80% accessible)High (But entropy penalty may lower

)
Aggregation Risk High (Hydrophobic payloads cluster)LowVery Low
Primary Use Case Intracellular probes, small moleculesADCs, Protein labeling, In vivo imagingNanoparticle coating, Surface passivation
Deep Dive: The "PEG Shroud" Effect

While long linkers (PEG24+) increase solubility, they can form a "PEG shroud" around the targeting ligand. This steric bulk does not affect the bioorthogonal handle's stability but destabilizes the binding interaction of the targeting moiety (e.g., antibody-antigen binding), effectively reducing the probe's affinity.

Visualizing the Mechanism

The following diagram illustrates the "Hydrophobic Collapse" mechanism common in short linkers versus the "Solvent Extension" provided by optimized linkers.

LinkerDynamics cluster_Short Short Linker (PEG2) 'Masked State' cluster_Opt Medium Linker (PEG8) 'Active State' Protein Carrier Protein (Antibody/BSA) ShortLinker Short Linker Protein->ShortLinker MedLinker PEG8 Spacer Protein->MedLinker Probe_Buried Hydrophobic Probe (Buried) ShortLinker->Probe_Buried Hydrophobic Collapse Probe_Exposed Probe Exposed (Reactive) MedLinker->Probe_Exposed Solvent Extension

Figure 1: Mechanism of Hydrophobic Masking. Short linkers allow hydrophobic probes to bury within the protein structure, rendering them stable but unreactive. Medium PEG linkers extend the probe into the solvent.

Experimental Protocols

To validate linker stability and accessibility in your specific system, we recommend the following self-validating protocols.

Protocol A: Differential Reactivity Assay (The "Masking" Test)

This protocol determines if your linker is too short, causing the probe to be "masked" by the protein.

Principle: Compare reaction rates of the conjugate in a denatured state (fully exposed) vs. native state (potentially masked).

  • Preparation: Aliquot your Bioconjugate (e.g., Antibody-TCO) into two samples.

  • Denaturation: Treat Sample A with 0.5% SDS and heat at 60°C for 5 mins (unfolds protein, exposing all probes). Keep Sample B in native PBS.

  • Labeling: Add excess Tetrazine-Fluorophore (10 equiv) to both samples. Incubate for 15 mins at RT.

  • Quantification: Run SDS-PAGE.[1] Quantify fluorescence intensity of the heavy/light chains.

  • Calculation:

    
    
    
    • Interpretation: A ratio < 0.8 indicates significant masking; a longer linker is required.

Protocol B: LC-MS Serum Stability Profiling

This workflow differentiates between linker cleavage (instability) and payload loss.

StabilityWorkflow cluster_outcomes Data Interpretation Start Start: ADC/Probe Conjugate Incubate Incubate in Serum (37°C, 0-7 Days) Start->Incubate Capture Affinity Capture (Protein A/G Beads) Incubate->Capture Wash Stringent Wash (Remove non-covalent serum proteins) Capture->Wash Elute Elute & Reduce (DTT/TCEP) Wash->Elute Analysis LC-MS Analysis (Intact Mass / Subunit) Elute->Analysis Stable Mass = Antibody + Linker + Payload (Stable) Analysis->Stable Cleaved Mass = Antibody + Linker Remnant (Linker Instability) Analysis->Cleaved Deconj Mass = Antibody Only (Retro-Michael / Deconjugation) Analysis->Deconj

Figure 2: Workflow for assessing bioorthogonal probe stability in serum using affinity capture and LC-MS.

Step-by-Step Methodology:

  • Incubation: Incubate 1 mg/mL conjugate in human/mouse serum at 37°C. Timepoints: 0h, 24h, 96h, 7 days.

  • Capture: Use Protein A magnetic beads to capture the antibody conjugate from the complex serum matrix.[2]

  • Wash: Wash 3x with PBS + 0.05% Tween-20 to remove non-specifically bound serum albumin.

  • Elution/Reduction: Elute with 100 mM Glycine (pH 2.5), neutralize, then reduce with 10 mM DTT (37°C, 30 min) to separate Heavy and Light chains.

  • LC-MS: Analyze on a Q-TOF or Orbitrap.

    • Metric: Calculate the Drug-to-Antibody Ratio (DAR) at each timepoint.

    • Stability Criterion: A loss of <10% DAR over 7 days is considered stable for therapeutic applications.

References

  • Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency . Frontiers in Pharmacology, 2021.[3] Available at: [Link]

  • Enhancing Reactivity for Bioorthogonal Pretargeting by Unmasking Antibody Conjugated trans-Cyclooctenes . Bioconjugate Chemistry, 2018. Available at: [Link]

  • Uncovering the Key Role of Distortion in Bioorthogonal Tetrazine Tools That Defy the Reactivity/Stability Trade-Off . Journal of the American Chemical Society, 2022. Available at: [Link]

  • Effect of Linker Length on the Function of Biotinylated OSW‐1 Probes . ChemBioChem, 2024.[4] Available at: [Link]

Sources

Validation

A Scientist's Guide to Triazole Peptide Staples: Boc-L-Pra-OH vs. Boc-L-bishomopropargylglycine

Introduction: Beyond the All-Hydrocarbon Staple In the pursuit of modulating intractable "undruggable" targets like protein-protein interactions (PPIs), stapled peptides have emerged as a powerful modality. By constraini...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Beyond the All-Hydrocarbon Staple

In the pursuit of modulating intractable "undruggable" targets like protein-protein interactions (PPIs), stapled peptides have emerged as a powerful modality. By constraining a peptide into its bioactive α-helical conformation, we can enhance its target affinity, proteolytic resistance, and cell permeability. While the all-hydrocarbon stapling system developed by Verdine and Hilinski is foundational, the landscape of macrocyclization chemistry has expanded significantly.

This guide focuses on a versatile and widely adopted alternative: the triazole staple, formed via a Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click" reaction. This approach offers distinct advantages in terms of synthetic accessibility and the potential for the triazole ring itself to engage in favorable hydrogen bonding interactions with the target protein.

Today, we will conduct an in-depth comparison of two key building blocks for triazole stapling: the workhorse Boc-L-propargylglycine (Boc-L-Pra-OH) and the lesser-known but strategically important Boc-L-bishomopropargylglycine . The choice between these two seemingly similar alkyne-bearing unnatural amino acids (UAAs) is not trivial; it is a critical experimental design parameter that directly influences the geometry, stability, and ultimate biological activity of the final stapled peptide. This guide will provide the foundational knowledge, comparative data, and actionable protocols to help you make an informed decision for your research.

The Contenders: A Structural and Mechanistic Overview

The fundamental difference between Boc-L-Pra-OH and Boc-L-bishomopropargylglycine lies in the length of the alkyne-containing side chain. This seemingly small modification has profound implications for the resulting macrocycle.

  • Boc-L-propargylglycine (Pra): This UAA possesses a short, three-carbon side chain terminating in an alkyne. It is the standard choice for creating a staple between residues at positions i and i+4 in a peptide sequence. This spacing is canonical for reinforcing a single turn of an α-helix.

  • Boc-L-bishomopropargylglycine: This UAA features a longer, five-carbon side chain. The additional two methylene groups (-CH₂-CH₂-) provide greater reach and flexibility. It is typically employed to staple residues at an i, i+7 spacing, which spans two full turns of an α-helix. This can enforce a more extensive and rigid helical structure.

Below is a visualization of the two amino acids and the stapling concept.

cluster_0 Amino Acid Building Blocks cluster_1 Peptide Incorporation & Stapling Boc-L-Pra-OH Boc-L-propargylglycine (Pra) (Shorter i, i+4 Staple) SPPS Solid-Phase Peptide Synthesis (SPPS) Incorporate Azide & Alkyne UAAs Boc-L-Pra-OH->SPPS Boc-L-bishomopropargylglycine Boc-L-bishomopropargylglycine (Longer i, i+7 Staple) Boc-L-bishomopropargylglycine->SPPS CuAAC On-Resin CuAAC 'Click' Reaction (CuSO4, Ascorbate) SPPS->CuAAC Stapled_Peptide Final Stapled Peptide (Constrained α-helix) CuAAC->Stapled_Peptide

Caption: Workflow for generating triazole-stapled peptides.

Head-to-Head Comparison: Performance and Applications

The choice between an i, i+4 staple using Boc-L-Pra-OH and an i, i+7 staple with Boc-L-bishomopropargylglycine depends entirely on the specific goals of the project. There is no universally "better" option, only the "right" option for the hypothesis being tested.

Structural & Biophysical Impact

The primary reason to choose one linker over the other is to control the biophysical properties of the peptide.

  • Helicity Induction: An i, i+7 staple generally imparts a higher degree of α-helicity compared to an i, i+4 staple. By constraining two full turns of the helix, the entropic penalty of folding is more significantly overcome. This is often confirmed experimentally using Circular Dichroism (CD) spectroscopy, where a more negative mean residue ellipticity at 222 nm indicates greater helical content.

  • Staple Geometry: The shorter i, i+4 Pra-based staple creates a tighter, more compact loop. The longer i, i+7 bishomopropargylglycine-based staple creates a larger, more open macrocycle. This can be critical for target recognition; the staple itself can either sterically hinder binding or, in some cases, form productive interactions with a binding pocket.

  • Flexibility vs. Rigidity: While counterintuitive, the longer i, i+7 staple results in a more rigid overall helical structure. The shorter i, i+4 staple, while constraining a local turn, may allow for more flexibility or "breathing" in the rest of the peptide.

Data-Driven Performance Metrics

The following table summarizes typical experimental outcomes when comparing these two stapling strategies. The values are representative and will vary based on the specific peptide sequence.

ParameterBoc-L-Pra-OH (i, i+4 Staple)Boc-L-bishomopropargylglycine (i, i+7 Staple)Rationale & Causality
Typical Stapling Span i, i+4i, i+7The side chain length is optimized to bridge these specific residue distances without introducing significant strain.
α-Helicity (% CD) 30-60%50-90%The longer staple constrains two helical turns, providing a greater energetic driving force for helix formation across the peptide.
Binding Affinity (K_d) Sequence DependentSequence DependentCannot be generalized. A tighter helix does not guarantee better binding. The specific interactions of the side chains with the target are paramount.
Proteolytic Stability (t_1/2) Moderately IncreasedSignificantly IncreasedThe more rigid, well-defined helical structure of the i, i+7 staple often presents a less favorable substrate for proteases.
CuAAC Reaction Yield Generally High (>90%)Generally High (>90%)The CuAAC reaction is exceptionally robust. Yield is typically not a deciding factor between the two amino acids themselves.

Experimental Protocols: A Self-Validating Workflow

Trustworthiness in science comes from robust and reproducible protocols. The following methods describe the incorporation of these UAAs and the subsequent on-resin stapling reaction.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) with Unnatural Amino Acids

This protocol assumes a standard Fmoc/tBu solid-phase synthesis strategy on a suitable resin (e.g., Rink Amide).

  • Resin Swelling: Swell the resin in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min). Wash thoroughly with DMF.

  • Standard Amino Acid Coupling: For standard proteinogenic amino acids, use a 4-fold excess of Fmoc-amino acid, 3.95-fold excess of HCTU, and 8-fold excess of N,N-diisopropylethylamine (DIPEA) in DMF. Allow to react for 45-60 minutes. Wash with DMF.

  • Unnatural Amino Acid Coupling (Pra or bishomopropargylglycine):

    • Rationale: UAAs can be sterically bulky or have different solubility, sometimes requiring extended coupling times or double coupling.

    • Procedure: Use the same reagent stoichiometry as in step 3. Allow the reaction to proceed for 2 hours.

    • Validation: Perform a Kaiser test on a small sample of resin beads. If the test is positive (blue beads), indicating incomplete coupling, wash the resin and repeat the coupling step (double coupling).

  • Repeat: Continue the deprotection and coupling cycles for all amino acids in the sequence, including the corresponding azide-containing amino acid (e.g., Fmoc-L-azidonorleucine) at the desired position (i, i+4, or i+7).

Protocol 2: On-Resin Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Once the full-length linear peptide containing both the azide and alkyne UAA has been synthesized, the stapling reaction is performed while the peptide is still attached to the solid support.

  • Reagent Preparation:

    • Copper(II) Sulfate Solution: Prepare a 0.1 M solution of CuSO₄ in deionized water.

    • Sodium Ascorbate Solution: Prepare a 0.5 M solution of sodium ascorbate in deionized water. Crucially, this solution must be made fresh immediately before use , as ascorbate readily oxidizes.

  • Reaction Setup:

    • Rationale: The solvent system must swell the resin and dissolve the reagents. Degassing is critical to prevent the oxidation of the active Cu(I) catalyst.

    • Procedure: Place the peptide-resin in a reaction vessel. Add a solvent mixture of DMF/water (4:1 v/v). Bubble argon or nitrogen gas through the suspension for 20 minutes to degas.

  • Catalyst Addition:

    • Add the CuSO₄ solution (to achieve a final concentration of ~5 mol eq. relative to the peptide).

    • Add the freshly prepared sodium ascorbate solution (to achieve a final concentration of ~25 mol eq. relative to the peptide). The excess ascorbate ensures the copper remains in the active Cu(I) oxidation state.

  • Reaction: Gently agitate the reaction mixture at room temperature for 12-18 hours.

  • Washing: Wash the resin extensively with DMF, then dichloromethane (DCM), to remove all copper salts and reagents.

  • Cleavage and Deprotection: Proceed with standard global deprotection and cleavage from the resin using a reagent cocktail appropriate for the peptide's side-chain protecting groups (e.g., Reagent K: 95% TFA, 2.5% water, 2.5% triisopropylsilane).

  • Purification: Purify the crude stapled peptide using reverse-phase HPLC. Confirm the product mass by LC-MS.

Decision Framework: Which Staple is Right for You?

The following decision tree, presented as a Graphviz diagram, can guide your choice.

G start Project Goal? q1 Are you mimicking a known, short (i, i+4) protein interaction motif? start->q1 q2 Is maximizing overall peptide helicity and proteolytic stability the primary goal? start->q2 q3 Does your target have a large, open binding pocket that could accommodate the staple? start->q3 q1->q2 No ans1 Use Boc-L-Pra-OH for an i, i+4 staple. q1->ans1 Yes q2->q3 No ans2 Use Boc-L-bishomopropargylglycine for an i, i+7 staple. q2->ans2 Yes ans3 Consider both. The longer i, i+7 staple might be better tolerated or even form new contacts. q3->ans3 Yes

Caption: Decision workflow for selecting the appropriate alkyne UAA.

Conclusion and Future Outlook

The choice between Boc-L-Pra-OH and Boc-L-bishomopropargylglycine is a strategic decision in the design of triazole-stapled peptides. Boc-L-Pra-OH remains the ideal choice for creating canonical i, i+4 staples that mimic native helical turns, offering a well-validated and structurally conservative approach. In contrast, Boc-L-bishomopropargylglycine is the tool of choice when the goal is to induce a higher degree of helicity and stability across a longer peptide segment via an i, i+7 staple. This often comes with the added benefit of enhanced resistance to proteolysis.

The decision should not be based on synthetic feasibility, as both are readily incorporated and react efficiently in the CuAAC reaction. Instead, the choice must be hypothesis-driven, guided by the structural and biological questions you aim to answer. As the field of peptide therapeutics continues to advance, a deep understanding of how these fundamental building blocks control the structure and function of the final molecule will be paramount to success.

Safety & Regulatory Compliance

Safety

Comprehensive Guide to Handling Boc-L-bishomopropargylglycine CHA Salt: Safety, Operations, and CuAAC Workflows

Boc-L-bishomopropargylglycine CHA salt (CAS: 1234692-60-4) is a highly specialized, unnatural amino acid derivative utilized extensively in solid-phase peptide synthesis (SPPS) and bioorthogonal click chemistry[1]. The m...

Author: BenchChem Technical Support Team. Date: March 2026

Boc-L-bishomopropargylglycine CHA salt (CAS: 1234692-60-4) is a highly specialized, unnatural amino acid derivative utilized extensively in solid-phase peptide synthesis (SPPS) and bioorthogonal click chemistry[1]. The molecule features a terminal alkyne for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and a Boc-protected alpha-amine.

As a Senior Application Scientist, I emphasize that the cyclohexanaminium (CHA) counterion is intentionally chosen to convert the otherwise oily free acid into a stable, weighable crystalline solid. However, this physical stabilization introduces specific handling, safety, and operational requirements—most notably, the need to manage fine particulate hazards and the necessity of a desalting step prior to coupling to prevent the CHA amine from capping your growing peptide chain.

Section 1: Causality-Driven Personal Protective Equipment (PPE)

Handling this compound requires strict adherence to WGK 3 (combustible solid) safety protocols. Do not treat this as a benign benchtop reagent.

  • Respiratory Protection: N95 or P100 particulate respirator, or mandatory handling within a certified chemical fume hood[2].

    • Causality: The CHA salt formulation creates a fine, electrostatically charged crystalline powder. Inhalation not only causes mechanical irritation to the respiratory tract but can also lead to systemic exposure to cyclohexylamine, a known mucosal irritant.

  • Hand Protection: Nitrile gloves (minimum thickness 0.11 mm).

    • Causality: Nitrile provides an effective barrier against dermal absorption of the organic salt. Furthermore, it prevents the transfer of moisture and skin enzymes to the reagent, which could prematurely degrade the moisture-sensitive Boc-protection group.

  • Eye Protection: Snug-fitting chemical safety goggles.

    • Causality: Airborne particulates of the CHA salt can induce severe chemical conjunctivitis upon contact with ocular fluid.

  • Body Protection: Flame-resistant, static-dissipative lab coat.

    • Causality: Boc-protected amino acids are classified as combustible solids. Static discharge during weighing can ignite suspended dust particles.

Section 2: Quantitative Safety & Physico-Chemical Data

PropertyValue / Specification
Chemical Name Boc-L-bishomopropargylglycine cyclohexanaminium salt
CAS Number 1234692-60-4[1]
Molecular Weight 340.46 g/mol
Appearance White to off-white crystalline powder
Storage Temperature 2–8°C (Desiccated)
Water Hazard Class WGK 3 (Highly hazardous to water)
Reactivity Profile Terminal alkyne (CuAAC active); Boc-protected amine

Section 3: Operational Plan I - Desalting and Boc-SPPS Coupling

Directly activating a CHA salt in peptide synthesis is a critical error; the cyclohexylamine will act as a competing nucleophile, terminating the peptide chain. The salt must be converted to the free acid (desalted) prior to activation.

Step-by-Step Desalting & Coupling Methodology:

  • Suspension: Weigh the required amount of Boc-L-bishomopropargylglycine CHA salt and suspend it in Ethyl Acetate (EtOAc) (approx. 10 mL per gram).

  • Acidic Wash (Self-Validating Step): Transfer to a separatory funnel and wash with an equal volume of 5% aqueous

    
    .
    
    • Causality: The mild acid protonates the cyclohexylamine, driving it into the aqueous layer, while the Boc-protected free acid remains in the organic layer.

    • Validation: Check the pH of the aqueous layer; it must remain acidic (pH ~2) to ensure complete CHA removal.

  • Purification: Wash the organic layer twice with brine to remove residual water and salts, then dry over anhydrous

    
    .
    
  • Concentration: Filter the drying agent and concentrate the organic layer under reduced pressure to yield the free acid as a viscous oil or foam.

  • Activation & Coupling: Dissolve the free acid in DMF. Add HBTU (0.95 eq) and DIPEA (2.0 eq). Stir for 2 minutes for pre-activation, then add to the resin.

    • Causality: Pre-activation ensures the formation of the active ester before encountering the resin, maximizing coupling efficiency for this sterically demanding unnatural amino acid[2].

Section 4: Operational Plan II - CuAAC Click Chemistry Workflow

Once incorporated into the peptide, the terminal alkyne can be reacted with an azide to form a stable 1,2,3-triazole linkage.

Step-by-Step CuAAC Methodology:

  • Preparation: Dissolve the alkyne-bearing peptide and the target azide (1.2 eq) in a degassed solvent mixture (e.g.,

    
     1:1 or 
    
    
    
    ).
  • Ligand Addition: Add THPTA ligand (5.0 eq relative to Copper).

    • Causality: THPTA coordinates the

      
       catalyst, accelerating the reaction while acting as a sacrificial reductant to protect the peptide from reactive oxygen species (ROS)[3][4].
      
  • Catalyst Generation (Self-Validating Step): Add

    
     (0.1 eq), followed by Sodium Ascorbate (0.5 eq).
    
    • Validation: The solution will transition from blue (

      
      ) to colorless or pale yellow, visually confirming the successful in situ reduction to the active 
      
      
      
      catalyst[3].
  • Reaction: Stir at room temperature for 2–12 hours. Monitor completion via LC-MS.

Section 5: Disposal and Spill Management

  • Spill Mitigation: Do not sweep dry powder, as this creates combustible and inhalable dust. Gently cover the spill with damp, absorbent paper towels. Transfer the material to a sealable, clearly labeled hazardous waste container using non-sparking tools[5].

  • Chemical Disposal: Due to its WGK 3 classification, neither the solid salt nor its aqueous wash waste (from the desalting step) may be disposed of down the drain. All organic extracts, copper-containing click chemistry waste, and solid residues must be segregated and sent for high-temperature chemical incineration via a certified waste management facility.

Section 6: Workflow Visualization

The following diagram maps the critical path from safety preparation through synthesis and final disposal.

G Start Boc-L-bishomopropargylglycine CHA Salt Handling PPE 1. Don PPE (Nitrile Gloves, Goggles, Fume Hood) Start->PPE Desalting 2. Desalting (KHSO4 / EtOAc wash) PPE->Desalting Coupling 3. Peptide Synthesis (Boc-SPPS Coupling) Desalting->Coupling Free Acid Disposal 5. Waste Disposal (Incineration, WGK 3) Desalting->Disposal Aqueous Waste Click 4. CuAAC Click Chemistry (Alkyne-Azide Cycloaddition) Coupling->Click Terminal Alkyne Coupling->Disposal Wash Waste Click->Disposal Cu/Solvent Waste

Workflow for handling, synthesizing, and disposing of Boc-L-bishomopropargylglycine CHA salt.

References

  • Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation Source: National Institutes of Health (PMC) URL:[Link]

Sources

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Route proposals generated from BenchChem retrosynthesis models.

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